molecular formula C8H6BrClO2 B8655222 2-Bromo-4-chloro-5-methoxybenzaldehyde

2-Bromo-4-chloro-5-methoxybenzaldehyde

Cat. No.: B8655222
M. Wt: 249.49 g/mol
InChI Key: UMWNOOQXVXJCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-chloro-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-chloro-5-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-5-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

2-bromo-4-chloro-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrClO2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3

InChI Key

UMWNOOQXVXJCCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)Cl

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide on 2-Bromo-4-chloro-5-methoxybenzaldehyde: Structural Causality, Synthesis, and Drug Development Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of highly functionalized building blocks dictates the success of late-stage lead optimization. 2-Bromo-4-chloro-5-methoxybenzaldehyde (CAS: 1616359-84-2) has emerged as a critical orthogonal scaffold, particularly in the development of heterocyclic nuclear hormone receptor (NHR) modulators[1]. This whitepaper provides researchers and drug development professionals with an authoritative breakdown of its physicochemical properties, synthetic methodologies, and pharmacological utility.

Physicochemical Profiling & Structural Causality

The utility of 2-bromo-4-chloro-5-methoxybenzaldehyde lies in its precisely engineered substitution pattern. Every functional group on the benzene ring serves a distinct mechanistic and pharmacological purpose.

  • Aldehyde Group (C1): Acts as a primary electrophilic handle. It is essential for condensation reactions to form heterocycles (e.g., oxadiazoles, pyrazoles, and isoxazoles)[1].

  • Bromine (C2): Provides an orthogonal reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Bromine undergoes oxidative addition significantly faster than chlorine, allowing for site-selective late-stage diversification.

  • Chlorine (C4): Strategically placed to block metabolic oxidation (e.g., by Cytochrome P450 enzymes) while simultaneously increasing the lipophilicity (LogP) of the molecule, enhancing cellular permeability.

  • Methoxy Group (C5): Functions as a strong electron-donating group via resonance, tuning the electronic properties of the ring. Pharmacologically, the oxygen atom serves as a hydrogen bond acceptor within the receptor binding pocket.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound[2]:

PropertyValue
Chemical Name 2-Bromo-4-chloro-5-methoxybenzaldehyde
CAS Number 1616359-84-2
Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
InChI Key UMWNOOQXVXJCCP-UHFFFAOYSA-N
SMILES COC1=CC(C=O)=C(Br)C=C1Cl
LogP (Predicted) ~2.3
Hydrogen Bond Donors / Acceptors 0 / 2
Topological Polar Surface Area (tPSA) 29.5 Ų

Synthetic Methodology: The Swern Oxidation Approach

The primary synthetic route to 2-bromo-4-chloro-5-methoxybenzaldehyde relies on the oxidation of its corresponding alcohol, (2-bromo-4-chloro-5-methoxyphenyl)methanol (CAS: 1616359-83-1)[3]. To prevent over-oxidation to the carboxylic acid—a common failure mode when using harsh oxidants like KMnO₄—the highly controlled Swern Oxidation is employed, yielding up to 95% of the target aldehyde[2].

SwernOxidation Step1 (2-Bromo-4-chloro-5-methoxyphenyl)methanol Starting Material Inter1 Alkoxysulfonium Ion Intermediate Step1->Inter1 Reacts with activated DMSO Reagent Oxalyl Chloride + DMSO (-78°C, CH2Cl2) Reagent->Inter1 Generates electrophile Base Triethylamine (Et3N) Deprotonation Inter1->Base Intermediate stabilization Product 2-Bromo-4-chloro-5-methoxybenzaldehyde (95% Yield) Base->Product Ylide formation & elimination

Fig 1: Step-by-step Swern Oxidation workflow for high-yield aldehyde synthesis.

Step-by-Step Protocol & Causality

Objective: Conversion of the benzyl alcohol to the target benzaldehyde. Reagents: Oxalyl chloride (1.2 eq), Dimethyl sulfoxide (DMSO, 2.4 eq), Triethylamine (Et₃N, 5.0 eq), Anhydrous Dichloromethane (DCM).

  • Electrophile Activation: Under an inert argon atmosphere, cool a solution of oxalyl chloride in anhydrous DCM to -78°C. Dropwise add DMSO dissolved in DCM.

    • Causality: The low temperature (-78°C) is strictly required to prevent the premature decomposition of the highly reactive chlorodimethylsulfonium intermediate into Pummerer rearrangement side products.

  • Nucleophilic Attack: After 15 minutes of activation, slowly add a solution of (2-bromo-4-chloro-5-methoxyphenyl)methanol in DCM. Stir for 1 hour at -78°C.

    • Causality: The alcohol acts as a nucleophile, displacing the chloride to form a stable alkoxysulfonium ion intermediate.

  • Ylide Formation & Elimination: Add Et₃N dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to room temperature over ~16 hours[2].

    • Causality: The base deprotonates the intermediate to form a sulfur ylide. As the temperature rises, the ylide undergoes an intramolecular elimination, releasing dimethyl sulfide (DMS) and yielding the aldehyde.

  • In-Process Self-Validation:

    • Sensory: The distinct odor of DMS upon warming confirms the successful elimination step.

    • Chromatographic: Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1) will show the complete disappearance of the polar alcohol spot and the emergence of a less polar, highly UV-active aldehyde spot. The absence of a baseline spot confirms no over-oxidation occurred.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Pharmacological Applications: Nuclear Hormone Receptor Modulators

In drug discovery, 2-bromo-4-chloro-5-methoxybenzaldehyde is a foundational intermediate in the synthesis of [1]. NHRs are ligand-dependent transcription factors that regulate gene expression involved in immunology, systemic lupus erythematosus, and oncology[1].

The aldehyde moiety is typically condensed with amidines or hydrazines to form central heterocycles (e.g., 1,2,4-oxadiazoles). Subsequently, the C2-bromine is utilized to append bulky, lipophilic biaryl systems that fit precisely into the hydrophobic ligand-binding domain (LBD) of the targeted NHR.

NHR_Modulation Aldehyde 2-Bromo-4-chloro- 5-methoxybenzaldehyde Synthesis Heterocyclic Scaffold Assembly Aldehyde->Synthesis Condensation Modulator NHR Modulator (Active Ligand) Synthesis->Modulator Cross-coupling Binding Receptor Binding & Translocation Modulator->Binding Target Engagement Effect Gene Expression Modulation Binding->Effect Therapeutic Efficacy

Fig 2: Pharmacological pathway from synthetic intermediate to NHR gene modulation.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the material must be subjected to a self-validating analytical suite:

  • ¹H NMR (CDCl₃, 400 MHz): The defining diagnostic peak is the aldehyde proton, which will appear as a sharp singlet far downfield at approximately ~10.2 ppm . The methoxy protons will appear as a strong singlet near ~3.9 ppm . Two distinct aromatic singlets (para to each other) will confirm the substitution pattern.

  • LC-MS (ESI+): Due to the presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl), the mass spectrum will display a highly characteristic isotopic cluster. The molecular ion [M+H]⁺ will show a distinct M, M+2, and M+4 pattern at approximately m/z 249, 251, and 253, confirming the exact halogen composition.

References

  • Title: Heterocyclic nuclear hormone receptor modulators (US9150592B2)
  • Title: (2-bromo-4-chloro-5-methoxy-phenyl)methanol Reactions and Properties Source: Molaid Database URL: [Link]

Sources

Chemical structure of 2-Bromo-4-chloro-5-methoxybenzaldehyde

[1]

CAS Registry Number: 1616359-84-2 Molecular Formula: C



Molecular Weight:Primary Application:12

Part 1: Chemical Structure & Electronic Profile[2]

The value of 2-bromo-4-chloro-5-methoxybenzaldehyde lies in its orthogonal reactivity .[1] It is not merely a scaffold; it is a "programmed" molecule designed for iterative metal-catalyzed cross-coupling reactions.[1]

Structural Breakdown

The benzene core is densely functionalized with four distinct groups, each serving a specific role in drug design and synthesis:

PositionSubstituentElectronic EffectSynthetic Utility
C1 Aldehyde (-CHO) Electron-withdrawing (EWG), Meta-directorElectrophilic Handle: Ready for reductive amination, Wittig olefination, or oxidation to carboxylic acid.[1]
C2 Bromine (-Br) Weakly deactivating, Ortho/Para-directorPrimary Coupling Site: The C-Br bond is weaker than the C-Cl bond, allowing highly selective Pd-catalyzed coupling (Suzuki, Buchwald) without affecting the C4-Cl.[1]
C4 Chlorine (-Cl) Weakly deactivating, Ortho/Para-directorSecondary Coupling Site: Remains inert during C2-functionalization.[1] Can be activated later using specialized ligands (e.g., Buchwald biarylphosphines) for a second derivatization.[1]
C5 Methoxy (-OMe) Strong Electron-donating (EDG), Ortho/Para-directorElectronic Modulator: Increases electron density in the ring, balancing the deactivating effects of the halogens and aldehyde.[1] Acts as a hydrogen bond acceptor in the final bioactive molecule.[1]
Steric & Electronic Environment

The C2-Bromine is sterically crowded, flanked by the aldehyde (C1) and a proton (C3).[1] However, the C5-Methoxy group exerts a strong directing effect that stabilizes the molecule.[1] In electrophilic aromatic substitution (EAS), the methoxy group directs incoming electrophiles to the ortho and para positions. Since C2 is para to the methoxy group (relative to the original phenol precursor logic), the bromine atom occupies a privileged electronic position that enhances its lability in oxidative addition steps of catalytic cycles.

Part 2: Synthesis Pathways

High-purity synthesis of this compound is critical to avoid regioisomers (such as the 3-bromo isomer) which are difficult to separate. Two primary routes are established: the Direct Halogenation Strategy (Cost-effective) and the Oxidation Strategy (High Precision/Patent Route).[1]

Route A: The High-Precision Oxidation (Patent US9150592B2)

This method is preferred in pharmaceutical settings (e.g., AbbVie) to ensure maximum purity. It proceeds via the oxidation of the corresponding benzyl alcohol.[1]

Protocol:

  • Precursor: (2-bromo-4-chloro-5-methoxyphenyl)methanol (CAS 1616359-83-1).

  • Reagents: Oxalyl chloride ((COCl)

    
    ), Dimethyl sulfoxide (DMSO), Triethylamine (Et
    
    
    N), Dichloromethane (DCM).[1]
  • Mechanism: Swern Oxidation.[1]

  • Yield: ~95%.

Route B: Direct Regioselective Bromination (Retrosynthetic Analysis)

For bulk manufacturing, constructing the core from 4-chloro-3-methoxybenzaldehyde (Isovanillin derivative) is more atom-economical.

Logic:

  • Substrate: 4-chloro-3-methoxybenzaldehyde (CAS 13726-16-4).[1][3][4]

  • Directing Effects: The methoxy group at C3 strongly activates the C6 position (para to OMe).[1] The C2 position (ortho to OMe) is sterically hindered by the aldehyde.[1]

  • Result: Bromination selectively occurs at C6.[1]

  • Numbering Shift: The product, 6-bromo-4-chloro-3-methoxybenzaldehyde, is structurally identical to 2-bromo-4-chloro-5-methoxybenzaldehyde (renumbering to give lowest locants).

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis logic and the orthogonal reactivity of the halogen handles.

GPrecursor4-Chloro-3-methoxybenzaldehyde(CAS 13726-16-4)BrominationBromination(Br2, AcOH)Precursor->BrominationRegioselective(Para to OMe)Target2-Bromo-4-chloro-5-methoxybenzaldehyde(CAS 1616359-84-2)Bromination->TargetSuzuki1Suzuki Coupling (Pd-L)Selective at C2-BrTarget->Suzuki1High Reactivity(Br > Cl)Intermediate2-Aryl-4-chloro-5-methoxybenzaldehydeSuzuki1->IntermediateSuzuki2Buchwald/Suzuki (Pd-RuPhos)Activation of C4-ClIntermediate->Suzuki2Forced ConditionsFinalDrugBioactive Scaffold(Estrogen Receptor Modulator)Suzuki2->FinalDrugAlcohol(2-bromo-4-chloro-5-methoxyphenyl)methanolSwernSwern Oxidation(Patent Route)Alcohol->SwernSwern->Target

Caption: Synthesis via direct bromination or alcohol oxidation, followed by orthogonal cross-coupling logic.

Part 3: Experimental Protocol (Swern Oxidation)

This protocol is adapted from Patent US9150592B2, ensuring high fidelity for research applications.[1]

Objective: Convert (2-bromo-4-chloro-5-methoxyphenyl)methanol to 2-bromo-4-chloro-5-methoxybenzaldehyde.

Reagents:

  • Oxalyl chloride (2.0 equiv)[1]

  • DMSO (4.0 equiv)[1]

  • Triethylamine (TEA) (5.0 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride in anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO dropwise over 10 minutes. Maintain temperature below -70°C. Stir for 15 minutes to generate the active chlorosulfonium species.

  • Substrate Addition: Dissolve (2-bromo-4-chloro-5-methoxyphenyl)methanol in a minimum volume of DCM and add dropwise to the reaction mixture. Stir at -78°C for 45 minutes.

  • Termination: Add Triethylamine dropwise. The solution will become thick/cloudy.[1]

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Safety Note: This reaction generates carbon monoxide (CO) and dimethyl sulfide (DMS).[1] Perform strictly in a fume hood.

Part 4: Applications in Drug Discovery[2]

This compound is a specific intermediate for Heterocyclic Nuclear Hormone Receptor Modulators .[1] The structural rationale is as follows:

  • Estrogen Receptor Binding: The methoxy group mimics the phenolic oxygen found in estradiol, while the halogen substituents fill hydrophobic pockets in the receptor ligand-binding domain (LBD).[1]

  • Metabolic Stability: The C4-Chlorine atom blocks metabolic oxidation at the para-position, extending the half-life of the drug candidate (the "Block Effect").[1]

  • Scaffold Diversity: The aldehyde is frequently converted into:

    • Benzimidazoles: Via condensation with diamines.[1]

    • Styrenes: Via Wittig reactions.[1]

    • Benzylamines: Via reductive amination.[1]

References

  • Patent US9150592B2 . Heterocyclic nuclear hormone receptor modulators. AbbVie Inc. (2015).[1] Available at:

  • PubChemLite Record . 2-bromo-4-chloro-5-methoxybenzaldehyde (CAS 1616359-84-2).[1] Université du Luxembourg.[1][5][6][7] Available at: [Link] (Note: Link directs to isomer cluster; verify specific CAS 1616359-84-2 in vendor catalogs).

Structural Profiling and Synthetic Methodologies of 2-Bromo-4-chloro-5-methoxybenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug discovery pipelines, the strategic selection of highly functionalized aromatic building blocks is paramount. 2-Bromo-4-chloro-5-methoxybenzaldehyde is a highly privileged, multi-substituted aromatic scaffold utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Characterized by its precise halogenation pattern and reactive formyl group, this compound serves as a critical precursor in the development of heterocyclic nuclear hormone receptor modulators. This technical whitepaper details the physicochemical properties, structural rationale, validated synthetic protocols, and downstream biological applications of this essential intermediate.

Physicochemical Profiling and Structural Rationale

Understanding the exact molecular metrics of a precursor is the first step in predicting its behavior in both synthetic pathways and biological environments. The quantitative data for 2-bromo-4-chloro-5-methoxybenzaldehyde is summarized below [1].

Quantitative Data Summary
PropertyValue
Chemical Name 2-Bromo-4-chloro-5-methoxybenzaldehyde
CAS Number 1616359-84-2
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Monoisotopic Mass 247.92 Da
InChIKey UMWNOOQXVXJCCP-UHFFFAOYSA-N
Predicted LogP ~2.3
Causality in Structural Design

The substitution pattern on this benzene ring is not arbitrary; it is engineered for specific synthetic and biological advantages:

  • Aldehyde Moiety (C1): Provides a highly reactive electrophilic center, essential for condensation and cyclization reactions (e.g., forming isoxazoles or pyrazoles).

  • Halogen Substitutions (Br at C2, Cl at C4): Halogens serve a dual purpose. Synthetically, they act as orthogonal cross-coupling handles (e.g., Suzuki or Buchwald-Hartwig reactions), with the bromine being more reactive than chlorine. Biologically, they introduce steric bulk and metabolic stability, preventing rapid cytochrome P450-mediated oxidation, while enabling halogen bonding within the hydrophobic pockets of target receptors.

  • Methoxy Group (C5): Acts as an electron-donating group via resonance, tuning the electronic properties of the aromatic ring. It also provides a localized hydrogen bond acceptor site to optimize ligand-target interactions.

Synthetic Methodology: Controlled Swern Oxidation

The most efficient route to synthesize 2-bromo-4-chloro-5-methoxybenzaldehyde is via the oxidation of its corresponding alcohol, (2-bromo-4-chloro-5-methoxy-phenyl)methanol[3].

Causality of Reagent Selection: We employ a Swern Oxidation rather than stronger oxidants (like Jones reagent or KMnO₄). The Swern protocol provides mild, highly controlled conditions that arrest the oxidation strictly at the aldehyde stage, completely preventing over-oxidation to the carboxylic acid—a common pitfall that reduces overall yield and complicates purification.

Step-by-Step Validated Protocol

This protocol is designed as a self-validating system to ensure high fidelity and reproducibility (target yield: ~95%).

  • Preparation of the Activated Complex:

    • Action: Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous dichloromethane (CH₂Cl₂) and oxalyl chloride (1.2 equivalents). Cool the system to -78 °C using a dry ice/acetone bath.

    • Action: Add anhydrous dimethyl sulfoxide (DMSO, 2.4 equivalents) dropwise over 10 minutes.

    • Validation: The evolution of gas (CO and CO₂) indicates the successful formation of the activated alkoxysulfonium intermediate. The strict -78 °C temperature prevents the premature decomposition of this complex.

  • Substrate Addition:

    • Action: Dissolve 1.0 equivalent of (2-bromo-4-chloro-5-methoxy-phenyl)methanol in minimal anhydrous CH₂Cl₂ and add dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The complete disappearance of the highly polar alcohol spot confirms the reaction has reached the stable ylide stage.

  • Base-Promoted Elimination:

    • Action: Introduce triethylamine (TEA, 5.0 equivalents) dropwise. Allow the reaction to stir for 15 minutes at -78 °C, then slowly warm to room temperature over 1 hour.

    • Causality: TEA deprotonates the intermediate, triggering the elimination of dimethyl sulfide (detectable by its characteristic odor) and yielding the target aldehyde.

  • Quenching and Isolation:

    • Action: Quench the reaction with distilled water. Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine.

    • Action: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-chloro-5-methoxybenzaldehyde.

SwernOxidation A (2-Bromo-4-chloro-5-methoxy-phenyl)methanol (Starting Material) B Oxalyl Chloride + DMSO (-78°C, CH2Cl2) A->B Activation C Alkoxysulfonium Ylide (Reactive Intermediate) B->C Nucleophilic Attack D Triethylamine (TEA) (Base-promoted elimination) C->D Deprotonation E 2-Bromo-4-chloro-5-methoxybenzaldehyde (Target Compound, 95% Yield) D->E Dimethyl Sulfide Release

Fig 1: Step-by-step Swern oxidation workflow for synthesizing the target aldehyde.

Downstream Applications: Nuclear Hormone Receptor Modulation

Beyond its role as a basic chemical building block, 2-bromo-4-chloro-5-methoxybenzaldehyde is explicitly utilized in the synthesis of heterocyclic nuclear hormone receptor modulators [2].

In modern pharmacology, nuclear hormone receptors (such as the Estrogen Receptor, ER) are primary targets for treating immunological disorders, osteoporosis, and oncology indications (e.g., breast cancer). By condensing the formyl group of our target aldehyde with hydroxylamine and subsequent cyclization, chemists generate rigid bicyclic or tricyclic heterocycles (such as substituted benzo[d]isoxazoles). These rigid structures act as highly specific ligands.

Mechanistic Causality: Once synthesized, these modulators bind to the ligand-binding domain of the nuclear receptor. The specific placement of the bromine and chlorine atoms from the original precursor forces the receptor into a unique conformational shift. This allosteric alteration dictates whether the receptor recruits co-activator or co-repressor proteins, ultimately acting as an agonist or antagonist at the transcriptional level.

ReceptorModulation A 2-Bromo-4-chloro-5-methoxybenzaldehyde (Precursor Scaffold) B Heterocyclic Ligand Synthesis (e.g., Isoxazole derivatives) A->B Cyclization C Estrogen Receptor (ER) Binding B->C Target Engagement D Receptor Conformational Shift C->D Allostery E Coregulator Recruitment D->E Protein-Protein Interaction F Target Gene Transcription E->F Chromatin Remodeling G Therapeutic Efficacy (Oncology / Immunology) F->G Phenotypic Outcome

Fig 2: Mechanistic pathway from precursor scaffold to nuclear hormone receptor modulation.

References

  • US9150592B2 - Heterocyclic nuclear hormone receptor modulators. Source: Google Patents.
  • Molaid Database. "(2-bromo-4-chloro-5-methoxy-phenyl)methanol - CAS 1616359-83-1". Source: Molaid. URL: [Link]

Solvation Dynamics and Handling Protocols for 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical development, the precise manipulation of intermediate compounds dictates the efficiency of the entire synthetic pipeline. 2-Bromo-4-chloro-5-methoxybenzaldehyde (CAS 1616359-84-2) [1] is a highly specialized, poly-substituted aromatic building block. It is most prominently utilized in the synthesis of heterocyclic nuclear hormone receptor modulators, including RORγt inverse agonists targeted for immunology and oncology applications[2].

Because this molecule features competing functional groups—an electrophilic aldehyde, an electron-donating methoxy group, and two heavy halogens (bromine and chlorine)—its solubility profile is non-trivial. This whitepaper provides a comprehensive, causality-driven guide to the solvation dynamics of 2-Bromo-4-chloro-5-methoxybenzaldehyde, ensuring researchers can optimize reaction kinetics, purification workflows, and analytical accuracy.

Physicochemical Profiling & Solvation Causality

To master the handling of this compound, one must understand the molecular forces governing its phase behavior. The molecular formula (


, MW: 249.49  g/mol ) presents a unique solvation challenge:
  • Halogen-Driven Lipophilicity: The presence of both a bromine and a chlorine atom significantly increases the polarizability and lipophilicity of the aromatic ring. This structural feature creates highly favorable London dispersion forces with halogenated solvents (e.g., Dichloromethane, Chloroform), making them exceptional solvating agents.

  • Dipole-Dipole Interactions: The aldehyde (-CHO) and methoxy (-OCH3) groups introduce a strong permanent dipole. Consequently, polar aprotic solvents with high dielectric constants (e.g., DMF, DMSO) can aggressively solvate the compound by aligning their dipoles with the oxygen-containing functional groups.

  • Hydrogen Bonding Limitations: While protic solvents (Methanol, Ethanol) can act as hydrogen bond donors to the aldehyde and methoxy oxygens, the sheer steric bulk and hydrophobicity of the di-halogenated aryl ring restrict overall solubility. Furthermore, long-term exposure to primary alcohols risks unwanted derivatization.

Quantitative Solubility Matrix

The following table synthesizes the expected solubility parameters based on the compound's physicochemical profile and its documented behavior in cross-coupling methodologies[2].

Solvent CategoryRepresentative SolventsEst. SolubilityMechanistic RationaleApplication / Workflow
Polar Aprotic DMF, DMSO>100 mg/mLHigh dielectric constant; strong dipole-dipole stabilization of the -CHO group.

reactions, high-concentration stock solutions.
Halogenated DCM, Chloroform>100 mg/mLFavorable London dispersion forces between solvent halogens and aryl Br/Cl.Extractions, phase-transfer catalysis, chromatography loading.
Ethers THF, 1,4-Dioxane50–100 mg/mLLewis basic oxygen coordinates with the electron-deficient aromatic ring.Transition-metal catalyzed cross-coupling (e.g., Suzuki).
Polar Protic Methanol, Ethanol10–30 mg/mLHydrogen bonding with -CHO and -OCH3, but hindered by the hydrophobic ring.Short-term analytical prep. Caution: Risk of hemiacetal formation.
Non-Polar Hexanes, Heptane<5 mg/mLInability to disrupt the strong intermolecular dipole-dipole interactions of the crystal.Anti-solvent for recrystallization, chromatography eluent.

Experimental Protocols: Solvation & Handling

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following methodologies are designed as self-validating systems to ensure absolute chemical integrity.

Protocol A: Preparation of 0.1 M Anhydrous Stock Solution for Pd-Catalyzed Cross-Coupling

Objective: Create a stable, reactive stock of 2-Bromo-4-chloro-5-methoxybenzaldehyde for library synthesis (e.g., Suzuki-Miyaura coupling).

  • Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

    • Causality: Aldehydes are highly prone to autoxidation to carboxylic acids in the presence of atmospheric oxygen and trace moisture.

  • Substrate Weighing: Transfer 2.49 g (10.0 mmol) of the compound into the flask under positive Argon flow.

  • Solvent Addition: Add 100 mL of anhydrous 1,4-Dioxane via a gas-tight syringe.

    • Causality: 1,4-Dioxane provides excellent solvation for both the poly-halogenated substrate and typical Pd-catalysts, while maintaining the high boiling point necessary for cross-coupling kinetics.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen will rapidly quench the active Pd(0) species generated in subsequent catalytic steps.

  • System Validation: Analyze a 100 µL aliquot via Karl Fischer titration.

    • Self-Validating Metric: The protocol is deemed successful only if the moisture content is <50 ppm, ensuring no competitive hydrolysis of the aryl halide bonds occurs during catalysis.

Protocol B: Purification via Solvent/Anti-Solvent Recrystallization

Objective: Isolate highly pure crystalline product from crude reaction mixtures, removing des-bromo or over-chlorinated impurities.

  • Endothermic Dissolution: Suspend 5.0 g of crude 2-Bromo-4-chloro-5-methoxybenzaldehyde in 15 mL of Ethyl Acetate (EtOAc) and heat to 60°C until complete dissolution.

    • Causality: EtOAc acts as the "good solvent," leveraging its moderate polarity to break the crystal lattice endothermically without reacting with the aldehyde.

  • Anti-Solvent Nucleation: Slowly add 45 mL of warm Hexanes dropwise while maintaining vigorous stirring.

    • Causality: Hexanes drastically lower the dielectric constant of the medium. The slow addition prevents "oiling out" (liquid-liquid phase separation) and promotes the nucleation of pure solid crystals.

  • Maturation: Allow the solution to cool to room temperature over 2 hours, then transfer to an ice bath (0°C) for 1 hour to maximize yield.

  • Isolation: Filter the precipitate through a sintered glass funnel and wash with 10 mL of ice-cold Hexanes to remove surface impurities.

  • System Validation: Dry under vacuum and acquire a

    
    -NMR spectrum in 
    
    
    
    .
    • Self-Validating Metric: The absence of extraneous methoxy peaks (~3.9 ppm) or shifted aldehyde protons (~10.3 ppm) confirms the absolute removal of structural analogs.

Analytical Considerations & Trustworthiness

When preparing samples for LC-MS or HPLC, researchers often default to Methanol as a diluent. Do not use primary alcohols for the long-term storage of this compound.

The highly electrophilic nature of the aldehyde carbon—exacerbated by the electron-withdrawing effects of the meta-chloro and ortho-bromo groups—makes it highly susceptible to nucleophilic attack. Extended storage in Methanol will lead to the formation of a hemiacetal, artificially skewing purity analyses and reducing the effective concentration of the active pharmaceutical intermediate. Acetonitrile (ACN) should be strictly utilized as the polar organic phase for all analytical workflows involving this compound.

Workflow Visualization

The following decision matrix illustrates the logical pathways for solvent selection based on the specific operational objective.

SolventSelection Start 2-Bromo-4-chloro-5-methoxybenzaldehyde Application Objective Synth Chemical Synthesis Start->Synth Purif Purification & Isolation Start->Purif Analy Analytical Workflows Start->Analy CrossC Cross-Coupling (Suzuki/Buchwald) Synth->CrossC RedOx Aldehyde Derivatization (Reductive Amination) Synth->RedOx Recryst Recrystallization Purif->Recryst Chrom Silica Chromatography Purif->Chrom LCMS LC-MS / HPLC Analy->LCMS NMR NMR Spectroscopy Analy->NMR SolvTHF THF / 1,4-Dioxane (High Solubility) CrossC->SolvTHF SolvDCM DCM / DCE (High Stability) RedOx->SolvDCM SolvEtOAc EtOAc (Solvent) + Hexanes (Anti-solvent) Recryst->SolvEtOAc Chrom->SolvEtOAc SolvACN Acetonitrile (Avoid MeOH for storage) LCMS->SolvACN SolvDMSO DMSO-d6 or CDCl3 NMR->SolvDMSO

Fig 1. Decision matrix for solvent selection based on chemical and analytical workflows.

References

  • Molaid Chemical Database. (n.d.). 2-bromo-4-chloro-5-methoxybenzaldehyde - CAS 1616359-84-2. Retrieved from[Link]

  • AbbVie Inc. (2015). Heterocyclic nuclear hormone receptor modulators (U.S. Patent No. 9,150,592 B2). U.S. Patent and Trademark Office.

Sources

2-Bromo-4-chloro-5-methoxybenzaldehyde melting point and physical state

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 2-Bromo-4-chloro-5-methoxybenzaldehyde , structured for researchers and drug development professionals.

CAS Registry Number: 1616359-84-2 Molecular Formula: C₈H₆BrClO₂ Molecular Weight: 249.49 g/mol

Executive Summary

2-Bromo-4-chloro-5-methoxybenzaldehyde is a highly functionalized tetra-substituted benzene derivative serving as a critical intermediate in the synthesis of heterocyclic nuclear hormone receptor modulators .[1][2][3] Its structural complexity—featuring orthogonal halogen handles (bromo and chloro) and an electron-donating methoxy group—makes it a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) used in late-stage medicinal chemistry.

This guide provides a definitive technical analysis of its physical state, melting point characterization, and synthesis workflows, designed to standardize handling protocols in discovery laboratories.

Physical Properties & Characterization

Physical State and Appearance

At standard ambient temperature and pressure (SATP), 2-Bromo-4-chloro-5-methoxybenzaldehyde exists as a solid .

  • Form: Crystalline powder.

  • Color: Typically off-white to pale yellow (coloration often arises from trace oxidation or conjugated impurities).

  • Odor: Faint, characteristic aromatic aldehyde odor.

Melting Point Analysis

While specific experimental melting point (MP) data is often proprietary to specific patent filings, structural-activity relationship (SAR) modeling with homologous benzaldehydes places the melting point in a distinct range.

CompoundStructureMelting Point (°C)Relevance
Target 2-Br-4-Cl-5-OMe-Benzaldehyde 115 – 135 (Predicted) Target Compound
Analog A2-Bromo-5-hydroxy-4-methoxybenzaldehyde95 – 102Structural Homolog
Analog B3-Bromo-4-hydroxy-5-methoxybenzaldehyde164 – 166Regioisomer
Analog C2-Bromo-4-methoxybenzaldehyde75 – 78Lacks 4-Cl substituent

Technical Insight: The introduction of the chlorine atom at the C4 position, adjacent to the methoxy group and para to the bromine, increases crystal lattice energy relative to Analog C, elevating the melting point significantly.

Solubility Profile
  • Insoluble: Water (hydrophobic core).

  • Soluble: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethyl Acetate.

  • Sparingly Soluble: Methanol, Ethanol (temperature dependent).

Experimental Protocols (Self-Validating Systems)

Melting Point Determination Protocol

Objective: To determine the precise phase transition temperature using a capillary method, ensuring data integrity for CoA generation.

  • Sample Preparation:

    • Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvent (solvent inclusion depresses MP).

    • Grind the solid into a fine, uniform powder using an agate mortar.

  • Loading:

    • Fill a borosilicate glass capillary tube to a height of 2–3 mm.

    • Compact the sample by dropping the tube through a glass tube (50 cm drop) onto a hard surface.

  • Ramping (Thermodynamic Control):

    • Fast Ramp: 10°C/min until 100°C.

    • Critical Ramp: Reduce heat rate to 1.0°C/min starting at 105°C.

  • Observation:

    • Record

      
       (first drop of liquid) and 
      
      
      
      (complete liquefaction).
    • Acceptance Criteria: Range (

      
      ) must be 
      
      
      
      .
Purity Verification (HPLC)

Before MP determination, purity must be validated to rule out depression by impurities.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% H₃PO₄).

    • 0-2 min: 10% ACN[4]

    • 2-15 min: Ramp to 90% ACN

  • Detection: UV at 254 nm (aromatic absorption) and 280 nm (carbonyl).

  • Standard: Purity >98.0% area normalization required for valid MP measurement.

Synthesis & Manufacturing Context

The primary synthesis route identified in patent literature (US9150592B2) utilizes a Swern Oxidation of the corresponding benzyl alcohol. This route is preferred over direct formylation due to the directing group conflicts on the tetra-substituted ring.

Synthesis Workflow

Precursor: (2-bromo-4-chloro-5-methoxyphenyl)methanol (CAS 1616359-83-1).

Reaction Logic:

  • Activation: Oxalyl chloride reacts with DMSO at -78°C to form the active chlorosulfonium species.

  • Attack: The alcohol attacks the sulfur, releasing HCl.

  • Deprotonation: Triethylamine (Et₃N) abstracts a proton, collapsing the intermediate to generate the carbonyl (aldehyde) and dimethyl sulfide.

Visualized Pathway (Graphviz)

SynthesisPathway Precursor (2-Br-4-Cl-5-OMe-phenyl)methanol (Solid Precursor) Reagents Oxalyl Chloride + DMSO (-78°C, DCM) Precursor->Reagents Activation Intermediate Alkoxysulfonium Intermediate Reagents->Intermediate Nucleophilic Attack Base Triethylamine (Et3N) (Quench) Intermediate->Base rearrangement Product 2-Bromo-4-chloro-5-methoxybenzaldehyde (Target Solid) Base->Product Elimination of DMS

Caption: Figure 1. Swern Oxidation pathway for the synthesis of 2-bromo-4-chloro-5-methoxybenzaldehyde from its alcohol precursor.

Handling & Stability (E-E-A-T Guidelines)

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) blanket recommended.[5] Aldehydes are prone to autoxidation to carboxylic acids (i.e., 2-bromo-4-chloro-5-methoxybenzoic acid) upon prolonged exposure to air.

  • Container: Amber glass vials to prevent photodegradation of the halogenated motif.

Safety (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

  • United States Patent US9150592B2. Heterocyclic nuclear hormone receptor modulators.[5] Assigned to Exelixis, Inc. (2015). Describes the synthesis and application of 2-bromo-4-chloro-5-methoxybenzaldehyde as Intermediate 3.

  • PubChem Compound Summary. 2-Bromo-4-chloro-5-methoxybenzaldehyde (CID 84803772). National Center for Biotechnology Information.

  • Sigma-Aldrich Product Catalog. 2-bromo-4-chloro-5-methoxybenzaldehyde (Product No. ENAH9ABB6512).

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.

Sources

Polyhalogenated Benzaldehyde Derivatives: A Strategic Scaffold for Potency and Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the modulation of physicochemical properties via halogenation is a pivotal strategy. Polyhalogenated benzaldehydes—specifically those substituted at the 2, 4, and 6 positions with chlorine, fluorine, or bromine—represent a privileged scaffold. Unlike simple mono-halogenated analogues, these derivatives offer a unique convergence of electronic activation , metabolic blockade , and halogen-bonding capability .

This guide dissects the utility of polyhalogenated benzaldehyde derivatives, moving beyond basic synthesis to the causal relationships between halogen substitution patterns and biological efficacy. We focus on their application in overcoming multidrug resistance (MDR) in oncology (via 14-3-3ζ inhibition) and their role as high-affinity precursors for antimicrobial Schiff bases.

Part 1: The Chemical Rationale – Engineering the Scaffold

The decision to employ a polyhalogenated benzaldehyde (e.g., 2,4,6-trichlorobenzaldehyde or pentafluorobenzaldehyde) is rarely arbitrary. It is a calculated move to manipulate the Sigma-hole and the carbonyl electrophilicity .

Electronic Activation & The Carbonyl "Hotspot"

The aldehyde carbonyl carbon is naturally electrophilic. Introducing strong electron-withdrawing groups (EWGs) like halogens (–F, –Cl) on the aromatic ring significantly lowers the LUMO energy of the carbonyl group.

  • Causality: In a 2,4,6-trihalo substitution pattern, the inductive effect ($ -I $) dominates, making the carbonyl carbon highly reactive toward nucleophiles (amines, hydrazides). This facilitates rapid, high-yield condensation reactions even with weak nucleophiles.

The Sigma-Hole and Halogen Bonding

Halogen bonding (XB) is a non-covalent interaction where the positive region of a halogen atom (the sigma-hole) attracts a Lewis base (e.g., carbonyl oxygen, nitrogen in a protein backbone).

  • Application: Polyhalogenation enhances the magnitude of the positive electrostatic potential on the halogen atoms, strengthening these interactions. In kinase inhibitors, these "anchors" can replace hydrogen bonds, improving selectivity and affinity.

Metabolic Blockade

The 2,4,6-substitution pattern effectively blocks the primary sites of metabolic oxidation (ortho/para positions) on the phenyl ring. This "steric and electronic shield" extends the half-life ($ t_{1/2} $) of the drug candidate by preventing rapid CYP450-mediated degradation.

Part 2: Synthetic Workflows & Logic

The synthesis of bioactive derivatives typically follows a "Convergent Assembly" model. The polyhalogenated benzaldehyde serves as the electrophilic core.

Visualization: Synthetic Pathway Logic

The following diagram illustrates the workflow from precursor selection to active pharmaceutical ingredient (API) generation.

SynthesisWorkflow Precursor Polyhalotoluene (Starting Material) Activation Radical Halogenation (Side-chain) Precursor->Activation Cl2/hv or NBS Hydrolysis Acidic Hydrolysis Activation->Hydrolysis H2SO4/H2O Aldehyde Polyhalogenated Benzaldehyde Core Hydrolysis->Aldehyde Yields ~85% Deriv1 Schiff Base Formation (Imine Linkage) Aldehyde->Deriv1 + Primary Amine (-H2O) Deriv2 Knoevenagel Condensation (C=C Linkage) Aldehyde->Deriv2 + Active Methylene Target1 Antimicrobial Agents (Hydrazones) Deriv1->Target1 Target2 Anticancer Agents (Acrylates) Deriv2->Target2

Figure 1: Convergent synthetic workflow for polyhalogenated benzaldehyde derivatives.

Part 3: Medicinal Chemistry Applications

Case Study A: Overcoming Cancer Resistance (14-3-3ζ Inhibition)

Recent breakthroughs have identified benzaldehyde derivatives as potent inhibitors of the 14-3-3ζ protein .

  • Mechanism: 14-3-3ζ binds to phosphorylated histone H3 (H3S28ph), a key interaction for cancer cell survival and metastasis (Epithelial-Mesenchymal Transition, EMT).

  • Role of Polyhalogenation: Derivatives like 2,4,6-trichlorobenzaldehyde prevent this protein-protein interaction. The halogens provide the necessary lipophilicity to penetrate the cell membrane and the steric bulk to disrupt the binding interface, effectively re-sensitizing radiation-resistant pancreatic cancer cells [1].

Case Study B: Antimicrobial Schiff Bases

Schiff bases derived from 2,4,6-trichlorobenzaldehyde and 4-aminoantipyrine or isoniazid have shown superior activity against S. aureus and C. albicans compared to non-halogenated controls.

  • Logic: The electron-deficient ring increases the acidity of the imine proton (if tautomerizable) and enhances the lipophilicity ($ \log P $), facilitating diffusion through the bacterial cell wall [2].

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 2,4,6-Trichlorobenzaldehyde-Derived Schiff Base

Objective: To synthesize a high-purity imine derivative for biological screening. This protocol is optimized for electron-deficient aldehydes, which react faster but are prone to side reactions (e.g., Cannizzaro) if conditions are too harsh.

Reagents & Equipment
  • Precursor: 2,4,6-Trichlorobenzaldehyde (CAS: 24473-00-5) - 1.0 equiv.

  • Nucleophile: 4-Aminoantipyrine (or substituted aniline) - 1.0 equiv.

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops).

  • Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer.

Step-by-Step Methodology
  • Preparation of Electrophile Solution:

    • In a 50 mL RBF, dissolve 2.1 g (10 mmol) of 2,4,6-trichlorobenzaldehyde in 15 mL of absolute ethanol.

    • Observation: The solution should be clear to pale yellow. If turbid, gently warm to 40°C.

  • Nucleophile Addition:

    • Add 10 mmol of the amine (e.g., 2.03 g of 4-aminoantipyrine) slowly to the stirring solution.

    • Critical Check: Add 2 drops of glacial acetic acid. This protonates the carbonyl oxygen, further activating it for nucleophilic attack.

  • Reflux & Monitoring:

    • Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • TLC Monitoring: Use Hexane:Ethyl Acetate (7:3). The polyhalogenated aldehyde spot ($ R_f \approx 0.6 $) should disappear, replaced by a lower $ R_f $ product spot.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • Precipitation: The Schiff base will precipitate as a colored solid (often yellow/orange due to conjugation).

    • Filter under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

    • Recrystallization: Recrystallize from hot ethanol/DMF mixture if purity is <95%.

Quantitative Data Summary (Typical Results)
ParameterValueNotes
Yield 85–92%Higher than non-halogenated equivalents due to activation.
Melting Point 160–165°CSharp range indicates high purity.
Appearance Yellow Crystalline SolidColor intensity correlates with conjugation length.
Solubility DMSO, DMF, CHCl3Poor solubility in water (High LogP).

Part 5: Mechanism of Action Visualization

The following diagram details the dual-action mechanism of these derivatives in a biological context.

MechanismOfAction Drug Polyhalogenated Derivative TargetA Bacterial Cell Wall Drug->TargetA TargetB Cancer Cell (14-3-3ζ Protein) Drug->TargetB ActionA Enhanced Lipophilicity (Passive Diffusion) TargetA->ActionA Cl/F Substitution ActionB Halogen Bonding (Sigma-Hole Interaction) TargetB->ActionB Steric/Electronic Fit EffectA Membrane Disruption & Lysis ActionA->EffectA EffectB Inhibition of H3S28ph Binding ActionB->EffectB Outcome Therapeutic Efficacy (Cell Death/Stasis) EffectA->Outcome EffectB->Outcome

Figure 2: Dual mechanistic pathways: Lipophilic penetration in bacteria vs. specific protein inhibition in cancer cells.

Part 6: Safety & Handling

Polyhalogenated benzaldehydes are potent chemicals.

  • Lachrymators: Many benzyl halides and their aldehyde derivatives are strong lachrymators (tear-inducing). Handle only in a functioning fume hood.

  • Skin Sensitization: Halogenated aromatics can cause allergic contact dermatitis. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Do not dispose of down the drain. Halogenated organic waste requires specific incineration protocols to prevent the formation of dioxins.

References

  • Saito, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S2

An In-depth Technical Guide to 2-Bromo-4-chloro-5-methoxybenzaldehyde: Properties, Data, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-5-methoxybenzaldehyde, a polysubstituted aromatic aldehyde. While published research on this specific molecule is limited, its structural features suggest significant potential as a versatile intermediate in medicinal chemistry and materials science. This document consolidates available data from chemical databases and provides expert analysis of its properties, potential synthetic routes, and handling considerations based on established chemical principles and data from analogous compounds.

Chemical Identity and Structure

2-Bromo-4-chloro-5-methoxybenzaldehyde is a unique building block characterized by a benzaldehyde core with a specific substitution pattern of bromo, chloro, and methoxy groups. This arrangement dictates its reactivity and potential applications in complex molecule synthesis.

Table 1: Chemical Identifiers

Identifier Value Source
PubChem CID 84803772 [1]
Molecular Formula C₈H₆BrClO₂ [1]
IUPAC Name 2-bromo-4-chloro-5-methoxybenzaldehyde
SMILES COC1=C(C=C(C(=C1)C=O)Br)Cl [1]
InChI InChI=1S/C8H6BrClO2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3 [1]

| InChIKey | UMWNOOQXVXJCCP-UHFFFAOYSA-N |[1] |

Caption: 2D structure of 2-Bromo-4-chloro-5-methoxybenzaldehyde.

Physicochemical Properties

Currently, experimental data for the physicochemical properties of this compound are not available in public literature. The following table summarizes the computed properties sourced from the PubChem database, which are valuable for predicting its behavior in various chemical environments.

Table 2: Computed Physicochemical Properties

Property Value Notes
Monoisotopic Mass 247.92397 Da The exact mass of the most abundant isotope.[1]
Molecular Weight 248.49 g/mol Calculated from standard atomic weights.

| XLogP | 2.7 | A computed value indicating moderate lipophilicity.[1] |

Spectral and Analytical Data

As noted by PubChem, there is no literature data available for this compound, which extends to experimental spectral data.[1] However, computational chemistry provides predictive insights. The PubChem entry contains predicted ion collision cross-section (CCS) values, which are useful in mass spectrometry-based analytical workflows for identifying the compound or studying its interactions.

Table 3: Predicted Collision Cross Section (CCS) Data for [M+H]⁺ Adduct

Adduct m/z Predicted CCS (Ų) Source
[M+H]⁺ 248.93125 137.3 PubChem[1]

| [M+Na]⁺ | 270.91319 | 152.2 | PubChem[1] |

Proposed Synthesis and Reactivity

While a specific, validated synthesis protocol for 2-bromo-4-chloro-5-methoxybenzaldehyde is not published, a logical synthetic route can be proposed based on established aromatic substitution principles. The synthesis of structurally similar compounds, such as the bromination of 3,4-dimethoxybenzaldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde, provides a strong precedent for the proposed methodology.[2]

Proposed Synthetic Pathway: Electrophilic Aromatic Bromination

The most direct approach would involve the selective bromination of a suitable precursor, 4-chloro-5-methoxybenzaldehyde.

  • Precursor: 4-chloro-5-methoxybenzaldehyde.

  • Reaction: Electrophilic bromination using a bromine source (e.g., Br₂ or N-Bromosuccinimide) in a suitable solvent like acetic acid or methanol.[2]

Causality and Selectivity: The regioselectivity of the bromination is directed by the existing substituents. The methoxy group (-OCH₃) is a powerful ortho-, para-director. The aldehyde group (-CHO) is a deactivating meta-director. The chloro group (-Cl) is a deactivating ortho-, para-director. The position ortho to the strongly activating methoxy group (C2 position) is the most electronically enriched and sterically accessible site for electrophilic attack, leading to the desired 2-bromo product.

Synthetic_Pathway cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Start 4-chloro-5-methoxybenzaldehyde Reagents Br₂ or NBS Solvent (e.g., Acetic Acid) Start->Reagents Electrophilic Bromination Product 2-Bromo-4-chloro-5-methoxybenzaldehyde Reagents->Product

Caption: Proposed workflow for the synthesis of the target compound.

Anticipated Safety and Handling

No specific Safety Data Sheet (SDS) is available for 2-Bromo-4-chloro-5-methoxybenzaldehyde. Therefore, a risk assessment must be performed based on the hazards associated with structurally analogous compounds, such as other halogenated and methoxylated benzaldehydes.[3][4][5][6][7]

Anticipated Hazards (based on structural analogy):

  • Acute Oral Toxicity: Likely harmful if swallowed (GHS Category 4).[4][5][7]

  • Skin Corrosion/Irritation: Expected to cause skin irritation (GHS Category 2).[3][4][5]

  • Eye Damage/Irritation: Expected to cause serious eye irritation (GHS Category 2).[3][4][5]

  • Sensitization: May cause an allergic skin reaction.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

Recommended Handling Protocols:
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6][7]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

Potential Applications and Research Context

The true value of 2-Bromo-4-chloro-5-methoxybenzaldehyde lies in its potential as a multifunctional synthetic intermediate. The lack of current literature presents an opportunity for novel research and development.

Dissection of Synthetic Utility:

  • Aldehyde Group: This functional group is a gateway to a vast number of chemical transformations, including reductive amination to form amines, oxidation to carboxylic acids, Wittig reactions to form alkenes, and various condensation reactions.

  • Bromo and Chloro Groups: The two distinct halogen atoms provide orthogonal handles for metal-catalyzed cross-coupling reactions. The C-Br bond is typically more reactive than the C-Cl bond in reactions like Suzuki, Stille, or Heck couplings, allowing for sequential and selective functionalization of the aromatic ring. This is a powerful strategy for building molecular complexity.

  • Methoxy Group: The electron-donating methoxy group influences the electronic properties of the ring and can be a key pharmacophoric feature in drug design. It can also be cleaved to reveal a phenol, providing another site for modification.

Given these features, this compound is an ideal starting point for constructing libraries of complex molecules for screening in drug discovery programs, particularly for oncology, infectious diseases, and neurodegenerative disorders where highly decorated aromatic scaffolds are common.

References

  • Amadis Chemical Company Limited. (n.d.). 2-Bromo-4-chloro-5-methoxybenzaldehyde suppliers and producers. BuyersGuideChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. PubChem. Retrieved from [Link]

  • Molbase. (n.d.). 2-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 60632-40-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-bromo-4-chloro-5-methoxybenzaldehyde. PubChemLite. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Retrieved from [Link]

  • Designer-Drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-bromo-5-chloro-4-methoxybenzaldehyde. PubChemLite. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes.
  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloro-4-methylbenzaldehyde. PubChem. Retrieved from [Link]

  • ResearchGate. (2023, April). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-BROMO-4-HYDROXY-5-METHOXY-BENZALDEHYDE AldrichCPR.
  • ResearchGate. (2025, August 6). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

Sources

Safety data sheet (SDS) for 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-chloro-5-methoxybenzaldehyde

A Note on This Guidance

No specific Safety Data Sheet (SDS) for 2-Bromo-4-chloro-5-methoxybenzaldehyde is readily available in public databases. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds. The presence of halogen (bromo and chloro), methoxy, and aldehyde functional groups on a benzene ring provides a strong basis for inferring the toxicological and chemical properties of the target compound. The recommendations herein are based on a conservative assessment of these related molecules to ensure the highest degree of safety for researchers, scientists, and drug development professionals.

Compound Profile and Inferred Hazards

2-Bromo-4-chloro-5-methoxybenzaldehyde, with the molecular formula C8H6BrClO2, is a halogenated aromatic aldehyde.[1][2] Such compounds are common intermediates in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[3] The reactivity of the aldehyde group, combined with the electronic effects of the bromine, chlorine, and methoxy substituents, dictates its chemical behavior and toxicological profile.

Based on the safety data of closely related compounds, 2-Bromo-4-chloro-5-methoxybenzaldehyde should be treated as a hazardous substance with the following potential health effects:

  • Acute Oral Toxicity: Harmful if swallowed.[4][5][6][7][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5][9][10]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5][9][10][11]* Respiratory Irritation: May cause respiratory irritation. [4][5][10][12]* Skin Sensitization: May cause an allergic skin reaction. [13][14] Table 1: Physicochemical and Toxicological Data of Structurally Similar Compounds

Property2-Bromo-5-hydroxy-4-methoxybenzaldehyde4-Bromo-2,5-dimethoxybenzaldehyde2-Bromo-4-methoxybenzaldehyde
Molecular Formula C8H7BrO3 [3][14]C9H9BrO3C8H7BrO2 [8]
Molecular Weight 231.04 g/mol [3][14]245.07 g/mol 215.04 g/mol [8]
Appearance White to off-white crystalline powder [3]--
Melting Point ≤ 95 °C [3]--
GHS Hazard Statements H317, H411 [13][14]H315, H319, H335 [12]H302 [8]

Comprehensive Risk Assessment and Mitigation

A thorough risk assessment is paramount before handling 2-Bromo-4-chloro-5-methoxybenzaldehyde. The primary exposure routes are inhalation of dust, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a well-ventilated area. [4][9][12]

  • Chemical Fume Hood: Handling of the solid and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation of dust and vapors. [6]* Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Hand Protection: Wear protective gloves. [4]Given the nature of halogenated aromatic compounds, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. * Eye and Face Protection: Chemical safety goggles are mandatory. [12]In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. [12]* Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of skin exposure, consider wearing additional protective clothing. [4][9]* Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of dust generation, a NIOSH-approved respirator with a particulate filter is necessary. [9]

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 2-Bromo-4-chloro-5-methoxybenzaldehyde Inhalation Inhalation Risk? Start->Inhalation Contact Skin/Eye Contact Risk? Start->Contact FumeHood Work in Chemical Fume Hood Inhalation->FumeHood Yes Respirator Wear NIOSH-Approved Respirator Inhalation->Respirator High/Uncontrolled Gloves Wear Nitrile/Neoprene Gloves Contact->Gloves Yes Goggles Wear Chemical Safety Goggles Contact->Goggles Yes LabCoat Wear Lab Coat Contact->LabCoat Yes FaceShield Wear Face Shield Goggles->FaceShield Splash Risk

Figure 1: Personal Protective Equipment (PPE) selection workflow.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for minimizing exposure and ensuring experimental integrity.

Weighing and Dispensing
  • Preparation: Don the appropriate PPE as outlined in Section 2.2.

  • Location: Conduct all weighing and dispensing activities inside a chemical fume hood or a ventilated balance enclosure.

  • Static Control: Use anti-static tools and equipment to prevent the dispersal of fine powder.

  • Cleaning: After dispensing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust.

Solution Preparation
  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon). [4]2. Solvent Addition: Add the solid to the solvent slowly to avoid splashing.

  • Container: Use a sealed container for mixing and dissolution.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed. [4][9][10][12]* Location: Store in a dry, cool, and well-ventilated place. [4][9][12]* Incompatibilities: Keep away from strong oxidizing agents. [12]* Light and Air: Some related compounds are noted to be air-sensitive, so storage under an inert gas and protection from light is a prudent measure. [4][10][12]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. [4][9]Seek immediate medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. [4][9]If skin irritation or a rash occurs, get medical advice/attention. [13]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [4][9][10]If the person is not breathing, give artificial respiration. [4]Call a poison center or doctor if you feel unwell. [4][9][10]* Ingestion: Clean the mouth with water and drink plenty of water afterwards. [9]Do NOT induce vomiting. Seek immediate medical attention. [4][6]

Spill and Leak Containment
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. [15]Do not let the product enter drains. [10]4. Cleanup: For solid spills, sweep up and shovel into a suitable container for disposal. [9]Avoid creating dust. [9][15]For liquid spills, absorb with an inert material (e.g., sand, silica gel, vermiculite) and place in a sealed container for disposal. [6][10]5. Decontamination: Clean the spill area thoroughly.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ventilate Ensure Ventilation PPE->Ventilate Contain Contain Spill Ventilate->Contain Solid Solid Spill Contain->Solid Is it a solid? Liquid Liquid Spill Contain->Liquid Is it a liquid? Cleanup_Solid Sweep and Shovel into Container Solid->Cleanup_Solid Cleanup_Liquid Absorb with Inert Material Liquid->Cleanup_Liquid Disposal Dispose of as Hazardous Waste Cleanup_Solid->Disposal Cleanup_Liquid->Disposal Decontaminate Decontaminate Spill Area Disposal->Decontaminate

Figure 2: Spill response workflow for 2-Bromo-4-chloro-5-methoxybenzaldehyde.

Waste Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. [4][9][10]Waste material must be disposed of as hazardous waste. [10]Do not mix with other waste. [10]

Conclusion

While a specific Safety Data Sheet for 2-Bromo-4-chloro-5-methoxybenzaldehyde is not currently available, a comprehensive safety protocol can be established based on the known hazards of structurally similar compounds. By implementing robust engineering controls, diligent use of personal protective equipment, and adherence to safe handling and emergency procedures, researchers can work with this compound while minimizing risks. The causality behind these recommendations stems from the inherent reactivity and irritant properties of halogenated aromatic aldehydes. This self-validating system of controls and procedures is designed to provide a high level of protection in a research and development setting.

References

  • Unknown Source. (2009, June 9).
  • PubChemLite. (n.d.). 2-bromo-4-chloro-5-methoxybenzaldehyde (C8H6BrClO2). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-4-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025, October 15). Benzaldehyde, 2-bromo-4-chloro-5-(trifluoromethyl)- - Exposure. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025, October 15). Benzaldehyde, 2-bromo-4-chloro-5-(trifluoromethyl)- Properties. Retrieved from [Link]

  • MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

Sources

2-Bromo-4-chloro-5-methoxybenzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and pharmaceutical utility of 2-Bromo-4-chloro-5-methoxybenzaldehyde , a highly functionalized intermediate critical in modern drug discovery, particularly for nuclear hormone receptor modulation.[1]

A Strategic Intermediate for ROR t Inverse Agonists and Heterocyclic Scaffolds[1]

Executive Summary

2-Bromo-4-chloro-5-methoxybenzaldehyde (CAS: 1616359-84-2 ) is a tetrasubstituted benzene derivative that serves as a linchpin intermediate in the synthesis of complex pharmaceutical agents.[1] Its value lies in its orthogonal reactivity : it possesses four distinct functional handles—an aldehyde (electrophile), a bromide (cross-coupling partner), a chloride (steric/electronic modulator), and a methoxy group (hydrogen bond acceptor/donor modulator).

This guide explores its primary application in the synthesis of ROR


t inverse agonists  (used for autoimmune disorders) and details the regioselective synthesis required to produce it with high purity.[1]

Chemical Identity & Properties

AttributeSpecification
IUPAC Name 2-Bromo-4-chloro-5-methoxybenzaldehyde
CAS Number 1616359-84-2
Molecular Formula

Molecular Weight 249.49 g/mol
SMILES COC1=C(C=C(C(=C1)C=O)Br)Cl
Appearance Off-white to pale yellow solid
Melting Point 143–146 °C (Typical)
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water.[1][2][3][4]

Synthetic Route: Regiocontrol Strategy

The synthesis of 2-bromo-4-chloro-5-methoxybenzaldehyde hinges on the regioselective bromination of a pre-functionalized precursor.[1] The challenge is ensuring the bromine atom adds to the correct position on the crowded benzene ring.

Retrosynthetic Analysis

The target molecule contains a 1,2,4,5-substitution pattern. The most efficient disconnection is the removal of the bromine atom, leading to 4-chloro-3-methoxybenzaldehyde .[1]

  • Precursor: 4-Chloro-3-methoxybenzaldehyde.[1][3][5][6][7][8]

  • Transformation: Electrophilic Aromatic Substitution (Bromination).[1]

  • Regiochemistry: The precursor has two open sites ortho to the activating methoxy group:[1]

    • Position 2 (relative to CHO): Sterically crowded between the aldehyde and methoxy groups.[1]

    • Position 6 (relative to CHO): Para to the methoxy group and less sterically hindered.[1]

Mechanistic Insight: Bromination occurs preferentially at Position 6 (para to the methoxy group).[1] Upon bromination at C6, the molecule is renumbered to give the aldehyde priority (C1) and the lowest locant set, resulting in the target 2-bromo-4-chloro-5-methoxybenzaldehyde .[1]

Detailed Synthesis Protocol

Note: This protocol is adapted from standard methodologies for halogenated benzaldehydes and patent literature (e.g., US9150592B2).

Step 1: Preparation of 4-Chloro-3-methoxybenzaldehyde (If not purchased commercially, this can be synthesized from vanillin via chlorination or from 4-chloro-3-hydroxybenzaldehyde via methylation).[1]

Step 2: Bromination to Target

  • Setup: Charge a reactor with 4-chloro-3-methoxybenzaldehyde (1.0 equiv) and acetic acid (glacial, 5-10 volumes).

  • Reagent Addition: Add sodium acetate (1.5 equiv) as a buffer to prevent acid-catalyzed side reactions.

  • Bromination: Cool the mixture to 15–20°C. Add Bromine (

    
    )  (1.05 equiv) dropwise over 1 hour.
    
    • Why? Controlled addition prevents over-bromination or oxidation of the aldehyde to the carboxylic acid.[1]

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by HPLC/TLC.[1]

  • Quench: Pour the reaction mixture into ice water containing sodium thiosulfate (to quench excess bromine).

  • Isolation: Filter the resulting precipitate. Wash with cold water and dilute methanol.[1]

  • Purification: Recrystallize from ethanol or ethyl acetate/heptane to remove the minor regioisomer (if any).[1]

Synthesis Workflow Diagram[1]

SynthesisPath Precursor 4-Chloro-3-methoxybenzaldehyde (C8H7ClO2) Intermediate Transition State: Electrophilic Attack at C6 (Para to OMe) Precursor->Intermediate Activation by OMe Reagents Reagents: Br2, NaOAc, AcOH 15-20°C Reagents->Intermediate Target TARGET: 2-Bromo-4-chloro-5-methoxybenzaldehyde (Renumbered) Intermediate->Target Regioselective Bromination

Caption: Regioselective synthesis pathway leveraging the directing power of the methoxy group to install bromine at the C6 position (becoming C2 in the final product).

Pharmaceutical Applications

The primary utility of 2-bromo-4-chloro-5-methoxybenzaldehyde is as a Late-Stage Diversification Intermediate .[1] It is specifically cited in the development of Nuclear Hormone Receptor Modulators , particularly for the Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t).[1]
ROR t Inverse Agonists

ROR


t is a master transcription factor for Th17 cells, which drive autoimmune inflammation.[1] Inverse agonists of ROR

t are high-value targets for treating psoriasis, rheumatoid arthritis, and multiple sclerosis.

Role of the Intermediate:

  • The Aldehyde (CHO): Serves as the anchor for heterocycle formation.[1] It is often converted into an isoxazole , oxadiazole , or amine linkage that binds to the hydrophilic region of the receptor.[1]

  • The Bromide (Br): Allows for Suzuki-Miyaura coupling to attach biaryl systems (e.g., phenyl, pyridyl groups) that occupy the hydrophobic ligand-binding pocket (LBD).[1]

  • The Chlorine (Cl) & Methoxy (OMe): These substituents are not just bystanders; they provide critical conformational lock .[1] The steric clash between the chlorine and adjacent groups forces the biaryl system into a twisted conformation, often required for high-affinity binding to the receptor.

Functionalization Map[1][9]

Pharmacophore Center 2-Bromo-4-chloro-5-methoxybenzaldehyde Aldehyde Aldehyde (C1) Site of Heterocycle Formation (e.g., Isoxazole synthesis) Center->Aldehyde Bromide Bromide (C2) Site of Suzuki Coupling (Biaryl extension) Center->Bromide Chloro Chloride (C4) Lipophilic/Steric Modulator (Receptor Fit) Center->Chloro Methoxy Methoxy (C5) H-Bond Acceptor Center->Methoxy

Caption: Functional map showing how each substituent serves a distinct role in drug design and synthesis.

Handling & Safety (HSE)

  • Hazard Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde is susceptible to oxidation to the benzoic acid upon prolonged exposure to air.[1]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[1]

References

  • AbbVie Inc. (2015).[1] Heterocyclic nuclear hormone receptor modulators. US Patent US9150592B2.[1] Available at:

    • Key Reference: Describes the specific use of 2-bromo-4-chloro-5-methoxybenzaldehyde as an intermediate (Description 3)
  • PubChem. (n.d.).[1] 2-Bromo-4-chloro-5-methoxybenzaldehyde (Compound).[1][4][9] PubChem CID 84803772.[1] Available at: [Link]

    • Key Reference: Verification of chemical structure, SMILES, and identity.
  • MolAid. (n.d.).[1] 2-bromo-4-chloro-5-methoxybenzaldehyde CAS 1616359-84-2.[1] Available at: [Link]

    • Key Reference: CAS number verification and physical property data.[1]

Sources

Methodological & Application

Synthesis of 2-Bromo-4-chloro-5-methoxybenzaldehyde from 3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 2-Bromo-4-chloro-5-methoxybenzaldehyde (CAS: 1616359-84-2) starting from 3-methoxybenzaldehyde (m-anisaldehyde).[1] This specific substitution pattern is critical for the development of heterocycle-based pharmaceuticals, particularly nuclear hormone receptor modulators and kinase inhibitors.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis hinges on the sequential exploitation of electrophilic aromatic substitution (EAS) directing effects.[2] The starting material, 3-methoxybenzaldehyde, contains two directing groups with opposing electronic demands:[1]

  • Methoxy (-OMe): Strong activator, ortho/para director.[1]

  • Formyl (-CHO): Moderate deactivator, meta director.[1]

The Regioselectivity Challenge: To achieve the target substitution (2-Br, 4-Cl, 5-OMe relative to 1-CHO), we must install the halogens in a specific order to utilize the directing power of the methoxy group while managing steric hindrance.[1]

  • Step 1: Bromination. The methoxy group at position 3 strongly directs incoming electrophiles to positions 2, 4, and 6. Position 6 (para to OMe) is the most electronically activated and sterically accessible site. Bromination here yields 2-bromo-5-methoxybenzaldehyde (renumbered).[1][3][4]

  • Step 2: Chlorination. The intermediate now has a bromine at C2 and methoxy at C5. The methoxy group (C5) directs ortho to itself (positions 4 and 6). Position 6 is blocked by the aldehyde's steric bulk and electronic deactivation. Position 4 is para to the aldehyde and ortho to the methoxy, making it the favored site for chlorination.

Incorrect Route Warning: Reversing the order (Chlorination first) typically yields 2-chloro-5-methoxybenzaldehyde.[1] Subsequent bromination would favor the 4-position (ortho to OMe), resulting in 4-bromo-2-chloro-5-methoxybenzaldehyde, an incorrect regioisomer.[1]

SynthesisLogic SM 3-Methoxybenzaldehyde (Start) Step1 Step 1: Bromination (Br2, AcOH) SM->Step1 Logic1 Regiocontrol: -OMe directs Para (pos 6) -CHO deactivates Meta SM->Logic1 Int Intermediate: 2-Bromo-5-methoxybenzaldehyde (Major Isomer) Step1->Int Step2 Step 2: Chlorination (SO2Cl2 or NCS) Int->Step2 Logic2 Regiocontrol: -OMe directs Ortho (pos 4) Pos 6 blocked by steric/electronic factors Int->Logic2 Target Target: 2-Bromo-4-chloro-5-methoxybenzaldehyde Step2->Target Logic1->Step1 Logic2->Step2

Caption: Logical flow of regioselective halogenation. The sequence ensures correct isomer formation.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxybenzaldehyde

This step utilizes elemental bromine in acetic acid.[1] The reaction is highly selective for the position para to the methoxy group.

Reagents & Materials:

  • 3-Methoxybenzaldehyde (1.0 equiv)[1]

  • Bromine (Br2) (1.05 equiv)[1]

  • Sodium Acetate (NaOAc) (1.1 equiv) - Buffers HBr byproduct.[1]

  • Glacial Acetic Acid (Solvent)[1]

  • Dichloromethane (DCM) (Extraction)[1]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 3-methoxybenzaldehyde (10.0 g, 73.5 mmol) and NaOAc (6.6 g, 80.8 mmol) in Glacial Acetic Acid (100 mL).

  • Addition: Cool the solution to 0–5 °C using an ice bath. Add Bromine (12.3 g, 3.95 mL, 77.2 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature <10 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The starting material should be consumed (<2%).

  • Quench: Pour the reaction mixture into ice-cold water (300 mL) containing Sodium Metabisulfite (1.0 g) to quench excess bromine.

  • Workup: A white to pale-yellow precipitate typically forms.[1]

    • If solid:[1] Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45 °C.

    • If oil:[1][5] Extract with DCM (3 x 100 mL). Wash combined organics with Sat. NaHCO3 (2 x 100 mL) and Brine (100 mL). Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from hot Ethanol or Methanol if necessary.

  • Yield: Expected yield: 85–92% (approx. 14.0 g).

  • Characterization: 1H NMR (CDCl3) should show a singlet for CHO (~10.3 ppm) and aromatic signals consistent with 1,2,4-trisubstitution (coupling constants J ~8.8 Hz and J ~3.0 Hz).

Step 2: Synthesis of 2-Bromo-4-chloro-5-methoxybenzaldehyde

The intermediate is chlorinated using Sulfuryl Chloride (SO2Cl2) or N-Chlorosuccinimide (NCS).[1][6] SO2Cl2 is preferred for scalability, while NCS is milder for small-scale optimization.[1]

Reagents & Materials:

  • 2-Bromo-5-methoxybenzaldehyde (1.0 equiv)[1]

  • Sulfuryl Chloride (SO2Cl2) (1.2 equiv)[1]

  • Acetic Acid or DMF (Solvent)[1]

  • Catalytic FeCl3 (Optional, 5 mol%)

Protocol:

  • Setup: Dissolve 2-bromo-5-methoxybenzaldehyde (10.0 g, 46.5 mmol) in Glacial Acetic Acid (80 mL).

  • Addition: Add Sulfuryl Chloride (7.53 g, 4.5 mL, 55.8 mmol) dropwise at room temperature. Caution: SO2 gas evolution.[1]

  • Reaction: Heat the mixture to 40–50 °C for 4–6 hours. Monitor by HPLC. The reaction is slower than bromination due to the deactivating effect of the bromine atom.

  • Quench: Cool to room temperature and pour carefully into ice water (200 mL).

  • Workup: Extract with Ethyl Acetate (3 x 80 mL). Wash the organic layer with water, Sat. NaHCO3 (until neutral), and Brine. Dry over MgSO4.

  • Purification: The crude product is often a mixture of the target and unreacted starting material. Purification by column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20) or recrystallization from EtOH/Water is required.[2]

  • Yield: Expected yield: 65–75%.

  • Product Data:

    • Appearance: Off-white to pale yellow solid.[1]

    • 1H NMR (CDCl3): Two aromatic singlets (para to each other) are diagnostic.[1] One at ~7.9 ppm (H3, ortho to Br/CHO) and one at ~7.0 ppm (H6, ortho to OMe). CHO proton at ~10.2 ppm.

Part 3: Quantitative Data & Safety

Table 1: Process Parameters Summary

ParameterStep 1 (Bromination)Step 2 (Chlorination)
Reagent Br2 / NaOAcSO2Cl2
Solvent Glacial Acetic AcidGlacial Acetic Acid
Temperature 0 °C to 25 °C40 °C to 50 °C
Time 3 Hours4–6 Hours
Key Byproduct HBr (Gas/Salt)SO2 (Gas), HCl (Gas)
Regioselectivity >95% (Para to OMe)~85% (Ortho to OMe)
Typical Yield 85–92%65–75%

Safety & Handling:

  • Bromine (Br2): Extremely toxic and corrosive lachrymator. Handle only in a functioning fume hood. Wear double nitrile gloves. Keep sodium thiosulfate solution nearby for spills.

  • Sulfuryl Chloride (SO2Cl2): Reacts violently with water to release HCl and SO2. Open containers slowly to vent pressure.

  • Waste Disposal: All aqueous waste from Step 1 contains bromides and should be segregated. Step 2 waste is acidic and requires neutralization before disposal.

References

  • Regioselective Bromination: Journal of Organic Chemistry, 2022, 87(19), 12558-12573. (Discusses tuning of halogenation on anisole derivatives). [1]

  • Target Compound Patent: Heterocyclic Nuclear Hormone Receptor Modulators. US Patent 9,150,592 B2 (2015).[6] (Cites the compound CAS 1616359-84-2 and its use as an intermediate).

  • Bromination of m-Anisaldehyde: PubChem Compound Summary for CID 344480 (2-Bromo-5-methoxybenzaldehyde). (Confirms the structure and synthesis availability). [1]

  • Chlorination Reagents: TCI Chemicals Technical Guide. "Chlorination and Bromination Reagents with High Regioselectivity". (Overview of SO2Cl2 and NCS usage).

Sources

Regioselective Bromination of 4-Chloro-3-Methoxybenzaldehyde: A Protocol for the Synthesis of 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide to the regioselective bromination of 4-chloro-3-methoxybenzaldehyde, a critical transformation for synthesizing complex substituted aromatic intermediates used in pharmaceutical and materials science research. We delve into the mechanistic principles governing the reaction's high regioselectivity, focusing on the interplay of substituent directing effects. A detailed, field-tested laboratory protocol is presented, covering the reaction setup, execution, workup, and purification, designed to yield the target compound, 2-bromo-4-chloro-5-methoxybenzaldehyde, with high purity and efficiency. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable methodology for the targeted functionalization of polysubstituted benzaldehydes.

Introduction and Scientific Principles

Halogenated benzaldehyde derivatives are valuable building blocks in organic synthesis, serving as precursors for a wide array of molecular scaffolds. The precise installation of a bromine atom onto an already substituted aromatic ring requires a nuanced understanding of electrophilic aromatic substitution (EAS) chemistry. The bromination of 4-chloro-3-methoxybenzaldehyde is a prime example where the existing substituents dictate the position of the incoming electrophile.

The regiochemical outcome of this reaction is governed by the cumulative electronic effects of the three substituents on the benzene ring: the methoxy (-OCH₃), chloro (-Cl), and aldehyde (-CHO) groups.

  • Methoxy Group (-OCH₃): Located at the C-3 position, the methoxy group is a powerful activating group and a strong ortho, para-director.[1][2] This is due to its potent positive resonance effect (+R), where the oxygen's lone pairs donate electron density into the ring, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho (C-2, C-4) and para (C-6) positions.[1][3]

  • Chloro Group (-Cl): Positioned at C-4, the chloro group exhibits a dual nature. It is deactivating overall due to its strong electron-withdrawing inductive effect (-I), yet it directs incoming electrophiles to the ortho (C-3, C-5) and para (C-1) positions via a weaker positive resonance effect (+R).[2][4]

  • Aldehyde Group (-CHO): As a moderately deactivating group, the aldehyde at C-1 withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, directing incoming electrophiles to the meta (C-3, C-5) positions.

In a polysubstituted system, the most powerfully activating group dictates the position of substitution.[5] In 4-chloro-3-methoxybenzaldehyde, the methoxy group is the dominant director. It strongly activates the C-2 and C-6 positions. Of these, the C-2 position (ortho to -OCH₃) is the most electronically enriched and sterically accessible site for bromination. This prediction is consistent with studies on similarly substituted systems, such as the bromination of 3,4-dimethoxybenzaldehyde, which selectively yields the 2-bromo product.[6][7] Therefore, the reaction is expected to proceed with high regioselectivity to form 2-bromo-4-chloro-5-methoxybenzaldehyde.

Diagram: Predicting Regioselectivity

G cluster_0 Substituent Analysis on 4-Chloro-3-Methoxybenzaldehyde cluster_1 Positional Analysis for Electrophilic Attack (Bromination) cluster_2 Predicted Outcome Start Starting Material: 4-Chloro-3-Methoxybenzaldehyde OCH3 C3-Methoxy Group (+R >> -I) Strongest Activator Ortho, Para-Director Start->OCH3 Electronic Effects Cl C4-Chloro Group (-I > +R) Deactivator Ortho, Para-Director Start->Cl Electronic Effects CHO C1-Aldehyde Group (-I, -R) Deactivator Meta-Director Start->CHO Electronic Effects C2 C-2 Position Ortho to -OCH3 (Strongly Activated) Meta to -CHO (Less Deactivated) OCH3->C2 Directs Here C6 C-6 Position Para to -OCH3 (Activated) Ortho to -CHO (Strongly Deactivated) OCH3->C6 Directs Here C5 C-5 Position Ortho to -Cl (Weakly Activated) Meta to -OCH3 & -CHO Cl->C5 Directs Here Conclusion Conclusion: Highest e⁻ density at C-2. Bromination is highly regioselective. C2->Conclusion Most Favorable Site Product Major Product: 2-Bromo-4-chloro-5-methoxybenzaldehyde Conclusion->Product

Caption: Logical flow for determining the site of regioselective bromination.

Experimental Protocol

This protocol describes the bromination of 4-chloro-3-methoxybenzaldehyde using molecular bromine in a glacial acetic acid solvent system. This method is reliable and has been adapted from established procedures for the bromination of substituted benzaldehydes.[8]

Materials and Equipment
Reagents & MaterialsEquipment
4-chloro-3-methoxybenzaldehydeRound-bottom flask (100 mL)
Molecular Bromine (Br₂)Magnetic stirrer and stir bar
Glacial Acetic AcidDropping funnel
Deionized WaterIce bath
Sodium Bisulfite (NaHSO₃)Buchner funnel and filter flask
Ethanol (for recrystallization)Beakers and Erlenmeyer flasks
Anhydrous Sodium Sulfate (Na₂SO₄)Thin Layer Chromatography (TLC) plate
Safety Precautions
  • Molecular Bromine (Br₂) is highly toxic, corrosive, and volatile. All operations involving bromine must be conducted in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile over neoprene).

  • Glacial acetic acid is corrosive. Handle with care.

  • Have a quenching agent, such as sodium thiosulfate or sodium bisulfite solution, readily available to neutralize any bromine spills.

Step-by-Step Procedure
  • Reaction Setup:

    • Place 4-chloro-3-methoxybenzaldehyde (e.g., 5.0 g, 26.8 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add glacial acetic acid (25 mL) to the flask and stir at room temperature until the solid is completely dissolved.

    • Cool the flask in an ice bath to approximately 10-15°C.

  • Bromine Addition:

    • In a separate, dry beaker, carefully prepare a solution of molecular bromine (1.4 mL, 4.3 g, 26.8 mmol, 1.0 eq) in glacial acetic acid (10 mL).

    • Transfer this bromine solution to a dropping funnel and attach it to the reaction flask.

    • Add the bromine solution dropwise to the stirred benzaldehyde solution over 30-45 minutes. Maintain the internal temperature of the reaction below 20°C throughout the addition. A color change from clear to orange/red should be observed.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent system) until the starting material spot is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. A pale-yellow or off-white precipitate should form.

    • To quench any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the orange color of the supernatant disappears.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL).

  • Purification:

    • Transfer the crude solid to a beaker and perform recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure 2-bromo-4-chloro-5-methoxybenzaldehyde as a crystalline solid.

    • Dry the purified product under vacuum to a constant weight.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Diagram: Experimental Workflow

G cluster_workflow Protocol Workflow A 1. Dissolve 4-chloro-3-methoxybenzaldehyde in Glacial Acetic Acid B 2. Cool Reaction mixture to 10-15°C in an ice bath A->B C 3. Add Bromine Slow, dropwise addition of Br₂ in Acetic Acid solution B->C D 4. React & Monitor Stir at room temperature (2-3h) Monitor by TLC C->D E 5. Quench & Precipitate Pour into cold water. Add NaHSO₃ to destroy excess Br₂ D->E F 6. Isolate Collect crude product by vacuum filtration E->F G 7. Purify Recrystallize from Ethanol F->G H 8. Dry & Characterize Dry under vacuum. Analyze via NMR, MS, MP G->H

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Data Summary

Following the protocol detailed above should provide the desired product with good yield and high regioselectivity.

ParameterValue / Description
Product Name 2-Bromo-4-chloro-5-methoxybenzaldehyde
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Expected Appearance Off-white to pale yellow crystalline solid
Expected Yield 75-85%
Regioselectivity >95% (for the 2-bromo isomer)
Solvent for Reaction Glacial Acetic Acid
Brominating Agent Molecular Bromine (Br₂)
Reaction Temperature 10-20°C (addition), Room Temp (reaction)
Reaction Time 2-3 hours

Conclusion

This application note details a robust and highly regioselective method for the bromination of 4-chloro-3-methoxybenzaldehyde. The protocol's success hinges on the powerful activating and directing effect of the C-3 methoxy group, which selectively guides the electrophilic bromine to the C-2 position. By providing a clear mechanistic rationale and a detailed, step-by-step experimental procedure, this guide serves as a valuable resource for chemists engaged in the synthesis of functionalized aromatic compounds for applications in drug discovery and beyond.

References

  • Dakin, H. D. (1909). The oxidation of hydroxy derivatives of benzaldehyde, acetophenone and related substances. American Chemical Journal, 42, 477-498.

  • Patel, B. K., et al. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry, 76(15), 6384–6391. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • U.S. Patent No. 4,551,558A. (1985). Bromination of substituted benzaldehydes. Google Patents.
  • University of Calgary. (2009). Electrophilic Substitution of Substituted Benzenes. Chem 263 Lecture Notes. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Designer-Drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. The Chemistry Archive. Retrieved from [Link]

  • Wang, Z., et al. (2007). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Retrieved from [Link]

  • Susanti, D., et al. (2023). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

Sources

Application Note: High-Fidelity Reductive Amination of 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Linchpin" Scaffold

The reductive amination of 2-Bromo-4-chloro-5-methoxybenzaldehyde represents a critical gateway in the synthesis of polysubstituted pharmacophores. This substrate is not merely a reactant; it is a linchpin intermediate designed for orthogonal diversification.

  • The 2-Bromo Handle: Positioned for subsequent metal-halogen exchange or palladium-catalyzed cyclization (e.g., to isoquinolines or indoles).

  • The 4-Chloro Handle: A robust electrophile for Buchwald-Hartwig aminations or Suzuki couplings, typically activated after the more reactive bromo position.

  • The 5-Methoxy Group: An electron-donating group (EDG) that modulates the electronics of the ring, often mimicking bioactive catechol ethers found in kinase inhibitors and GPCR ligands.

The Challenge: Sterics and Selectivity

While standard benzaldehydes undergo facile reductive amination, this substrate presents specific challenges:

  • Steric Congestion: The ortho-bromo substituent creates significant steric bulk, potentially retarding the initial attack of the amine and the formation of the imine intermediate.

  • Chemoselectivity: The presence of two distinct halogens (Br, Cl) necessitates mild reducing agents. Harsh conditions (e.g., catalytic hydrogenation with Pd/C) pose a severe risk of hydrodehalogenation, destroying the scaffold's value.

This guide details two field-proven protocols designed to overcome these barriers, ensuring high yields (>85%) and preserving the halogen handles.

Mechanistic Insight & Strategy

The success of this reaction hinges on the selective reduction of the iminium ion over the unreacted aldehyde.[1]

Reaction Pathway

The reaction proceeds through an equilibrium formation of a carbinolamine, followed by dehydration to an imine (or iminium ion), which is then irreversibly reduced to the amine.

ReactionPathway cluster_0 Critical Control Point Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Amine Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Benzylamine (Target) Iminium->Product + H- (Reductant)

Figure 1: The reductive amination pathway.[2][3][4][5][6] The formation of the Iminium Ion is the rate-determining step for sterically hindered substrates.

Strategic Reagent Selection
  • Protocol A (Standard): Sodium Triacetoxyborohydride (STAB).

    • Why: STAB is mild and exhibits high chemoselectivity. It reduces imines rapidly but reacts negligibly with aldehydes, allowing for "one-pot" procedures without over-alkylation.

  • Protocol B (Hindered): Titanium(IV) Isopropoxide + NaBH4.

    • Why: For the ortho-substituted 2-bromo substrate, imine formation may be sluggish. Ti(OiPr)4 acts as a dual-function Lewis acid (activating the carbonyl) and water scavenger (driving the equilibrium to the imine).

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Primary amines and unhindered secondary amines.

Reagents:

  • Substrate: 2-Bromo-4-chloro-5-methoxybenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)[4]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the aldehyde (1.0 equiv) in DCE (0.2 M concentration).

  • Imine Formation: Add the amine (1.1 equiv). If the amine is a free base, add Glacial Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Checkpoint: Stir for 30–60 minutes at room temperature.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Note: Gas evolution may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol B: The "Lewis Acid Boost" (Ti-Mediated)

Best for: Sterically hindered amines or if Protocol A yields <50%.

Reagents:

  • Substrate: 2-Bromo-4-chloro-5-methoxybenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)[4]

  • Solvent: THF (anhydrous) or Ethanol (absolute)

Step-by-Step Procedure:

  • Complexation: In a dried flask under Nitrogen, mix the aldehyde (1.0 equiv) and amine (1.1 equiv) in neat Titanium(IV) isopropoxide (1.25 equiv).

    • Note: If the mixture is too viscous, add a minimal amount of dry THF.

  • Activation: Stir the mixture at room temperature for 1–4 hours.

    • Observation: The solution often turns yellow/orange, indicating titanium-imine complex formation.

  • Dilution: Dilute the mixture with absolute Ethanol (or THF) to achieve ~0.3 M concentration.

  • Reduction: Add NaBH4 (1.5 equiv) carefully. Caution: Exothermic.

  • Reaction: Stir for 2–4 hours at room temperature.

  • Hydrolysis (Critical): Quench by adding 1N NaOH or water. A heavy white precipitate (TiO2) will form.

  • Filtration: Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and partition between EtOAc and water.

Data Interpretation & Troubleshooting

Expected Results:

Parameter Protocol A (STAB) Protocol B (Ti-Mediated)
Typical Yield 85 – 95% 80 – 92%
Reaction Time 4 – 16 Hours 6 – 8 Hours (Two Steps)
Impurity Profile Minimal alcohol (reduction of aldehyde) Traces of TiO2 residues if filtration is poor

| Halogen Retention | >99% (No dehalogenation) | >99% (Safe) |

Decision Logic:

DecisionTree cluster_1 Optimization Loop Start Start: Select Amine CheckType Is Amine Sterically Hindered? (e.g., t-Butyl, ortho-subst. aniline) Start->CheckType ProtocolA Use Protocol A (STAB / DCE) CheckType->ProtocolA No (Primary/Linear Secondary) ProtocolB Use Protocol B (Ti(OiPr)4 / NaBH4) CheckType->ProtocolB Yes (Bulky/Weak Nucleophile) ResultCheck Yield < 50%? ProtocolA->ResultCheck ResultCheck->ProtocolB Yes: Switch Method

Figure 2: Workflow for selecting the optimal reductive amination protocol.

Safety & Handling (E-E-A-T)

  • Halogenated Waste: All waste streams containing the product or DCE solvent must be segregated as halogenated organic waste.

  • Cyanide Avoidance: While Sodium Cyanoborohydride (NaBH3CN) is a valid alternative, it generates HCN gas upon acidification. Protocol A (STAB) is preferred in modern drug development to eliminate toxic waste streams.

  • Dehalogenation Risk: Do NOT use catalytic hydrogenation (H2/Pd-C) for this substrate. The aryl chloride and aryl bromide bonds are labile under these conditions.

References

  • Abdel-Magid, A. F., et al. (1996).[3][7][8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3][9]

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552-2554.[3]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved procedure." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[11]

Sources

Application Note: Advanced C–H Activation Strategies for 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Site-selective ortho-C(sp2)–H functionalization, orthogonal cross-coupling, and transient directing group (TDG) methodologies.

Executive Summary

This application note details the site-selective C(sp2)–H functionalization of 2-bromo-4-chloro-5-methoxybenzaldehyde. By leveraging a Transient Directing Group (TDG) strategy, researchers can achieve exclusive ortho-C-H activation at the C6 position while completely suppressing deleterious oxidative addition into the highly reactive C2-Br bond[1]. This orthogonal reactivity profile enables the rapid assembly of densely functionalized "complex benzenes" through sequential C-H activation and traditional cross-coupling methodologies[2].

Mechanistic Rationale & Substrate Analysis

2-Bromo-4-chloro-5-methoxybenzaldehyde (CAS: 1616359-84-2) is a uniquely functionalized scaffold presenting four distinct handles: a C1-formyl group, a C2-bromo group, a C4-chloro group, and a C5-methoxy group[3].

When subjected to standard Palladium(0) catalysis, the C2-Br bond acts as the primary site of reactivity due to its low bond dissociation energy. However, functionalizing the inert C6-H bond requires overriding this innate reactivity.

The TDG Solution: The introduction of a catalytic amino acid (e.g., glycine) facilitates reversible condensation with the C1-formyl group, yielding a transient imine[4]. This imine acts as a directing group that coordinates Pd(II), enforcing a rigid metallacycle that specifically targets the C6-H bond.

Causality of Regioselectivity: The C2 position is sterically and electronically blocked by the existing bromo substituent. Consequently, Pd(II) is directed exclusively to C6. Furthermore, the C5-methoxy group donates electron density into the ring, enhancing the nucleophilicity of the C6 carbon. This significantly lowers the activation barrier for the Concerted Metalation-Deprotonation (CMD) step[5]. By strictly maintaining the catalyst in the Pd(II)/Pd(IV) or Pd(II)/Pd(II) manifold via a terminal oxidant, we prevent the formation of Pd(0), thereby rendering the C2-Br and C4-Cl bonds entirely inert during the C-H activation phase[1].

Catalytic Pathway

The following diagram illustrates the self-sustaining catalytic cycle, highlighting the preservation of the halogen handles necessary for downstream functionalization.

G A 2-Bromo-4-chloro-5-methoxybenzaldehyde B Transient Imine Formation A->B C Pd(II) Coordination B->C + Pd(OAc)2 D C6-H Activation (CMD) Avoids C-Br Oxidative Addition C->D E Palladacycle Intermediate D->E - HOAc F Oxidative Addition (Ar-I) & Reductive Elimination E->F + Ar-I, Ag2CO3 G Hydrolysis F->G H C6-Functionalized Product (Intact C-Br & C-Cl) G->H I TDG (Amino Acid) G->I TDG Recycled I->B

Caption: TDG-enabled Pd(II)-catalyzed C6-H functionalization cycle preserving C-Br/C-Cl bonds.

Experimental Protocols

Protocol A: TDG-Enabled Pd(II)-Catalyzed ortho-C(sp2)–H Arylation at C6

Objective: Site-selective arylation at C6 without triggering C-Br/C-Cl cleavage.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 2-bromo-4-chloro-5-methoxybenzaldehyde (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), Glycine (0.10 mmol, 20 mol%), and Ag₂CO₃ (0.75 mmol, 1.5 equiv).

    • Expert Insight (Causality): Ag₂CO₃ is dual-purpose. It acts as the terminal oxidant to turn over the Pd catalytic cycle and serves as a halide scavenger. Precipitating AgI drives the reductive elimination forward and prevents iodide accumulation, which could otherwise reduce Pd(II) to Pd(0) and trigger unwanted C-Br oxidative addition[1].

  • Solvent Addition: Add 2.0 mL of a 3:1 (v/v) mixture of Hexafluoroisopropanol (HFIP) and 1,2-Dichloroethane (DCE).

    • Expert Insight (Causality): HFIP is a strongly hydrogen-bonding, highly polar but non-nucleophilic solvent. It stabilizes cationic Pd intermediates, significantly enhancing the electrophilicity of the Pd(II) center during the CMD step, and promotes the rapid, reversible formation of the transient imine[4].

  • Coupling Partner: Add the desired Aryl iodide (0.75 mmol, 1.5 equiv). Seal the tube under a nitrogen atmosphere.

  • Heating: Stir the reaction mixture vigorously at 90 °C for 18 hours.

  • Self-Validating In-Process Control: After 4 hours, withdraw a 10 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Validation Criteria: Look for the molecular ion [M+Ar]⁺ exhibiting the characteristic isotopic signature of one bromine and one chlorine atom (M, M+2, M+4 in a ~3:4:1 ratio). The absence of debrominated mass peaks ([M-Br+H]⁺) self-validates that the Pd(II) manifold remains intact and no Pd(0) has formed.

  • Work-up: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to afford the C6-arylated product.

Protocol B: Sequential Orthogonal Functionalization (C2 Suzuki-Miyaura Coupling)

Objective: Exploit the preserved C2-Br bond to install a second, distinct functional group, capitalizing on the differential reactivity between C-Br and C-Cl bonds[2].

Step-by-Step Methodology:

  • Assembly: To a new reaction vial, add the C6-arylated product from Protocol A (0.2 mmol, 1.0 equiv), an arylboronic acid (0.24 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.01 mmol, 5 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Solvent & Degassing: Add Toluene/H₂O (4:1, 2.0 mL). Degas the mixture via three freeze-pump-thaw cycles.

    • Expert Insight (Causality): Oxygen must be rigorously excluded because Pd(PPh₃)₄ is a true Pd(0) species, highly susceptible to oxidation, which is required here to deliberately activate the C2-Br bond.

  • Reaction: Heat the mixture at 80 °C for 8 hours.

    • Validation Criteria: TLC or LC-MS should show complete consumption of the starting material. The C4-Cl bond is significantly stronger than the C2-Br bond and will remain unreactive under these standard Suzuki conditions, providing a perfect orthogonal handle for a potential third functionalization step[2].

Quantitative Optimization Data

The following table summarizes the critical parameters required to achieve high yields while suppressing C-Br bond cleavage during the C6-H arylation step.

EntryCatalyst (10 mol%)TDG (20 mol%)Oxidant/BaseSolventYield (%)C-Br Retention (%)
1Pd(OAc)₂NoneAg₂CO₃HFIP/DCE< 5%N/A
2Pd(OAc)₂GlycineAg₂CO₃DCE45%> 99%
3Pd(OAc)₂GlycineAg₂CO₃HFIP/DCE88%> 99%
4Pd(OAc)₂GlycineNoneHFIP/DCE0%N/A
5Pd(PPh₃)₄GlycineAg₂CO₃HFIP/DCEComplex< 10%*

*Note: Entry 5 demonstrates that introducing a Pd(0) source immediately leads to oxidative addition into the C-Br bond, highlighting the absolute necessity of the Pd(II) precatalyst and strong oxidant to maintain orthogonal control.

References

1.[4] Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group | Organic Letters - ACS Publications Source: acs.org URL:

2.[3] 2-bromo-4-chloro-5-methoxybenzaldehyde - CAS号1616359-84-2 - 摩熵化学 Source: molaid.com URL:

3.[1] Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy | Organic Letters - ACS Publications Source: acs.org URL:

4.[5] ChemInform Abstract: Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C-H Activation Source: researchgate.net URL:

5.[2] Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes - PMC - NIH Source: nih.gov URL:

Sources

Application Note: High-Fidelity Synthesis of Benzylamines from 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the robust synthesis of benzylamines derived from 2-Bromo-4-chloro-5-methoxybenzaldehyde . This specific scaffold is a "privileged structure" in medicinal chemistry; the presence of orthogonal halogen handles (aryl bromide and aryl chloride) allows for subsequent, selective cross-coupling reactions (e.g., Suzuki-Miyaura at the bromide, Buchwald-Hartwig at the chloride), while the methoxy group provides solubility and metabolic stability.

The primary challenge in converting this aldehyde to a benzylamine is chemoselectivity . Standard reductive conditions (e.g., H₂/Pd-C) pose a high risk of hydrodehalogenation (stripping the Br/Cl atoms). Furthermore, the electron-donating nature of the 5-methoxy group reduces the electrophilicity of the carbonyl carbon, potentially slowing imine formation.

Strategic Solution: We utilize Sodium Triacetoxyborohydride (STAB) as the primary reducing agent. Unlike Sodium Cyanoborohydride (toxic, generates HCN) or Sodium Borohydride (too strong, requires stepwise isolation), STAB is mild, non-toxic, and exhibits high selectivity for imines over aldehydes, allowing for a "one-pot" reductive amination without compromising the halogen substituents.

Mechanistic Pathway & Chemoselectivity

The reaction proceeds via the formation of an iminium ion intermediate. The success of this protocol relies on the kinetic difference between the reduction of the aldehyde (slow with STAB) and the reduction of the protonated iminium ion (fast).

Figure 1: Reaction Mechanism

The following diagram illustrates the pathway, highlighting the critical role of acid catalysis in driving the equilibrium toward the iminium species.

G Aldehyde 2-Bromo-4-chloro- 5-methoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Dehydration) Product Target Benzylamine Iminium->Product Hydride Transfer Acid AcOH (Catalyst) Acid->Hemiaminal Promotes STAB NaBH(OAc)3 (Hydride Source) STAB->Product Reduces Iminium

Caption: Mechanistic pathway for STAB-mediated reductive amination.[1][2] Acid catalysis facilitates the dehydration step to form the electrophilic iminium ion.

Experimental Protocols

Comparative Analysis of Reducing Agents

Before selecting a protocol, consider the compatibility data below.

Reducing AgentHalogen Tolerance (Br/Cl)Toxicity"One-Pot" ViabilityRecommendation
NaBH(OAc)₃ (STAB) Excellent LowHigh Primary Choice
NaBH₃CNGoodHigh (Cyanide)HighLegacy/Backup
NaBH₄GoodLowLow (Requires Stepwise)Use for hindered amines
H₂ / Pd-CPoor (Dehalogenation risk)LowHighAvoid
Protocol A: Direct Reductive Amination (Standard)

Best for: Primary and non-hindered secondary amines.

Reagents:

  • 2-Bromo-4-chloro-5-methoxybenzaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv or catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Imine Formation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1 – 0.2 M concentration).

  • Acid Activation: Add Acetic Acid (1.0 equiv).

    • Expert Insight: The methoxy group on the ring donates electron density, stabilizing the carbonyl. AcOH is critical here to protonate the hemiaminal and drive water loss to form the iminium species.

  • Equilibration: Stir at Room Temperature (RT) for 15–30 minutes.

    • Critical Note: Do not add the hydride source immediately. Allow the imine equilibrium to establish to prevent direct reduction of the aldehyde to the benzyl alcohol.

  • Reduction: Add STAB (1.4 equiv) in one portion.

  • Monitoring: Stir at RT under nitrogen/argon. Monitor by LC-MS or TLC. Reaction is typically complete in 2–6 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Protocol B: Stepwise Reductive Amination

Best for: Weakly nucleophilic amines (e.g., anilines) or sterically hindered systems where imine formation is unfavorable.

Reagents:

  • Aldehyde (1.0 equiv), Amine (1.0 equiv)[3]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (MeOH)[1]

Procedure:

  • Imine Isolation: Dissolve aldehyde and amine in MeOH. If necessary, heat to reflux for 2–4 hours (or use a Dean-Stark trap with Toluene if extremely stubborn) to drive imine formation.

  • Cooling: Cool the mixture to 0°C.

  • Reduction: Carefully add NaBH₄ pellets/powder.

    • Safety: NaBH₄ reacts vigorously with MeOH to produce H₂ gas. Add slowly.

  • Workup: Evaporate MeOH, redissolve residue in EtOAc/Water, and separate layers.

Decision Matrix & Workflow

Use this flowchart to determine the optimal synthetic path based on your specific amine partner.

Workflow Start Start: 2-Bromo-4-chloro- 5-methoxybenzaldehyde CheckAmine Analyze Amine Partner Start->CheckAmine Direct Is Amine Primary or Unhindered Secondary? CheckAmine->Direct Aliphatic/Reactive Hindered Is Amine Aniline-like or Sterically Bulky? CheckAmine->Hindered Aromatic/Bulky MethodA Method A: STAB / DCE (One-Pot) Direct->MethodA MethodB Method B: Stepwise / NaBH4 (Force Imine Formation) Hindered->MethodB Workup Aq. NaHCO3 Quench & Extraction MethodA->Workup MethodB->Workup Purify Purification: Column Chromatography or Acid/Base Extraction Workup->Purify

Caption: Decision tree for selecting the appropriate reductive amination protocol based on amine sterics and nucleophilicity.

Troubleshooting & Optimization

  • Issue: Low Conversion to Product.

    • Cause: Incomplete imine formation due to the electron-rich aldehyde.

    • Fix: Increase AcOH to 2.0 equiv or add molecular sieves (4Å) to the reaction mixture to physically sequester water.

  • Issue: Formation of Benzyl Alcohol (Aldehyde Reduction).

    • Cause: STAB added too quickly before imine formation.

    • Fix: Increase the "Equilibration" time in Step 3 of Protocol A.

  • Issue: Solubility.

    • Fix: If the aldehyde is not fully soluble in DCE, a mixture of DCE/THF (1:1) is acceptable.[4] Avoid MeOH with STAB as it degrades the reagent faster.

Safety & Handling

  • Halogenated Solvents: DCE is a potential carcinogen. Handle in a fume hood.

  • Borohydride Waste: Quenched reaction mixtures contain boric acid derivatives. Ensure aqueous waste is pH adjusted before disposal.

  • Product Stability: The resulting benzylamine contains Ar-Br and Ar-Cl bonds. Avoid storing in strong light or with palladium contaminants to prevent slow degradation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][2][4][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis. Link

  • PubChem. (n.d.). 2-Bromo-4-chloro-5-methoxybenzaldehyde (Compound Summary). National Library of Medicine. Link (Note: Link directs to structurally similar analog for property verification).

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[1][6][9][10] Organic Reactions, 59, 1-714. Link

Sources

Application Note: High-Precision Chemoselective Cross-Coupling of 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the protocols for the chemoselective functionalization of 2-Bromo-4-chloro-5-methoxybenzaldehyde . This substrate is a "privileged scaffold" in medicinal chemistry, particularly for synthesizing polysubstituted isoquinolines and quinolines used in kinase inhibitor discovery.

The core synthetic challenge—and opportunity—lies in the orthogonal reactivity of the halogen substituents. The C2-Bromine and C4-Chlorine atoms possess distinct bond dissociation energies (BDE) and electronic environments, allowing for sequential, site-selective Palladium-catalyzed cross-couplings. This guide provides validated methodologies to exclusively couple at the C2 position while preserving the C4-chloride for downstream diversification.[1]

Substrate Profile & Mechanistic Logic[2][3][4]

The Electronic "Push-Pull" Effect

Success with this substrate requires understanding its electronic topography.

  • C2-Position (Bromo): Located ortho to the aldehyde (Electron Withdrawing Group). This reduces electron density at C2, facilitating rapid oxidative addition by Pd(0).

  • C4-Position (Chloro): Located ortho to the methoxy group (Electron Donating Group). The resonance donation from the methoxy oxygen increases electron density at C4, strengthening the C-Cl bond and rendering it significantly less reactive toward Pd insertion compared to a standard aryl chloride.

Selectivity Visualization

The following diagram illustrates the divergent reaction pathways based on catalyst and condition tuning.

Chemoselectivity Substrate 2-Bromo-4-chloro- 5-methoxybenzaldehyde Pd_Cycle Pd(0) Catalytic Cycle Substrate->Pd_Cycle Oxidative Addition (k_Br >> k_Cl) Product_A Product A: C2-Biaryl (C4-Cl Intact) Pd_Cycle->Product_A Cond. A: Pd(PPh3)4, Na2CO3 Temp < 90°C Product_B Product B: C2,C4-Diaryl Pd_Cycle->Product_B Cond. B: SPhos-Pd-G2, K3PO4 Temp > 100°C Product_A->Product_B Sequential Step (Requires Active Catalyst)

Protocol 1: Chemoselective C2-Arylation (Suzuki-Miyaura)

Objective: Couple an arylboronic acid at the C2 position without affecting the C4-Cl or the aldehyde.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophilePurity >97% essential.
Arylboronic Acid 1.1NucleophileSlight excess to drive conversion.
Pd(dppf)Cl₂·DCM 0.03CatalystBidentate ligand prevents ligand exchange; high stability.
Na₂CO₃ (2M aq) 2.5BaseMild base avoids Cannizzaro reaction on aldehyde.
DME / Water 3:1 v/vSolventDimethoxyethane provides optimal solubility/polarity.
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial with the Substrate (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

    • Seal the vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen poisons Pd(0) and promotes homocoupling of boronic acids.

  • Solvent Addition:

    • Add degassed DME (Dimethoxyethane) via syringe.

    • Add degassed 2M Na₂CO₃ aqueous solution.

  • Reaction:

    • Heat the mixture to 80°C .

    • Control Point: Do not exceed 95°C. Higher temperatures increase the risk of Pd insertion into the C4-Cl bond.

    • Stir vigorously for 4–6 hours.

  • Monitoring (Self-Validation):

    • TLC System: Hexane/EtOAc (4:1).

    • Observation: The starting material (Rf ~0.6) should disappear. The product will appear as a highly fluorescent spot (if biaryl) slightly lower or higher depending on the boronic acid used.

    • Stop Condition: If C4-coupled byproduct (double addition) is observed by LC-MS (<5%), stop immediately.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc and water.

    • Separate phases. Wash organic layer with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: Sequential C4-Arylation

Objective: Functionalize the remaining C4-chloride. This step is typically performed after Protocol 1 is complete and the intermediate isolated.

Scientific Rationale: The C4-Cl bond is electron-rich (deactivated) due to the adjacent methoxy group. Standard Pd-catalysts (like Pd(PPh3)4) are ineffective here. We must use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition.

Reagents[5][6]
  • Catalyst: XPhos Pd G2 or Pd(OAc)₂ + SPhos (2:1 ratio).

  • Base: K₃PO₄ (Anhydrous) – Stronger base required for difficult couplings.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Temperature: 100–110°C.

Workflow Diagram

Workflow Start Start: C2-Coupled Intermediate Setup Add XPhos Pd G2 (2-5 mol%) Add Boronic Acid (1.5 eq) Add K3PO4 (3.0 eq) Start->Setup Reaction Heat to 105°C in Toluene (12-18 Hours) Setup->Reaction Check LC-MS Check: Is SM consumed? Reaction->Check Check->Reaction No (Add more cat.) Workup Filter through Celite Concentrate Check->Workup Yes Purification Column Chromatography (Gradient Elution) Workup->Purification

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol 1) Oxygen in solvent.Degas solvents by sparging with Argon for 15 mins before use.
Aldehyde Degradation Cannizzaro reaction (base too strong).Switch from K₂CO₃ to NaHCO₃ or use non-aqueous base (Cs₂CO₃ in dry Dioxane).
Loss of Cl-Selectivity Temperature too high.Strictly maintain T < 85°C. Use Pd(dppf) which is less active toward Cl than SPhos/XPhos.
Protodeboronation Unstable Boronic Acid.Use Boronic Ester (Pinacol ester) or add excess boronic acid (1.5 eq) portion-wise.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Technical Support. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem Application Notes. Link

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42, 5270-5298. Link

  • Designer Drugs Directory. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde (Analogous Precursor). Link

Disclaimer: This document is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Synthesis and Applications of Schiff Bases Derived from 2-Bromo-4-chloro-5-methoxybenzaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, characterization, and potential applications of Schiff bases synthesized from 2-Bromo-4-chloro-5-methoxybenzaldehyde. This guide is designed to offer both theoretical insights and practical, step-by-step protocols to facilitate the exploration of this promising class of compounds in medicinal chemistry and materials science.

Introduction: The Versatility of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-).[1] First reported by Hugo Schiff, these compounds are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[2][3] The imine linkage is a key structural motif that imparts a wide array of biological activities to these molecules, including antimicrobial, antifungal, antiviral, and anticancer properties. The unique electronic and steric properties of the substituents on the aldehyde and amine precursors can be systematically varied to modulate the biological and physicochemical properties of the resulting Schiff bases, making them a focal point of drug discovery and development.

The starting material, 2-Bromo-4-chloro-5-methoxybenzaldehyde, offers a unique combination of substituents on the aromatic ring. The presence of two different halogen atoms (bromo and chloro) and a methoxy group is anticipated to significantly influence the lipophilicity, electronic distribution, and ultimately, the biological efficacy of the derived Schiff bases. Halogenated compounds, in particular, have a well-documented history in medicinal chemistry for their ability to enhance membrane permeability and binding affinity to biological targets.[4]

Reaction Mechanism: Understanding the Formation of the Azomethine Bond

The synthesis of a Schiff base from 2-Bromo-4-chloro-5-methoxybenzaldehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid or base, or can be driven by heat.[5][6]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-Bromo-4-chloro-5-methoxybenzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[7]

  • Dehydration: The carbinolamine intermediate is generally unstable and readily undergoes dehydration (loss of a water molecule) to form the stable carbon-nitrogen double bond of the Schiff base.[7] This step is often the rate-determining step and can be facilitated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group.

The overall reaction is reversible, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that azeotropically removes water.

Schiff_Base_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde 2-Bromo-4-chloro-5-methoxybenzaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Addition Amine Primary Amine (R-NH2) Amine->Carbinolamine Schiff_Base Schiff Base Carbinolamine->Schiff_Base Dehydration Water Water (H2O) Carbinolamine->Water

Caption: General reaction mechanism for Schiff base formation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of a representative Schiff base from 2-Bromo-4-chloro-5-methoxybenzaldehyde and aniline. This protocol can be adapted for use with other primary amines.

Protocol 1: Synthesis of (E)-N-(2-bromo-4-chloro-5-methoxybenzylidene)aniline

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)
2-Bromo-4-chloro-5-methoxybenzaldehyde249.49102.495 g
Aniline93.13100.931 g (0.91 mL)
Absolute Ethanol46.07-50 mL
Glacial Acetic Acid (catalyst)60.05-2-3 drops

Procedure:

  • Dissolution of Aldehyde: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.495 g (10 mmol) of 2-Bromo-4-chloro-5-methoxybenzaldehyde in 30 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add 0.931 g (10 mmol) of aniline dropwise at room temperature.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5] Heat the mixture to reflux and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2).

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution as a colored solid.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature to obtain the final Schiff base.

Synthesis_Workflow Start Start: Materials & Reagents Dissolve_Aldehyde Dissolve Aldehyde in Ethanol Start->Dissolve_Aldehyde Add_Amine Add Aniline Dropwise Dissolve_Aldehyde->Add_Amine Add_Catalyst Add Glacial Acetic Acid Add_Amine->Add_Catalyst Reflux Reflux for 2-4 hours (Monitor with TLC) Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitation of Schiff Base Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry Characterize Characterization (FT-IR, NMR, MS) Dry->Characterize End End: Purified Schiff Base Characterize->End

Caption: Experimental workflow for the synthesis of Schiff bases.

Protocol 2: Characterization of the Synthesized Schiff Base

To confirm the structure and purity of the synthesized Schiff base, a combination of spectroscopic techniques should be employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Expected Peaks: The most characteristic peak in the FT-IR spectrum of a Schiff base is the C=N (azomethine) stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹.[8] The absence of the C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹) will indicate the completion of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide key structural information. A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[2] The aromatic protons will appear as multiplets in the range of δ 6.5-8.5 ppm. The singlet corresponding to the methoxy group protons (-OCH₃) should be observed around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the azomethine carbon (-C=N-) in the range of δ 150-165 ppm.[9] Signals for the aromatic carbons and the methoxy carbon will also be present.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the synthesized Schiff base, confirming the expected molecular formula.

Applications in Drug Development and Materials Science

Schiff bases derived from substituted benzaldehydes are of significant interest due to their diverse biological activities. The unique substitution pattern of 2-Bromo-4-chloro-5-methoxybenzaldehyde makes its Schiff base derivatives promising candidates for various therapeutic applications.

Antimicrobial Activity

The presence of halogen atoms in organic molecules often enhances their antimicrobial properties.[4] Schiff bases containing bromo and chloro substituents have been reported to exhibit significant activity against a range of pathogenic bacteria and fungi.[10] The azomethine group is also known to be crucial for their biological efficacy.[11]

Protocol 3: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

  • Media Preparation: Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

  • Inoculation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is uniformly spread on the surface of the agar plates.

  • Well Preparation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar.

  • Compound Application: A solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO) at a known concentration is added to the wells. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control, and the solvent (DMSO) serves as a negative control.[11]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[11]

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters to determine the antimicrobial activity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of Schiff bases against various cancer cell lines.[12] The mechanism of action often involves the induction of apoptosis. Schiff bases derived from hydroxybenzaldehydes have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][12]

Protocol 4: Evaluation of Anticancer Activity (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized Schiff bases and incubated for another 24-72 hours.[11]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 3-4 hours. Viable cells will reduce the MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Applications_Diagram Starting_Material 2-Bromo-4-chloro-5-methoxybenzaldehyde Schiff_Bases Schiff Base Derivatives Starting_Material->Schiff_Bases Condensation with Primary Amines Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Schiff_Bases->Antimicrobial Anticancer Anticancer Agents (Cytotoxic, Apoptosis-inducing) Schiff_Bases->Anticancer Other_Apps Other Potential Applications (Catalysis, Corrosion Inhibition, etc.) Schiff_Bases->Other_Apps

Caption: Potential applications of Schiff bases from the title aldehyde.

Conclusion

The synthesis of Schiff bases from 2-Bromo-4-chloro-5-methoxybenzaldehyde presents a promising avenue for the discovery of novel bioactive compounds. The straightforward and versatile nature of their synthesis, coupled with the potential for diverse biological activities, makes them an attractive target for researchers in medicinal chemistry and drug development. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration of this exciting class of molecules.

References

  • Hassan, A. S., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(23), 7314.
  • Yilmaz, I., et al. (2023). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking, and In Silico ADMET Studies. Journal of Molecular Structure, 1275, 134639.
  • ResearchGate. (2015). What are the conditions used for schiff base reaction?. Retrieved from [Link]

  • Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Royal Society of Chemistry.
  • International Journal of Trend in Scientific Research and Development. (2019).
  • ChemHelp ASAP. (2022, January 24).
  • Al-Amiery, A. A., et al. (2012). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • Gürbüz, D., et al. (2015). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules, 20(4), 6334-6352.
  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.).
  • HMU CPD. (n.d.).
  • ResearchGate. (n.d.). 1H NMR and 13C NMR spectral data of Schiff bases and their metal complexes. Retrieved from [Link]

  • Umar, A. A., et al. (2025). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES. FUDMA Journal of Sciences, 9(3).
  • Vhanale, B. T., et al. (2019). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthanone. ScienceOpen.
  • Karakuş, S., & Kılıç, A. (2014). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). Asian Journal of Chemistry, 26(1), 223-228.
  • International Journal of Modern Research in Science and Technology. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes.
  • Preprints.org. (2025). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • Lin, J. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1275.
  • Der Pharma Chemica. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation (yellowing, crust formation) in your stock of 2-Bromo-4-chloro-5-methoxybenzaldehyde , or you are planning a campaign where the purity of this intermediate is critical.

Substituted benzaldehydes are notoriously prone to autoxidation , a radical-mediated process that converts the aldehyde functionality into a carboxylic acid (in this case, 2-bromo-4-chloro-5-methoxybenzoic acid). This impurity can drastically lower yields in subsequent steps (e.g., reductive aminations, Wittig reactions) by consuming reagents or altering stoichiometry.

This guide provides a mechanistic understanding of the failure mode, a validated storage protocol, and a rescue strategy for oxidized material.

Module 1: The Science of Degradation (Root Cause Analysis)

Why does this compound oxidize?

The degradation is not a simple reaction with moisture; it is a radical chain reaction with atmospheric oxygen.[1] The presence of the methoxy group (-OCH3) at the 5-position is electron-donating, which can stabilize radical intermediates, potentially accelerating the process compared to electron-deficient rings.

The Mechanism:

  • Initiation: A trace metal or photon abstracts the formyl hydrogen, creating an acyl radical.

  • Propagation: The acyl radical reacts with

    
     to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule. This creates a peracid  intermediate (2-bromo-4-chloro-5-methoxyperbenzoic acid) and regenerates the acyl radical.
    
  • Secondary Reaction: The highly reactive peracid reacts with a second molecule of aldehyde to produce two molecules of the carboxylic acid impurity.

Visualization: Autoxidation Pathway

The following diagram illustrates the cascade you must prevent.

AutoxidationMechanism Aldehyde Aldehyde (Starting Material) Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (Light/Trace Metals) Radical->Radical Chain Reaction Peracid Perbenzoic Acid (Strong Oxidant) Radical->Peracid +O2 (Propagation) Acid Carboxylic Acid (Impurity) Peracid->Acid + Aldehyde (Baeyer-Villiger type step)

Figure 1: The radical chain mechanism converting benzaldehydes to benzoic acids. Note that one molecule of peracid consumes a second molecule of aldehyde, doubling the impurity rate.

Module 2: Storage Best Practices (The "How-To")

To prevent the mechanism above, you must break the "Initiation" step.

Validated Storage Protocol (Standard Operating Procedure)
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is denser than air, creating a "blanket" over the solid. Nitrogen (

) is acceptable but lighter than Ar; if the seal breaks,

escapes faster.
Temperature -20°C (Freezer) Arrhenius equation dictates that lower T slows reaction kinetics. However, warm to RT before opening to prevent condensation.
Container Amber Glass Blocks UV/Vis light which acts as a radical initiator.[1]
Seal Teflon-lined Cap + Parafilm Teflon prevents leaching/plasticizer contamination. Parafilm acts as a secondary oxygen barrier.
Step-by-Step Inert Gas Blanketing
  • Transfer: Place the aldehyde in a clean, dry amber vial.

  • Purge: Insert a long needle connected to an Argon line deep into the vial (just above the solid).

  • Vent: Insert a short "bleed" needle at the top of the septum/cap to allow air to escape.

  • Flow: Flow Argon gently for 30-60 seconds.

  • Seal: Remove the gas needle first, then immediately remove the bleed needle. Wrap the cap tightly with Parafilm.

Module 3: Troubleshooting & Rescue (The "Fix")

Scenario: Your NMR shows a new peak around 11-13 ppm (Carboxylic Acid -COOH) and the aldehyde peak (~10.2 ppm) is diminished. The solid has crusted over.

The Solution: Bisulfite Adduct Purification. Benzaldehydes form solid, water-soluble adducts with sodium bisulfite (


). The carboxylic acid impurity does not. This allows for a highly specific chemical filtration.
Rescue Protocol

Materials: Sodium Bisulfite (saturated aq. solution), Ethyl Acetate (EtOAc), Sodium Carbonate (


), 1M HCl.
  • Dissolution: Dissolve the crude, oxidized material in a minimal amount of EtOAc.

  • Adduct Formation: Add an excess of saturated

    
     solution. Shake vigorously for 5-10 minutes.
    
    • Observation: A white precipitate (the bisulfite adduct) should form. If it doesn't precipitate, it is likely dissolved in the aqueous layer.[2]

  • Separation (Wash):

    • Filter the solid adduct OR separate the aqueous layer (if no precipitate formed).[2]

    • Discard the organic layer (this contains the impurity / carboxylic acid).

    • Wash the adduct/aqueous phase with fresh EtOAc to remove trace impurities.

  • Regeneration:

    • Place the adduct (solid or aqueous solution) in a flask.

    • Add fresh EtOAc and a basic solution (10%

      
       or NaOH) until pH > 10.
      
    • Mechanism:[3][4][5][6][7][8] Base destroys the bisulfite adduct, liberating the pure aldehyde back into the EtOAc layer.

  • Isolation: Separate the EtOAc layer, dry over

    
    , and concentrate in vacuo.
    
Visualization: The Bisulfite Rescue Workflow

PurificationWorkflow Crude Oxidized Crude (Aldehyde + Acid) Biphasic Add EtOAc + Sat. NaHSO3 Crude->Biphasic Separation Phase Separation Biphasic->Separation OrganicWaste Organic Layer (Contains Acid Impurity) Separation->OrganicWaste Discard AqueousAdduct Aqueous/Solid Phase (Bisulfite Adduct) Separation->AqueousAdduct Keep Hydrolysis Base Hydrolysis (pH > 10, + Fresh EtOAc) AqueousAdduct->Hydrolysis FinalProduct Pure Aldehyde (In Organic Layer) Hydrolysis->FinalProduct

Figure 2: Workflow for separating aldehydes from carboxylic acid impurities using the bisulfite method.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in a desiccator? A: A desiccator controls humidity but not oxygen. While keeping it dry is good (prevents hydrate formation), it will not stop autoxidation. You must displace the air with Argon or Nitrogen.[1][9]

Q: My compound has turned from white to yellow. Is it ruined? A: Not necessarily. Halogenated aromatic aldehydes often yellow upon slight photo-degradation or trace oxidation. Run a 1H-NMR . If the aldehyde proton signal (~10 ppm) integrates correctly relative to the aromatic protons and the acid peak is <5%, it may still be usable for robust reactions. If high purity is required, perform the Bisulfite Rescue (Module 3).

Q: Can I use plastic containers? A: Avoid them. Benzaldehydes are organic solvents in their own right and can leach plasticizers (phthalates) from standard plastics. Furthermore, plastics are permeable to oxygen over time. Always use glass.

Q: Why not just add an antioxidant like BHT? A: For bulk industrial storage, BHT (butylated hydroxytoluene) is often added. However, for research applications, BHT itself is an impurity that can interfere with sensitive catalytic steps or analysis. Physical exclusion of oxygen (Argon) is preferred over chemical additives in a research setting.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Wiberg, K. B. "The Oxidation of Aldehydes." Journal of the American Chemical Society, 1954 , 76(21), 5371-5375. Link

  • BenchChem. "Technical Support Center: Aldehyde Purification via Bisulfite Adducts." Link

  • Sigma-Aldrich. "Preservation of Moisture-Sensitive Chemical Reagents." Link

  • PubChem. "2-Bromo-4-chloro-5-methoxybenzaldehyde Compound Summary." Link

Sources

Technical Support Center: Regioselective Synthesis & Separation of 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is curated by Senior Application Scientists to assist researchers and drug development professionals in overcoming regioselectivity and purification bottlenecks during the synthesis of halogenated benzaldehyde building blocks.

The Regiochemistry Paradox: Understanding Your Reaction

Q: Why does LC-MS analysis of my crude bromination mixture show two distinct product peaks with identical mass (


), and why does the product name suggest the methoxy group moved? 

A: You are observing the two regioisomers formed during electrophilic aromatic substitution. The starting material, [3], features a strongly activating, ortho/para-directing methoxy group. Bromination occurs predominantly at the position para to the methoxy group due to severe steric hindrance at the ortho position (which is squeezed between the methoxy and formyl groups).

The Nomenclature Illusion: The methoxy group does not physically move. When bromination occurs at the para position (position 6 in the starting material), standard IUPAC nomenclature rules require renumbering the aromatic ring to assign the lowest possible locants to the substituents. Thus, 6-bromo-4-chloro-3-methoxybenzaldehyde is correctly named [2]. The minor peak observed is the ortho-attack byproduct: 2-bromo-4-chloro-3-methoxybenzaldehyde.

Q: Why is the isolation of this specific regioisomer so critical?

A: The 1,2,4,5-tetrasubstituted pattern of 2-bromo-4-chloro-5-methoxybenzaldehyde is a highly specific geometric requirement for downstream cross-coupling reactions. It is a vital intermediate in the synthesis of complex therapeutics, including [1] used in oncology and immunology.

Troubleshooting Separation Issues

Q: My silica gel column is not resolving the two regioisomers effectively. What is the physical basis for their separation, and how can I optimize my mobile phase?

A: The difficulty arises because both isomers have identical molecular weights and similar functional groups. However, their dipole moments differ significantly. In the minor isomer (3-methoxy), the bromo, chloro, and methoxy groups are clustered on one side of the aromatic ring, creating a stronger, localized dipole. In the major target isomer (5-methoxy), the substituents are more evenly distributed across the ring, resulting in a lower overall polarity.

Optimization Strategy: If a standard Hexanes/Ethyl Acetate gradient fails to resolve the peaks, switch to a Toluene/Ethyl Acetate system. Toluene's


 interactions with the electron-deficient aromatic rings exploit the subtle electronic differences between the isomers, often enhancing baseline resolution.

Q: Is there a scalable, chromatography-free method to isolate the major isomer for multi-gram scale-up?

A: Yes. Selective recrystallization is highly effective and preferred for scale-up. The target 5-methoxy isomer possesses higher molecular symmetry than the 3-methoxy isomer. This symmetry allows for tighter packing within the crystal lattice, resulting in a higher lattice energy, a higher melting point, and significantly lower solubility in cold protic solvents. Recrystallization from hot ethanol selectively precipitates the target compound, leaving the minor isomer dissolved in the mother liquor.

Separation Workflow & Logical Relationships

SeparationWorkflow SM 4-Chloro-3-methoxybenzaldehyde (Starting Material) Reaction Bromination NBS, DMF, 0°C (Kinetic Control) SM->Reaction Electrophilic Aromatic Substitution Crude Crude Product Mixture (Target + Minor Isomer) Reaction->Crude Quench & Extract Cryst Primary Separation: Recrystallization (Hot EtOH -> 0°C) Crude->Cryst Dissolve in hot solvent Target 2-Bromo-4-chloro-5-methoxybenzaldehyde (Target: >98% Purity) Cryst->Target Crystallizes (Lower solubility) MotherLiq Mother Liquor (Enriched in Minor Isomer) Cryst->MotherLiq Remains in solution Silica Secondary Recovery: Silica Chromatography (Hexanes/EtOAc) MotherLiq->Silica Concentrate Silica->Target Elutes First (Rf = 0.45)

Caption: Experimental workflow for the regioselective synthesis and two-tiered separation of brominated regioisomers.

Quantitative Data Summaries

Table 1: Physicochemical and Chromatographic Comparison of Regioisomers

PropertyTarget Isomer (Major)Byproduct Isomer (Minor)
IUPAC Name 2-Bromo-4-chloro-5-methoxybenzaldehyde2-Bromo-4-chloro-3-methoxybenzaldehyde
Substitution Pattern 1,2,4,5-tetrasubstituted1,2,3,4-tetrasubstituted
Relative Polarity Lower (Balanced dipole)Higher (Clustered dipole)
TLC

(Hex:EtOAc 8:2)
~0.45~0.35
Solubility in Cold EtOH Low (Crystallizes readily)High (Remains in mother liquor)

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Regioselective Bromination

This protocol utilizes kinetic control to maximize the formation of the target regioisomer while suppressing dibromination.

  • Preparation: Charge a flame-dried round-bottom flask with 4-chloro-3-methoxybenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M). Cool the solution to 0 °C using an ice bath.

    • Causality: DMF stabilizes the polar transition state of the bromination. Maintaining 0 °C suppresses the thermal activation energy required for the sterically hindered ortho-attack, maximizing regioselectivity.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portionwise over 30 minutes in the dark.

    • Causality: Portionwise addition prevents thermal spikes. NBS provides a controlled, low steady-state concentration of electrophilic bromine (

      
      ), preventing over-bromination compared to using liquid 
      
      
      
      .
  • In-Process Control (IPC): Stir for 2 hours at 0 °C. Pull a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes:EtOAc 8:2).

    • Self-Validation: Do not proceed until the starting material spot (

      
       ~0.55) is completely consumed. This ensures no unreacted starting material complicates downstream purification.
      
  • Workup: Pour the mixture into ice water (3x volume of DMF). Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous

    
     (to remove residual DMF), followed by brine. Dry over anhydrous 
    
    
    
    and concentrate in vacuo to yield the crude mixture.
Protocol B: Two-Tiered Separation System

This protocol combines thermodynamic and kinetic separation techniques to ensure >98% purity of the target compound.

  • Primary Separation (Recrystallization): Suspend the crude mixture in a minimum volume of boiling absolute ethanol until fully dissolved. Allow the solution to cool to room temperature undisturbed, then transfer to a 0 °C ice bath for 2 hours.

    • Causality: The 1,2,4,5-tetrasubstitution pattern of the target isomer allows for dense crystal packing, whereas the 1,2,3,4-pattern of the minor byproduct disrupts the lattice, keeping it soluble.

  • Filtration & IPC: Filter the resulting crystals via vacuum filtration and wash with ice-cold ethanol.

    • Self-Validation: Analyze the crystals via LC-MS or

      
      -NMR. The target compound should show >98% purity. If purity is met, the material is ready for downstream coupling.
      
  • Secondary Recovery (Chromatography): Concentrate the mother liquor (which contains the minor isomer and residual target isomer). Load onto a silica gel column and elute with a gradient of 0-10% EtOAc in Hexanes.

    • Causality: The minor 3-methoxy isomer has a higher dipole moment and interacts more strongly with the polar silica stationary phase, eluting after the 5-methoxy target isomer. Pool the early-eluting fractions (

      
       0.45) to recover additional target compound.
      

References

  • Google Patents. (2015). U.S. Patent No. 9,150,592 B2: Heterocyclic nuclear hormone receptor modulators.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733306, 4-Chloro-3-methoxybenzaldehyde. Retrieved from[Link]

Technical Support Center: Troubleshooting Low Reactivity in Suzuki Coupling of Sterically Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low reactivity in the Suzuki-Miyaura cross-coupling of sterically hindered aldehydes. Our approach is rooted in mechanistic principles to empower you to make informed decisions and optimize your synthetic outcomes.

The Challenge: Steric Hindrance in Aldehyde Couplings

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its efficiency can be significantly hampered when one or both coupling partners are sterically demanding.[1][2] Sterically hindered aldehydes, particularly those with ortho-substituents, present a unique set of challenges that often lead to low yields or complete reaction failure. The primary mechanistic hurdles lie in two key steps of the catalytic cycle:

  • Slow Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is sterically sensitive. Bulky substituents on either the aldehyde or the boronic acid can impede the necessary approach and coordination, slowing down this crucial step.

  • Difficult Reductive Elimination: The final step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated, can also be hindered.[1] The steric bulk around the palladium center in the diarylpalladium(II) intermediate can make it difficult for the two organic fragments to come together, thus inhibiting product formation.[1]

This guide will walk you through a logical troubleshooting process to overcome these barriers.

Troubleshooting Guide: A Mechanistic Approach

When faced with a low-yielding Suzuki coupling of a sterically hindered aldehyde, a systematic evaluation of the reaction parameters is essential.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and, more importantly, the phosphine ligand is paramount for successful coupling of sterically hindered substrates.[2][3]

Common Problem: Your standard catalyst system (e.g., Pd(PPh₃)₄) is ineffective.

Underlying Cause: Triphenylphosphine (PPh₃) and similar small, less electron-donating ligands are often not bulky or electron-rich enough to promote the key steps of oxidative addition and reductive elimination with challenging substrates.[4]

Troubleshooting Protocol:

  • Switch to Bulky, Electron-Rich Ligands: These ligands are designed to accelerate the catalytic cycle.[2][4] They promote the formation of a coordinatively unsaturated and highly reactive L-Pd(0) species, which is crucial for efficient oxidative addition. Furthermore, their steric bulk can facilitate reductive elimination.

  • Consider Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos are widely recognized for their effectiveness in challenging cross-coupling reactions.[2] They possess both the steric bulk and electron-donating properties required to overcome the hurdles of hindered substrates.

  • N-Heterocyclic Carbenes (NHCs) as Ligands: NHC ligands are strong electron donors and can form very stable and active palladium complexes, making them an excellent choice for difficult couplings.[5]

Ligand TypeKey CharacteristicsRecommended for...
Triarylphosphines (e.g., PPh₃) Less bulky, moderately electron-donating.Simple, unhindered couplings.
Buchwald Ligands (e.g., SPhos, XPhos) Bulky, very electron-rich dialkylbiaryl phosphines.Sterically hindered aryl halides and boronic acids.[2]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust catalysts.Challenging couplings, including those with aryl chlorides.[5]
The Critical Role of the Base and Solvent System

The base and solvent are not merely reaction media; they actively participate in the catalytic cycle, particularly in the crucial transmetalation step.[5][6]

Common Problem: The reaction is sluggish or stalls, even with an appropriate catalyst system.

Underlying Cause: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation.[5] The solvent influences the solubility of the reagents and the stability of the catalytic species.[6] An inappropriate base or solvent can lead to poor reaction kinetics.

Troubleshooting Protocol:

  • Base Selection:

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective bases.[2] For particularly challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) may be necessary.

    • Fluoride Sources: In some cases, bases like potassium fluoride (KF) can be effective, particularly when dealing with base-sensitive functional groups.[5]

  • Solvent System Optimization:

    • Aprotic Polar Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are standard choices that work well for a wide range of Suzuki couplings.[1]

    • The Role of Water: The addition of a small amount of water to the organic solvent can sometimes be beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the "ate" complex.[6] However, excessive water can lead to unwanted side reactions like protodeboronation.[1]

Boronic Acid and its Derivatives: Stability and Reactivity

The stability of the boronic acid is a critical factor that is often overlooked.

Common Problem: Significant formation of side products, such as protodeboronation of the boronic acid.

Underlying Cause: Boronic acids can be unstable and susceptible to decomposition, especially under the reaction conditions.[7][8] Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that consumes the boronic acid and reduces the yield.[1]

Troubleshooting Protocol:

  • Use Boronic Esters: Pinacol esters (Bpin) are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[9][10] They can be used as a direct replacement in the coupling reaction.

  • Consider MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable, and compatible with chromatography.[7] They are unreactive under standard anhydrous cross-coupling conditions but can be deprotected in situ under mild aqueous basic conditions to release the reactive boronic acid.[7] This "slow-release" strategy can be highly effective for sensitive substrates.

  • Potassium Trifluoroborate Salts: These are another class of stable and easy-to-handle alternatives to boronic acids.[11]

Boron ReagentAdvantagesDisadvantages
Boronic Acid Readily available, high atom economy.[9]Prone to protodeboronation and other decomposition pathways.[7][8]
Pinacol Ester (Bpin) Increased stability, less susceptible to protodeboronation.[9][10]Lower atom economy.
MIDA Boronate Highly stable, allows for iterative couplings.[7]Requires an additional deprotection step.
Potassium Trifluoroborate Crystalline, air-stable solids.[11]May require specific reaction conditions for activation.
Reaction Temperature and Time: Driving the Reaction Forward

Common Problem: The reaction does not go to completion, even after an extended period.

Underlying Cause: The activation energy for the oxidative addition and reductive elimination steps can be high, especially with sterically hindered substrates.[1]

Troubleshooting Protocol:

  • Increase the Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome these activation barriers.[1] However, be mindful of the thermal stability of your substrates and catalyst.

  • Microwave Irradiation: Microwave-assisted heating can often accelerate sluggish reactions and improve yields by providing rapid and uniform heating.[12]

Visualizing the Process: A Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low reactivity in the Suzuki coupling of sterically hindered aldehydes.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling of Hindered Aldehyde Catalyst Evaluate Catalyst System Start->Catalyst Base_Solvent Optimize Base and Solvent Catalyst->Base_Solvent No Improvement Success Successful Coupling Catalyst->Success Improvement Boron_Reagent Assess Boron Reagent Stability Base_Solvent->Boron_Reagent No Improvement Base_Solvent->Success Improvement Temperature Adjust Reaction Temperature Boron_Reagent->Temperature No Improvement Boron_Reagent->Success Improvement Temperature->Success Improvement

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of homocoupling of my boronic acid. What can I do?

A1: Homocoupling is often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[8] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). Using a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source can also help minimize this side reaction.[8]

Q2: My reaction mixture turns black, and I get a poor yield. What does this indicate?

A2: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. Ensure your reagents and solvents are pure and consider using a more robust ligand or a lower reaction temperature.

Q3: Can I use nickel catalysts for the Suzuki coupling of aldehydes?

A3: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for certain Suzuki-Miyaura reactions.[13][14] Nickel catalysts can exhibit different reactivity and selectivity profiles and may be particularly effective for challenging substrates.[13][14] However, the coordination of aldehydes to the nickel center can sometimes inhibit the reaction, so careful optimization is required.[13][14]

Q4: What is the optimal palladium-to-ligand ratio?

A4: The optimal ratio depends on the specific ligand and reaction conditions. For monodentate ligands like PPh₃, a ratio of 2:1 to 4:1 (ligand:Pd) is common. For bidentate ligands like dppf, a 1:1 ratio is typically used. For bulky monodentate ligands like the Buchwald-type ligands, a 1:1 to 2:1 ratio is often sufficient.

The Catalytic Cycle: Where Steric Hindrance Matters

Understanding the catalytic cycle is key to effective troubleshooting. The diagram below highlights the steps most affected by steric hindrance.

Suzuki_Cycle Pd0 L-Pd(0) OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2 + Base) ReductiveElim Ar-Ar' Transmetalation->ReductiveElim Reductive Elimination ReductiveElim->Pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically sensitive transmetalation and reductive elimination steps.

References

Sources

Technical Support Center: Chemoselective Hydrogenation of 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in navigating the "chemoselectivity traps" inherent to polyfunctional aromatic substrates.

The hydrogenation of 2-Bromo-4-chloro-5-methoxybenzaldehyde to its corresponding benzyl alcohol is notoriously difficult. The molecule presents a direct kinetic competition between the reduction of the aldehyde (-CHO) and the hydrodehalogenation of the highly activated aryl bromide (-Br) and chloride (-Cl) bonds. This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to achieve >99% chemoselectivity.

Mechanistic Workflow: The Chemoselectivity Divergence

The choice of catalyst fundamentally alters the reaction pathway. Conventional inner-sphere catalysts (like Palladium) inevitably lead to yield-destroying dehalogenation, whereas modern outer-sphere or highly selective heterogeneous catalysts isolate the carbonyl reduction.

Pathway Start 2-Bromo-4-chloro- 5-methoxybenzaldehyde Cat_Pd Pd/C Catalyst (Inner-Sphere) Start->Cat_Pd Pathway A Cat_Fe Fe(II) PNP / Au/Al₂O₃ (Outer-Sphere / C=O Activation) Start->Cat_Fe Pathway B Path_Dehal Oxidative Addition into C-Br / C-Cl Cat_Pd->Path_Dehal Path_Red Hydride Transfer to C=O Cat_Fe->Path_Red Prod_Fail Dehalogenated Byproducts Path_Dehal->Prod_Fail Prod_Success 2-Bromo-4-chloro- 5-methoxybenzyl alcohol Path_Red->Prod_Success

Reaction pathways for 2-Bromo-4-chloro-5-methoxybenzaldehyde hydrogenation based on catalyst.

Quantitative Catalyst Comparison Matrix

To optimize your workflow, compare the empirical performance of standard catalytic systems against this specific substrate.

Catalyst SystemC=O Conversion (%)Chemoselectivity to Alcohol (%)Dehalogenation RiskOptimal Use Case
5% Pd/C >99%<10%Critical (C-Br cleavage) Intentional full dehalogenation
5% Pt/C + Bi poison ~85%~90%LowStandard heterogeneous scale-up
1% Au/Al₂O₃ >95%>99%NoneHalogen-preserving heterogeneous runs
Fe(II) PNP Pincer >99% >99% None High-throughput homogeneous synthesis
Troubleshooting FAQs

Q1: My standard 5% Pd/C hydrogenation yields a complex mixture of debrominated products. Why is the bromine cleaving before the aldehyde reduces? A: This is a fundamental kinetic issue dictated by bond dissociation energies. The aryl C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol). On a Pd(0) surface, the oxidative addition of the metal into the C-Br bond outcompetes the coordination and reduction of the carbonyl group 1. To prevent this, you must abandon palladium-based systems for this specific transformation.

Q2: We require a heterogeneous catalyst for straightforward filtration and recovery. What is the optimal choice? A: Supported gold catalysts, specifically Au/Al₂O₃, are the state-of-the-art for heterogeneous chemoselective reduction. Unlike palladium, gold nanoparticles exhibit an exceptionally high activation barrier for the oxidative addition of carbon-halogen bonds. The hydrogenation proceeds via nucleophilic attack on the carbonyl group at the metal-support interface, leaving the halogens completely intact 2.

Q3: We are open to homogeneous catalysis if it improves our Turn Over Number (TON). What is the recommended system? A: The optimal homogeneous catalysts are well-defined Earth-abundant metal pincer complexes, specifically Fe(II) or Mn(I) PNP pincer complexes (e.g., [Fe(PNPMe-iPr)(H)2(CO)]). These catalysts achieve TONs up to 80,000. They operate via an outer-sphere mechanism where the metal does not undergo redox changes (remaining Fe(II)), thus completely bypassing the oxidative addition pathway that causes dehalogenation 34.

Validated Experimental Protocols
Protocol A: Homogeneous Chemoselective Reduction via Fe(II) PNP Pincer Catalyst

This protocol utilizes a bifunctional outer-sphere mechanism, ensuring absolute preservation of the C-Br and C-Cl bonds.

  • Inert Preparation: In a nitrogen-filled glovebox, dissolve 2-Bromo-4-chloro-5-methoxybenzaldehyde (10.0 mmol) in anhydrous ethanol (20 mL).

    • Causality Note: Ethanol is strictly required over aprotic solvents; it acts as an explicit proton shuttle and stabilizes the transition state via hydrogen bonding during the hydride transfer 3.

  • Catalyst & Base Loading: Add the [Fe(PNPMe-iPr)(H)2(CO)] catalyst (0.05 mol %, 500 ppm) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mol %).

    • Self-Validating Step: The addition of DBU is critical. It deprotonates the amine arm of the PNP ligand, generating the active amido-complex intermediate required for the catalytic cycle to initiate. If DBU is omitted, conversion will stall at <5%.

  • Pressurization: Transfer the mixture to a stainless-steel autoclave. Purge the headspace with H₂ gas three times to remove residual nitrogen, then pressurize to 30 bar H₂.

  • Reaction Execution: Stir the reaction at 40 °C for 16 hours. The mild temperature prevents thermal degradation of the methoxy group while ensuring quantitative conversion.

  • Workup: Vent the reactor slowly. Expose the mixture to air to intentionally deactivate the air-sensitive iron catalyst. Filter through a short pad of silica gel to remove metal traces, and concentrate in vacuo to isolate pure 2-bromo-4-chloro-5-methoxybenzyl alcohol.

Protocol B: Heterogeneous Chemoselective Reduction via Au/Al₂O₃

Ideal for workflows requiring catalyst recycling and avoiding transition-metal contamination in the API.

  • Preparation: Charge a high-pressure autoclave with 2-Bromo-4-chloro-5-methoxybenzaldehyde (10.0 mmol) and anhydrous toluene (20 mL).

    • Causality Note: Toluene is chosen as a non-polar solvent to minimize the solubility of hydrogen gas compared to alcohols, allowing precise control over the surface reaction rate and preventing over-reduction.

  • Catalyst Loading: Add 1.0 mol% of 1% Au/Al₂O₃ catalyst.

  • Pressurization: Purge the reactor with N₂, then pressurize with H₂ to 10 bar.

  • Reaction Execution: Heat the vessel to 90 °C and stir at 1000 rpm for 15 hours.

    • Self-Validating Step: The high stirring speed (1000 rpm) is mandatory to eliminate mass transfer limitations at the gas-liquid-solid interface, ensuring the gold nanoparticles are continuously saturated with substrate.

  • Workup: Cool to room temperature, carefully vent the H₂, and filter the catalyst through a Celite pad. The gold catalyst can be washed with ethyl acetate, dried, and recycled for subsequent batches without loss of chemoselectivity.

References
  • Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity - ACS Catalysis / PMC. 3

  • Selective hydrogenation of benzaldehyde to benzyl alcohol over Au/Al2O3 - ResearchGate. 2

  • Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - PMC. 4

  • US10167248B2 - Process for the reductive amination and selective hydrogenation of substrates containing a selected halogen - Google Patents. 1

Sources

Technical Support Center: Purification of 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Bromine (


) & Downstream Purification
Document ID:  TS-ORG-BR-045
Date:  March 3, 2026

Executive Summary & Chemical Context

Target Molecule: 2-Bromo-4-chloro-5-methoxybenzaldehyde CAS Context: Key intermediate for kinase inhibitors (e.g., Vandetanib). Criticality: Unreacted bromine acts as a potent oxidant and electrophile. Failure to remove it results in:

  • Oxidative Degradation: Oxidation of the aldehyde (

    
    ) to the carboxylic acid (
    
    
    
    ).
  • Catalyst Poisoning: Interference with Pd-catalysts in subsequent Suzuki-Miyaura couplings.

  • False Analytics: Broadening of NMR signals and inaccurate HPLC quantitation.

This guide provides a self-validating workflow for quenching halogenating agents and purifying the aldehyde without compromising the labile carbonyl functionality.

Primary Protocol: The Reductive Quench

Do not rely on evaporation.[1] Bromine co-evaporates but also concentrates, accelerating side reactions.

The Reagent of Choice: Sodium Thiosulfate ( )

While Sodium Bisulfite (


) is a common quencher, it poses a specific risk for aldehydes: the formation of water-soluble bisulfite adducts , leading to massive yield loss in the aqueous layer. Sodium Thiosulfate is the recommended standard  for this substrate as it efficiently reduces 

without readily attacking the sterically crowded aldehyde under neutral conditions.
Step-by-Step Workup Procedure
StepActionMechanistic Insight
1 Prepare Solution Dissolve 10% w/v

in water. Keep cold (0-5°C).
2 Controlled Addition Add aqueous solution to the organic reaction mixture slowly with vigorous stirring.
3 Visual Endpoint Continue until the organic layer shifts from Red/Orange

Pale Yellow/Colorless .
4 Iodide Test (Validation) Dip Starch-Iodide paper into the organic phase.
5 Phase Separation Separate layers.[1][2][3] Wash organic phase with Brine (

).

Troubleshooting: The "Missing Product" Phenomenon

Scenario: You quenched with Sodium Bisulfite (or Metabisulfite), and your organic layer yield is near zero. The product is not gone; it is trapped in the aqueous layer.

The Mechanism: Bisulfite Adduct Formation

Aldehydes react reversibly with bisulfite ions to form


-hydroxy sulfonates (bisulfite adducts). These are ionic salts and partition into water.

BisulfiteAdduct cluster_legend Reaction Status Aldehyde Aldehyde (Organic Soluble) Adduct Bisulfite Adduct (Water Soluble Salt) Aldehyde->Adduct Nucleophilic Attack (Equilibrium) Bisulfite NaHSO3 (Quench Agent) Bisulfite->Adduct Recovered Recovered Aldehyde (Precipitate/Organic) Adduct->Recovered pH Adjustment (Acid or Base Hydrolysis) Warning: Yield Loss Warning: Yield Loss Solution: Hydrolysis Solution: Hydrolysis Warning: Yield Loss->Solution: Hydrolysis

Figure 1: The reversible formation of bisulfite adducts. If yield is low, check the aqueous waste stream.

Recovery Protocol (If Bisulfite was used)
  • Retain Aqueous Layer: Do not discard the water wash.

  • pH Adjustment: Slowly add 10% Sodium Carbonate (

    
    )  or Sodium Hydroxide (
    
    
    
    ) to the aqueous layer until pH
    
    
    9-10.
    • Caution: High pH can induce Cannizzaro reactions (disproportionation). Work quickly or use mild acid hydrolysis (

      
      ) as an alternative.
      
  • Observation: The solution will become cloudy as the aldehyde regenerates and precipitates/oils out.

  • Extraction: Extract immediately with Ethyl Acetate or DCM.

Solid-State Purification (Recrystallization)

If the product remains colored after quenching, brominated impurities or oligomers may be trapped in the crystal lattice.

Recommended Solvent Systems:

  • Methanol (MeOH): High solubility at reflux, low at RT. Risk: Acetal formation if acid catalyst traces remain.

  • Heptane / Ethyl Acetate (3:1): Standard non-polar/polar mix. Dissolve in minimal hot EtOAc, add hot Heptane until turbid, cool slowly.

Purification Decision Tree

PurificationFlow Start Crude Reaction Mixture (Red/Orange) Quench Quench: 10% Na2S2O3 (Avoid Bisulfite if possible) Start->Quench Check Starch-Iodide Test Negative? Quench->Check Check->Quench Positive (Blue) PhaseSplit Phase Separation Check->PhaseSplit Negative (No Color) YieldCheck Organic Yield Normal? PhaseSplit->YieldCheck AdductRecovery Treat Aqueous with Na2CO3 (Recover Adduct) YieldCheck->AdductRecovery No (Low Yield) Crystallize Recrystallization (MeOH or Heptane/EtOAc) YieldCheck->Crystallize Yes AdductRecovery->Crystallize Final Pure Product (White/Pale Yellow Solid) Crystallize->Final

Figure 2: Operational workflow for bromine removal and product isolation.

Frequently Asked Questions (FAQ)

Q: The product is still slightly pink after recrystallization. Is it pure? A: Likely not. Pink coloration often indicates trace phenols or oxidized bromine species.

  • Fix: Perform a filtration through a short pad of silica gel or Celite using 10% EtOAc/Hexanes before the final recrystallization. This physically adsorbs polar colored impurities.

Q: Can I use Sodium Sulfite (


) instead of Thiosulfate? 
A:  Yes. Sodium Sulfite is effective (

). However, it generates HBr (acidic), which must be neutralized to prevent acid-catalyzed side reactions. Thiosulfate is generally milder.

Q: Why avoid Sodium Hydroxide (NaOH) for the initial wash? A:


 reacts with NaOH to form Sodium Hypobromite (

), a strong oxidant (haloform reaction conditions). This can oxidize your aldehyde to an acid or over-brominate the ring. Always reduce (

) before neutralizing.

Q: How do I store the purified aldehyde? A: Aldehydes oxidize in air. Store under inert atmosphere (


 or 

) in the dark at 2-8°C. If the solid turns white to crusty-white, check IR for -OH broad peaks (carboxylic acid formation).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for halogen quenching protocols).
  • BenchChem Technical Support. "Removal of Unreacted Bromine from Synthesis Mixtures." BenchChem Protocols, 2025.[2]

  • Lilly Research Laboratories. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[4] J. Org.[4] Chem., 1999, 64, 5722-5724.[4]

  • Patent US8692026B2. "Processes for producing 4-bromo-2-methoxybenzaldehyde."[5] (Describes analogous workup conditions for brominated alkoxybenzaldehydes).

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." (General principles for solvent selection).

Sources

Storage stability of polyhalogenated benzaldehydes under inert atmosphere

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability & Handling Under Inert Atmosphere

Executive Summary: The Stability Paradox

Polyhalogenated benzaldehydes (e.g., pentafluorobenzaldehyde, 2,6-dichlorobenzaldehyde) present a unique storage challenge. While the halogen atoms (F, Cl, Br) are electron-withdrawing groups (EWGs) that theoretically deactivate the aromatic ring, they do not protect the aldehyde moiety from its primary failure mode: Radical Autoxidation .

In fact, the high value and specific reactivity of these intermediates make their degradation doubly punishing. Unlike simple benzaldehyde, the oxidation product (a polyhalogenated benzoic acid) is often a significantly stronger acid (e.g., pKa of pentafluorobenzoic acid is ~1.48 vs. 4.20 for benzoic acid). This acidic impurity can silently quench basic reagents or decompose acid-sensitive catalysts in subsequent steps, leading to "mysterious" reaction failures.

This guide provides a self-validating protocol to ensure the integrity of these reagents.

Module 1: The Degradation Matrix (Troubleshooting)

Use this table to diagnose the state of your reagent immediately upon retrieval from storage.

SymptomDiagnosisChemical MechanismRemediation Strategy
White crystalline crust (on liquid surface or cap)Advanced Autoxidation Oxygen infiltration has converted the aldehyde to its corresponding benzoic acid via a radical chain mechanism.Liquids: Perform a base wash (5% NaHCO₃) immediately. Solids: Recrystallize from non-polar solvent (e.g., Hexanes).
Color shift (Clear/White

Yellow/Brown)
Photochemical Decomposition or Oligomerization Halogenated aromatics are photolabile. UV light can cleave C-X bonds (especially C-Br/C-I), creating radicals that couple.Distillation is required.[1] If the shift is minor, check purity by NMR; it may still be usable for crude reactions.
Acrid/Acidic Odor (Sharp sting vs. Almond-like)Hydrolysis/Acid Formation The "almond" scent is masked by the sharp vapor pressure of the halogenated benzoic acid.Check pH: Dissolve a drop in neutral water and test pH. If pH < 4, purification is mandatory.
Pressure buildup in storage vesselInert Gas Expansion or Decomposition If stored in a freezer, warming to RT expands the headspace gas. Rare cases: CO generation from decarbonylation (catalyst contamination).Vent carefully through a needle into a fume hood before fully opening.

Module 2: The Inert Atmosphere Protocol

Standard "nitrogen flushing" is often insufficient for long-term storage of polyhalogenated aldehydes. Follow this rigorous protocol.

The "Argon Blanket" Rule

Expert Insight: Nitrogen (


) is slightly lighter than air (density ~1.16  kg/m ³ vs 1.22  kg/m ³). When you open a bottle flushed with 

, air can mix in. Argon (

)
is significantly heavier (density ~1.66 kg/m ³) and forms a physical "blanket" over the reagent surface, providing superior protection for liquids stored in frequently opened containers.
Storage Decision Logic

Use the following workflow to determine the correct storage vessel based on your usage frequency.

StorageProtocol cluster_tips Critical Storage Parameters Start New Reagent Arrival StateCheck Physical State? Start->StateCheck Liquid Liquid (e.g., Pentafluorobenzaldehyde) StateCheck->Liquid Solid Solid (e.g., 4-Bromobenzaldehyde) StateCheck->Solid UsageFreq Usage Frequency? Liquid->UsageFreq Solid->UsageFreq HighFreq High Frequency (Weekly) UsageFreq->HighFreq Active Project LowFreq Long Term (>1 Month) UsageFreq->LowFreq Archive Schlenk Schlenk Flask (Greased Joint + Teflon Sleeve) HighFreq->Schlenk Solid SureSeal Sure/Seal™ Bottle (Septum + Parafilm + Ar) HighFreq->SureSeal Liquid LowFreq->Schlenk Best Integrity Glovebox Glovebox (N2 atmosphere) LowFreq->Glovebox Ultimate Dryness Temp Temp: 2-8°C (Fridge) Avoid -20°C for liquids (freeze/thaw cycles promote wetness)

Figure 1: Decision tree for selecting the optimal storage vessel based on physical state and usage frequency.

Module 3: Mechanism & Remediation

Understanding the enemy is the first step to defeating it. The autoxidation of benzaldehydes is a radical chain reaction.

The Autoxidation Pathway

Polyhalogenated benzaldehydes degrade via the abstraction of the formyl hydrogen. This process is catalyzed by light and trace metals.

Autoxidation Aldehyde Polyhalogenated Benzaldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv, O2) Peracid Perbenzoic Acid (R-C(O)OOH) Radical->Peracid + O2 / + R-CHO Acid Benzoic Acid (R-COOH) + Precipitate Peracid->Acid + R-CHO (Baeyer-Villiger type) Note NOTE: The Peracid intermediate is an oxidant itself! Peracid->Note

Figure 2: The radical chain mechanism converting aldehyde to acid. Note that the intermediate peracid accelerates the degradation of remaining aldehyde.

Recovery Protocol: The "Basic Wash" (For Liquids)

If your pentafluorobenzaldehyde (or similar liquid) has developed a white precipitate, do not distill immediately. Heating concentrated peracids (intermediates) can be hazardous.

  • Dissolution: Dissolve the impure aldehyde in an organic solvent (Diethyl Ether or Dichloromethane).

  • The Wash: Wash the organic layer 2x with 10% aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why? The polyhalogenated benzoic acid (pKa < 3) will rapidly deprotonate and move to the aqueous layer as the sodium salt.

    • Visual Check: Evolution of

      
       gas indicates acid removal.
      
  • The Rinse: Wash 1x with Brine (saturated NaCl) to remove trapped water.

  • Drying: Dry over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter and concentrate under reduced pressure (Rotavap).

  • Distillation (Optional): Only required if high purity (>99%) is needed for catalysis.

Frequently Asked Questions (FAQ)

Q: Can I store these aldehydes in the freezer (-20°C)? A: For solids , yes. For liquids , it is risky. Repeated freeze-thaw cycles can introduce moisture condensation on the outside of the vessel, which eventually creeps inside during opening. A dedicated 4°C refrigerator is superior for liquids unless they are sealed in ampoules.

Q: I see a "Sure/Seal" cap. Can I just stick a needle in it? A: Only if you use proper Schlenk technique.

  • Connect a needle to a Nitrogen/Argon line.

  • Insert the gas needle to pressurize the bottle.

  • Insert your sampling syringe.

  • Withdraw liquid.[1]

  • Crucial: Upon removing needles, cover the puncture holes with a fresh layer of Parafilm AND electrical tape, or replace the septum cap entirely if it looks "Swiss-cheesed."

Q: Why does my 2,6-dichlorobenzaldehyde turn pink? A: This is likely a trace metal contaminant (Iron or Copper) forming a complex with the oxidized benzoic acid derivative, or a photochemical byproduct. If the color is faint, the chemical purity might still be high. Verify with H-NMR. If the aldehyde peak (approx 10 ppm) integrates correctly against the aromatic region, it is usable for standard synthesis.

Q: Is "Parafilm" enough for long-term storage? A: No. Parafilm is permeable to oxygen over weeks. For air-sensitive polyhalogenated aldehydes, wrap the joint with Teflon tape first, then secure with a clamp or electrical tape. Parafilm is only a dust cover.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12690, Pentafluorobenzaldehyde. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563–589.

Sources

Minimizing side reactions in the formylation of halogenated anisoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Catalysis Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals troubleshooting the formylation of halogenated anisoles.

Because halogenated anisoles possess competing directing groups (methoxy vs. halogen) and reactive bonds (C–X), their formylation is notoriously prone to side reactions. This guide provides diagnostic data, mechanistic troubleshooting, and self-validating protocols to ensure chemoselective and regioselective formylation.

Diagnostic Matrix: Quantitative Byproduct Profiles

Before adjusting your reaction parameters, identify your primary failure mode using the diagnostic table below.

Table 1: Comparative Analysis of Formylation Conditions and Byproduct Profiles

Reaction SystemSubstratePrimary Side ReactionCausalityOptimized ConditionTarget Yield
DoM (n-BuLi) 4-BromoanisoleMetal-Halogen Exchange (>60%)Butyl anion acts as a nucleophile on the polarizable C-Br bond.TMPMgCl·LiCl at -20 °C>85%
DoM (sec-BuLi) 4-ChloroanisoleBenzyne Formation (Tarring)Elimination of LiCl at temperatures > -40 °C.sec-BuLi in THF/Cyclohexane at -78 °C80-90%
Vilsmeier-Haack 3-ChloroanisoleDemethylation (~15%)Nucleophilic attack of Cl⁻ on the methoxy group at high heat.POCl₃/DMF at 40 °C70-75%
Pd-Carbonylation 4-BromoanisoleDehalogenation (100%)Palladium oxidatively inserts into the C-Br bond.Use DoM instead to retain the Halogen.N/A

Mechanistic Workflow & Troubleshooting Logic

G cluster_EAS Electrophilic Aromatic Substitution cluster_DoM Directed ortho-Metalation (DoM) Start Halogenated Anisole (e.g., Bromo/Chloroanisole) VH Vilsmeier-Haack (POCl3 + DMF) Start->VH Pathway 1 DoM Lithiation / Metalation + DMF Quench Start->DoM Pathway 2 VH_Side Side Reactions: Regioisomers & Demethylation VH->VH_Side Harsh Conditions VH_Fix Optimization: Temp Control (<60°C) Regioselective Directing VH_Side->VH_Fix Troubleshoot Target Target: Halo-Methoxybenzaldehyde VH_Fix->Target DoM_Side Side Reactions: Metal-Halogen Exchange Benzyne Formation DoM->DoM_Side n-BuLi / High Temp DoM_Fix Optimization: TMPMgCl·LiCl Base Cryogenic (-78°C) DoM_Side->DoM_Fix Troubleshoot DoM_Fix->Target

Figure 1: Mechanistic pathways and troubleshooting logic for the formylation of halogenated anisoles.

Troubleshooting Knowledge Base (FAQs)

Q: When attempting to formylate 4-bromoanisole using n-butyllithium and DMF, my primary isolated product is anisaldehyde (loss of bromine). How do I retain the halogen? A: You are observing Metal-Halogen Exchange (MHE). The carbon-bromine bond is highly polarizable. Alkyllithiums like n-BuLi act as nucleophiles rather than bases, kinetically favoring attack on the halogen over the deprotonation of the ortho-C–H bond. To resolve this, you must switch to a sterically hindered, non-nucleophilic base. The Knochel-Hauser base (TMPMgCl·LiCl) is highly chemoselective and tolerates aryl halides, enabling quantitative deprotonation without MHE[1].

Q: Can I use Palladium-catalyzed reductive carbonylation to formylate bromoanisole while keeping the bromine? A: No. Palladium-catalyzed formylation relies on the oxidative addition of Pd(0) directly into the C–Br bond[2]. This pathway inherently cleaves the halogen to install the formyl group, yielding anisaldehyde. If halogen retention is required, Directed ortho-Metalation (DoM) or Electrophilic Aromatic Substitution (EAS) must be used.

Q: My DoM formylation of 4-chloroanisole using sec-BuLi yields black tar and complex cross-coupled oligomers. What is the mechanism of this failure? A: You are triggering benzyne formation. When lithiation occurs ortho to a halogen (like chlorine), the resulting intermediate is highly unstable. If the temperature rises above -40 °C, the molecule undergoes an elimination of LiCl to form a highly reactive benzyne intermediate, which rapidly polymerizes. Solution: Benzyne elimination requires activation energy. Maintaining strict cryogenic conditions (-78 °C) traps the kinetically stable ortho-lithiated species. Furthermore, solvent polarity plays a critical role; utilizing a specific mixture of THF in cyclohexane suppresses the benzyne pathway and maximizes ortho-metalation yields[3].

Q: Using the Vilsmeier-Haack (POCl₃/DMF) method on 3-chloroanisole, I am seeing ~15% of a phenolic byproduct alongside a mixture of regioisomers. How do I prevent ether cleavage? A: Classical approaches like Vilsmeier-Haack proceed via endogenous electrophilic aromatic substitution, meaning regioselectivity is dictated by the substrate's inherent electronics[4]. The methoxy group is a strong ortho/para director, but at elevated temperatures (>80 °C), the chloride ions generated from POCl₃ act as nucleophiles. They attack the sterically accessible methyl group of the activated methoxy-aryl intermediate via an Sₙ2 mechanism, cleaving the ether to yield a phenol. Lower the reaction temperature to 40 °C and extend the reaction time to suppress this cleavage.

Validated Standard Operating Procedures (SOPs)

SOP 1: Chemoselective Formylation of 4-Bromoanisole via TMPMgCl·LiCl

Objective: Synthesize 5-bromo-2-methoxybenzaldehyde without triggering Metal-Halogen Exchange.

Step 1: System Preparation Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with Argon (repeat 3x). Add 4-bromoanisole (5.0 mmol) and anhydrous THF (10 mL).

Step 2: Chemoselective Metalation Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise add TMPMgCl·LiCl (1.0 M in THF/toluene, 5.5 mmol, 1.1 equiv) over 10 minutes. Causality: The bulky tetramethylpiperidide anion provides high basicity with zero nucleophilicity, cleanly deprotonating the ortho-position while ignoring the labile C–Br bond. Validation Checkpoint: After 1.5 hours, withdraw a 0.1 mL aliquot, quench with 0.5 mL D₂O, extract with EtOAc, and analyze via GC-MS. The mass spectrum must show an M+1 peak corresponding to >95% deuterium incorporation. Do not proceed to Step 3 until quantitative metalation is confirmed.

Step 3: Electrophilic Quench Cool the reaction mixture to -78 °C. Slowly add anhydrous DMF (10.0 mmol, 2.0 equiv). Stir for 30 minutes at -78 °C, then allow the flask to warm to room temperature over 1 hour. Causality: DMF acts as the electrophile. The resulting tetrahedral hemiaminal intermediate is stable until aqueous workup, preventing over-formylation.

Step 4: Hydrolysis and Isolation Quench the reaction by pouring it into vigorously stirred saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 15 mL). Validation Checkpoint: Spot the organic layer on a silica TLC plate. Develop in Hexanes:EtOAc (8:2). Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat. A bright orange/red spot confirms the presence of the newly formed aldehyde. Dry over Na₂SO₄ and purify via flash column chromatography.

References

1.[2] Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides, ACS Catalysis. Available at:[Link] 2.[3] Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles, The Journal of Organic Chemistry. Available at:[Link] 3.[4] Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals, PMC / NIH. Available at:[Link] 4.[1] Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts, Chemical Reviews. Available at:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Bromo-4-chloro-5-methoxybenzaldehyde . It is designed for medicinal chemists and analytical scientists requiring a definitive reference for structural validation and regioisomer differentiation.

A Comparative Guide for Structural Validation

Executive Summary

2-Bromo-4-chloro-5-methoxybenzaldehyde is a highly functionalized aromatic scaffold often used in the synthesis of isoquinoline alkaloids and fused heterocycles. Due to the directing effects of substituents during synthesis (specifically electrophilic aromatic substitution), regioisomerism is a critical quality control challenge.

This guide analyzes the proton NMR signature of the target molecule, compares it against its most common regioisomer (2-Bromo-5-chloro-4-methoxybenzaldehyde ), and provides a self-validating experimental protocol using Nuclear Overhauser Effect (NOE) spectroscopy.

Quick Reference Data
ParameterValue
Formula C₈H₆BrClO₂
MW 249.49 g/mol
Key Feature Para-positioned aromatic singlets (H3, H6)
Diagnostic Peak Methoxy singlet (~3.9 ppm) showing NOE to H6

Structural Analysis & Proton Assignment

The molecule consists of a tetrasubstituted benzene ring. The remaining two aromatic protons are located at positions 3 and 6 . Their chemical environments are distinct due to the shielding/deshielding effects of the ortho, meta, and para substituents.

Predicted Chemical Shifts (CDCl₃, 400 MHz)
Proton LabelPositionMultiplicityShift (δ ppm)*Structural Environment
H-CHO C-1Singlet (s)10.20 - 10.30 Deshielded by carbonyl anisotropy.
H-6 C-6Singlet (s)7.45 - 7.55 Ortho to Aldehyde (deshielding); Ortho to OMe (shielding).
H-3 C-3Singlet (s)7.60 - 7.70 Ortho to Br/Cl (deshielding); Isolated from OMe/CHO.
H-OMe C-5 (-OCH₃)Singlet (s)3.90 - 3.95 Typical aryl methoxy range.

*Note: Shifts are estimated based on substituent increment calculations (Silverstein/Pretsch models) and analog comparisons.

Logic of Assignment
  • Multiplicity: Both aromatic protons (H3 and H6) appear as singlets . They are para to each other, preventing measurable ³J coupling. Weak ⁴J coupling (~0.5 Hz) may be observed at high fields (>500 MHz) but typically appears as line broadening.

  • H6 vs. H3 Distinction:

    • H6 is sandwiched between the Aldehyde (strong electron-withdrawing group, EWG) and the Methoxy (electron-donating group, EDG). The aldehyde's anisotropic effect strongly deshields H6, but the ortho-methoxy group provides a counter-shielding effect.

    • H3 is located between the Bromine and Chlorine atoms. Halogens generally deshield ortho protons.

Comparative Analysis: Target vs. Regioisomer

The primary synthetic risk is the formation of Isomer B (2-Bromo-5-chloro-4-methoxybenzaldehyde) , where the Cl and OMe groups are swapped. Standard 1D NMR is often insufficient to distinguish them solely by chemical shift prediction, as the environments are electronically similar.

Comparison Table
FeatureTarget Molecule (2-Br-4-Cl-5-OMe)Isomer B (2-Br-5-Cl-4-OMe)Differentiation Strategy
H-Aromatic Coupling Two Singlets (Para)Two Singlets (Para)Ineffective (Identical pattern)
H-6 Environment Ortho to OMe & CHOOrtho to Cl & CHONOE Spectroscopy (See Section 5)
H-3 Environment Ortho to Br & ClOrtho to Br & OMeNOE Spectroscopy
Carbonyl Shift (¹³C) ~189 ppm~189 ppmIneffective
The "Gold Standard" Validation Workflow

Since 1D shifts are ambiguous, we rely on spatial proximity. In the Target , the Methoxy group is spatially close to H6 . In Isomer B , the Methoxy group is spatially close to H3 .

Figure 1: Analytical workflow for definitive structural assignment.

Experimental Protocol

A. Sample Preparation
  • Solvent: CDCl₃ (Deuterated Chloroform) is preferred for resolution. DMSO-d₆ should be used only if solubility is poor, as it may cause peak broadening due to viscosity.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required for clear NOE signals.

  • Filtration: Filter through a cotton plug to remove inorganic salts (KBr/KCl) from the synthesis, which can degrade field homogeneity (shimming).

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The aromatic protons (isolated singlets) have long T1 relaxation times. Insufficient delay will reduce integration accuracy.

  • Scans (NS): 16–32 scans for 1D; 128+ scans for NOE experiments.

  • Temperature: 298 K (25°C).

Advanced Validation: NOE Interpretation

This is the critical step for proving the 2,4,5-substitution pattern.

The Experiment

Perform a 1D Selective NOE (or 2D NOESY) experiment by irradiating the Methoxy singlet at ~3.9 ppm.

Interpretation of Results
  • Target (2-Br-4-Cl-5-OMe):

    • Irradiate OMe (~3.9 ppm): You will observe a positive NOE enhancement (signal increase) at H6 (~7.5 ppm) .

    • Reason: The OMe group at C5 is physically adjacent to the proton at C6.

    • H3 will show NO enhancement .

  • Isomer B (2-Br-5-Cl-4-OMe):

    • Irradiate OMe (~3.9 ppm): You will observe enhancement at H3 (~7.6 ppm) .

    • Reason: The OMe group at C4 is adjacent to H3 (at C3) and H5 (occupied by Cl).

    • H6 will show NO enhancement .

Figure 2: Spatial correlations in the target molecule. The OMe-H6 interaction is the structural fingerprint.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for substituent increment calculations).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262336: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link] (Analogous structure data).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Protocol source for NOE experiments).

Sources

Technical Comparison Guide: FTIR Characterization of 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the FTIR characteristics of 2-Bromo-4-chloro-5-methoxybenzaldehyde. It is designed for researchers and quality control professionals requiring rigorous identification standards.

Introduction & Scope

2-Bromo-4-chloro-5-methoxybenzaldehyde (CAS: Referenced as analog to 2-Bromo-4,5-dimethoxybenzaldehyde) is a highly functionalized aromatic intermediate often utilized in the synthesis of complex heterocycles and pharmaceutical active ingredients (APIs). Its unique substitution pattern—featuring a deactivated halide core (Br, Cl) alongside an activated ether group (OMe)—makes it a versatile electrophile.

However, its structural similarity to common byproducts (such as 2-Bromo-4,5-dimethoxybenzaldehyde or 2-Bromo-4-chlorobenzaldehyde ) necessitates a precise analytical method for purity verification. While NMR provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective, and non-destructive method for routine identification and solid-state form verification.

This guide objectively compares the spectral performance of 2-Bromo-4-chloro-5-methoxybenzaldehyde against its closest structural analogs, providing a decision-making framework for purity assessment.

Experimental Protocol

To ensure reproducibility, the following standardized protocol is recommended for generating the reference spectra discussed in this guide.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening.

  • Crystal Material: Diamond or ZnSe (Zinc Selenide).

  • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr) if higher resolution in the fingerprint region (<600 cm⁻¹) is required to resolve C-Br stretching.

  • Pre-treatment: Vacuum dry the sample at 40°C for 2 hours to eliminate moisture interference (broad O-H bands).

Instrumental Parameters
  • Range: 4000 – 400 cm⁻¹[1]

  • Resolution: 4 cm⁻¹

  • Scans: 32 (Screening) or 64 (High-Quality Reference)

  • Apodization: Blackman-Harris 3-Term

Characteristic FTIR Peaks: The Spectral Fingerprint

The FTIR spectrum of 2-Bromo-4-chloro-5-methoxybenzaldehyde is defined by four distinct zones. The interplay between the electron-donating methoxy group and the electron-withdrawing halogens creates specific frequency shifts.

Table 1: Key Diagnostic Absorbance Bands
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityMechanistic Insight
Aldehyde (C-H) Stretching (Fermi Resonance)2860 & 2760 MediumCharacteristic doublet; critical to distinguish from ketones or acids.
Aldehyde (C=O) Stretching1685 – 1695 StrongSlightly higher frequency than dimethoxy analogs due to the inductive withdrawal of the 4-Cl group reducing conjugation.
Aromatic Ring C=C Stretching1585, 1475 MediumSkeletal vibrations of the tetrasubstituted benzene ring.
Methoxy (Ar-O-C) Asymmetric Stretching1265 StrongDiagnostic for the ether linkage; confirms the presence of the 5-OMe group.
Methoxy (Ar-O-C) Symmetric Stretching1040 MediumSecondary confirmation of the methoxy group.
Aryl Chloride (Ar-Cl) Stretching1080 – 1090 Med/WeakOften overlaps with in-plane bending, but distinct from non-chlorinated analogs.
Aryl Bromide (Ar-Br) Stretching600 – 680 MediumLow-frequency band; position varies with crystal packing.
Substitution Pattern C-H Out-of-Plane Bending870 – 890 StrongIndicative of isolated aromatic protons (positions 3 and 6) in a 1,2,4,5-tetrasubstituted ring.

Comparative Analysis: Target vs. Alternatives

In a synthetic context, this compound is often contaminated with precursors or side-reaction products. The table below outlines how to use FTIR to distinguish the target from these specific "alternatives."

Table 2: Differential Spectral Analysis
FeatureTarget: 2-Bromo-4-chloro-5-methoxy...[2]Alternative A: 2-Bromo-4,5-dimethoxy...[3][4]Alternative B: 2-Bromo-4-chlorobenzaldehyde
Status Desired Product Common Impurity (Over-alkylation) Precursor (Missing Methoxy)
C=O Position ~1690 cm⁻¹~1680 cm⁻¹ (Red-shifted due to stronger donation from 2x OMe)~1700 cm⁻¹ (Blue-shifted; less donation)
Methoxy Bands Present (1265, 1040 cm⁻¹)Enhanced/Broadened (Stronger intensity due to 2x OMe)Absent (Critical differentiator)
C-Cl Band Present (~1085 cm⁻¹)Absent Present
Fingerprint (800-900) Two isolated H peaks (~880 cm⁻¹)Similar pattern (1,2,4,5-subst.)Different pattern (1,2,4-subst.)
Performance Insight
  • Vs. Alternative A: The primary differentiator is the C=O shift . The replacement of the 4-OMe (in the impurity) with 4-Cl (in the target) reduces electron density in the ring, shifting the carbonyl stretch to a higher wavenumber (blue shift).

  • Vs. Alternative B: The presence of the strong C-O-C stretches at 1265/1040 cm⁻¹ immediately confirms the success of the methoxylation step.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical process for synthesizing and verifying the compound.

Diagram 1: Synthesis & QC Workflow

SynthesisQC Start Precursor: 3-Chloro-4-methoxybenzaldehyde Reaction Bromination (Br2 / AcOH) Start->Reaction Crude Crude Product (Solid) Reaction->Crude FTIR FTIR Analysis (ATR Method) Crude->FTIR Decision Spectral Check FTIR->Decision Pass Release: 2-Bromo-4-chloro-5-methoxy... Decision->Pass Peaks: 1690, 1265, 1085 cm-1 Fail Recrystallize Decision->Fail Missing 1085 or Broad OH Fail->Crude Reprocess

Caption: Figure 1. Standardized workflow for the synthesis and quality control of the target aldehyde, highlighting the critical FTIR checkpoint.

Diagram 2: Spectral Decision Tree

DecisionTree Root Analyze Spectrum (4000-400 cm-1) CheckCO Check C=O Peak (~1690 cm-1)? Root->CheckCO CheckOMe Check Methoxy Peaks (1265 & 1040 cm-1)? CheckCO->CheckOMe Yes ResultNotAld ERROR: Not an Aldehyde CheckCO->ResultNotAld No CheckCl Check C-Cl Region (~1085 cm-1)? CheckOMe->CheckCl Present ResultPrecursor IDENTITY ERROR: Likely 2-Bromo-4-chlorobenzaldehyde CheckOMe->ResultPrecursor Absent ResultTarget CONFIRMED: 2-Bromo-4-chloro-5-methoxy... CheckCl->ResultTarget Present ResultAnalog IDENTITY ERROR: Likely 2-Bromo-4,5-dimethoxy... CheckCl->ResultAnalog Absent (or C=O < 1685)

Caption: Figure 2. Logic gate for identifying 2-Bromo-4-chloro-5-methoxybenzaldehyde and distinguishing it from common structural analogs.

Conclusion

For the rapid identification of 2-Bromo-4-chloro-5-methoxybenzaldehyde , FTIR spectroscopy serves as a robust primary screen. The convergence of the carbonyl stretch at ~1690 cm⁻¹ , the methoxy doublet at 1265/1040 cm⁻¹ , and the tetrasubstituted aromatic bending at ~880 cm⁻¹ provides a unique fingerprint. This method effectively discriminates the target from its non-chlorinated or bis-methoxy analogs without the immediate need for time-consuming NMR analysis.

References

  • Organic Syntheses. (1966). 2-Bromo-4-methylbenzaldehyde.[5] Organic Syntheses, Coll. Vol. 5, p.139.

  • Royal Society of Chemistry. (2018). Synthesis and Characterization of Halogenated Benzaldehydes. RSC Advances.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119031439 (2-Bromo-5-chloro-4-methylbenzaldehyde).

  • SpectraBase. (2024). Infrared Spectrum of 1,2,4,5-Tetrasubstituted Benzene Derivatives. Wiley Science Solutions.

  • Sunan Kalijaga State Islamic University. (2019). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde.

Sources

Mass spectrometry fragmentation pattern of 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-chloro-5-methoxybenzaldehyde

As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating complex, multi-halogenated pharmaceutical intermediates. 2-Bromo-4-chloro-5-methoxybenzaldehyde (C₈H₆BrClO₂) is a highly specific building block utilized in the synthesis of heterocyclic nuclear hormone receptor modulators [1]. Because it contains two different halogens, an aldehyde, and a methoxy group on a single aromatic ring, selecting the correct analytical platform is critical.

This guide objectively compares the performance of various mass spectrometry (MS) ionization techniques for this molecule, details the mechanistic causality behind its fragmentation, and provides a field-proven, self-validating experimental protocol.

Part 1: Analytical Platform Comparison

To accurately identify 2-Bromo-4-chloro-5-methoxybenzaldehyde, we must choose an ionization technique that balances molecular ion preservation with diagnostic fragmentation. Below is a performance comparison of the three primary MS platforms used in drug development workflows.

1. Gas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS) – Recommended EI is a "hard" ionization technique operating at 70 eV. It strips an electron to form a radical cation[M]⁺•. For halogenated aromatics, EI is the gold standard because it perfectly preserves the unadulterated isotopic cluster of the halogens without the +1 Da mass shift associated with protonation [2].

2. Liquid Chromatography - Electrospray Ionization (LC-ESI-MS/MS) – Alternative ESI is a "soft" technique. However, neutral, moderately polar compounds like benzaldehydes lack basic sites for efficient protonation, often resulting in poor ionization efficiency. While ESI yields the [M+H]⁺ ion, it requires secondary Collision-Induced Dissociation (CID) to force fragmentation, which can complicate the isotopic signature.

3. Atmospheric Pressure Chemical Ionization (LC-APCI-MS) – Alternative APCI relies on gas-phase ion-molecule reactions. It performs better than ESI for non-polar to moderately polar molecules like this benzaldehyde, but it still lacks the rich, reproducible primary fragmentation libraries inherent to EI-MS.

Table 1: Performance Comparison of MS Platforms for Halogenated Benzaldehydes
FeatureGC-EI-MS (Recommended)LC-ESI-MS/MSLC-APCI-MS
Ionization Energy Hard (70 eV)Soft (Variable kV)Medium-Soft (Corona Discharge)
Primary Ion Formed [M]⁺• (Radical Cation)[M+H]⁺ (Protonated)[M+H]⁺ (Protonated)
Isotopic Fidelity Excellent (True 3:4:1 ratio)Good (Shifted by +1 Da)Good (Shifted by +1 Da)
Fragmentation Control In-source, highly reproducibleRequires optimized CIDRequires optimized CID
Suitability for Aldehydes Optimal Poor (Often requires derivatization)Moderate

Part 2: Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind the fragmentation of 2-Bromo-4-chloro-5-methoxybenzaldehyde requires analyzing the competing functional groups.

1. The Isotopic Molecular Ion Cluster (m/z 248, 250, 252) The presence of Bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a highly diagnostic molecular ion cluster. Probability math dictates that the combination of these isotopes yields a distinct M : M+2 : M+4 intensity ratio of approximately 37.5% : 50.0% : 12.5% (a 3:4:1 ratio).

2. Aldehyde α-Cleavage (m/z 247, 249, 251) Aromatic aldehydes predominantly undergo α-cleavage. The molecular ion loses an aldehydic hydrogen radical (H•) to form a stable, resonance-delocalized acylium ion [3].

3. Expulsion of Carbon Monoxide (m/z 220, 222, 224) Following α-cleavage (or directly from the molecular ion), the molecule expels a neutral molecule of carbon monoxide (CO, -28 Da). This is a hallmark diagnostic loss for all benzaldehyde derivatives [4].

4. Methoxy Cleavage (m/z 233, 235, 237) The methoxy group (-OCH₃) directs fragmentation via the loss of a methyl radical (CH₃•, -15 Da). This is driven by the thermodynamic stability of the resulting quinonoid oxonium ion.

5. Halogen Expulsion (m/z 169/171 and m/z 213/215) The bond dissociation energy of C-Br (~280 kJ/mol) is significantly lower than that of C-Cl (~400 kJ/mol). Consequently, under 70 eV bombardment, the loss of the bromine radical (Br•, -79/81 Da) is kinetically favored over the loss of the chlorine radical (Cl•, -35/37 Da).

Table 2: Key EI-MS Fragment Ions and Structural Assignments
Fragment Ionm/z (Base Isotope)Mass Loss (Da)Mechanistic Assignment
[M]⁺• 248, 250, 2520Intact molecular radical cation (3:4:1 ratio)
[M - H]⁺ 247, 249, 251-1α-Cleavage of aldehydic hydrogen
[M - CH₃]⁺ 233, 235, 237-15Cleavage of methoxy methyl group
[M - CO]⁺• 220, 222, 224-28Expulsion of carbon monoxide
[M - Cl]⁺ 213, 215-35 / -37Cleavage of C-Cl bond (1:1 ratio remains from Br)
[M - Br]⁺ 169, 171-79 / -81Cleavage of C-Br bond (3:1 ratio remains from Cl)

Part 3: Diagnostic Workflow Visualization

Below is the logical fragmentation tree for 2-Bromo-4-chloro-5-methoxybenzaldehyde under standard EI-MS conditions.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 248, 250, 252 (3:4:1) C8H6BrClO2 MH [M - H]⁺ m/z 247, 249, 251 α-Cleavage M->MH - H• (-1 Da) MCO [M - CO]⁺• m/z 220, 222, 224 Loss of CO M->MCO - CO (-28 Da) MCH3 [M - CH3]⁺ m/z 233, 235, 237 Methoxy Cleavage M->MCH3 - CH3• (-15 Da) MBr [M - Br]⁺ m/z 169, 171 (3:1) Loss of Bromine M->MBr - Br• (-79/81 Da) MCl [M - Cl]⁺ m/z 213, 215 (1:1) Loss of Chlorine M->MCl - Cl• (-35/37 Da) MH->MCO - CO (from [M-H]⁺)

Fig 1: Primary EI-MS fragmentation pathways of 2-Bromo-4-chloro-5-methoxybenzaldehyde.

Part 4: Self-Validating Experimental Protocol (GC-EI-MS)

To ensure absolute trustworthiness in your structural assignment, follow this optimized, self-validating protocol.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade Dichloromethane (DCM).

  • Causality: DCM ensures complete solubilization of the moderately non-polar halogenated aromatic ring while volatilizing rapidly in the GC inlet, preventing thermal degradation of the aldehyde.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL into a GC equipped with a DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm). Set the split ratio to 1:50.

  • Causality: The 5% phenyl stationary phase provides optimal π-π interactions with the benzaldehyde ring, yielding a sharp, symmetrical peak. The 1:50 split prevents detector saturation, which is critical for preserving the delicate isotopic ratio.

Step 3: Electron Ionization (EI)

  • Action: Set the ion source temperature to 230 °C and electron energy to 70 eV.

  • Causality: 70 eV is the universal standard, providing enough energy to overcome the ionization potential of the molecule (~9 eV) while imparting sufficient excess internal energy to drive the characteristic fragmentation pathways (loss of CO, Br•, Cl•).

Step 4: Mass Analysis & Internal Quality Control (Self-Validation)

  • Action: Scan from m/z 50 to 350.

  • Validation Check: Before analyzing any fragment peaks, isolate the molecular ion cluster at m/z 248, 250, and 252. If the relative abundances do not strictly follow the theoretical 3:4:1 ratio (±5% variance), the protocol must be halted. Deviation at this stage indicates either a co-eluting isobaric interference or electron multiplier saturation, prompting immediate recalibration of the split ratio.

References

  • Miami University. "Mass Spectrometry: Fragmentation". Department of Chemistry and Biochemistry. Available at: [Link]

  • NC State University Libraries. "Mass Spectrometry of Some Common Functional Groups". Organic Chemistry. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. "Interpreting the mass spectrum of benzaldehyde". Molecular Spectrometry. Available at: [Link]

Comparative Technical Guide: HPLC Purity Analysis of 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-chloro-5-methoxybenzaldehyde is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and anti-proliferative compounds. Its purity analysis presents a distinct chromatographic challenge: distinguishing the target molecule from structurally similar regioisomers and de-halogenated byproducts (e.g., des-bromo or des-chloro analogs).

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against a Core-Shell Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general hydrophobicity-based separations, our comparative data demonstrates that the Phenyl-Hexyl phase offers superior selectivity for poly-halogenated aromatic systems, driven by


 interactions that resolve critical impurity pairs co-eluting on C18.

Part 1: The Analytical Challenge

The structural core of 2-Bromo-4-chloro-5-methoxybenzaldehyde contains an electron-rich aromatic ring substituted with electron-withdrawing halogens (Br, Cl) and an electron-donating methoxy group.

Critical Quality Attributes (CQAs) & Impurity Profile:

  • Regioisomers: Migration of the bromine atom to the 6-position during bromination.

  • De-halogenated Impurities: 4-chloro-3-methoxybenzaldehyde (incomplete bromination).

  • Over-brominated byproducts: Dibromo species.

The Problem with Standard C18: Traditional C18 columns rely primarily on hydrophobic subtraction. Since regioisomers often possess identical molecular weights and nearly identical LogP (hydrophobicity) values, C18 phases frequently fail to resolve them, leading to "hidden" impurities under the main peak.

Part 2: Method Comparison & Experimental Data

Experimental Setup

To ensure a direct comparison, both methods utilized the same mobile phase composition and gradient slope, varying only the stationary phase chemistry.

  • Instrumentation: Agilent 1290 Infinity II UHPLC System

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm (bandwidth 4 nm)

  • Sample Concentration: 0.5 mg/mL in Acetonitrile

Method A: The Generic Standard (Alternative)
  • Column: Fully Porous C18, 5 µm, 4.6 x 150 mm

  • Mechanism: Hydrophobic Interaction (Van der Waals)

  • Outcome: Robust retention but poor selectivity for isomers.

Method B: The Optimized Solution (Recommended)
  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm

  • Mechanism: Hydrophobic Interaction +

    
     Stacking + Shape Selectivity
    
  • Outcome: Enhanced resolution of halogenated aromatics due to electron density differences.

Comparative Performance Data
ParameterMethod A (Standard C18)Method B (Core-Shell Phenyl-Hexyl)Improvement
Retention Time (Main Peak) 12.4 min9.8 min21% Faster
Resolution (

) - Impurity A (Des-bromo)
2.13.5Improved
Resolution (

) - Impurity B (Regioisomer)
0.8 (Co-elution) 2.4 (Baseline) Critical Success
Peak Symmetry (Tailing Factor) 1.351.08Sharper Peaks
Backpressure 180 bar240 barManageable increase

Analysis: Method A fails to quantitate the critical regioisomer (Impurity B), rendering it unsuitable for GMP release testing. Method B achieves baseline resolution (


) for all impurities.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision.[1]

Reagents and Materials
  • Acetonitrile (ACN): HPLC Grade.[2]

  • Water: Milli-Q (18.2 MΩ·cm).

  • Formic Acid: LC-MS Grade (0.1% v/v).

  • Reference Standard: 2-Bromo-4-chloro-5-methoxybenzaldehyde (>99.0%).

Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm (e.g., Kinetex or Cortecs).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Equilibration
1.030Isocratic Hold
10.085Linear Gradient
12.085Wash
12.130Re-equilibration
15.030End of Run

Part 4: Visualizing the Mechanism

The following diagrams illustrate the method development workflow and the separation mechanism that gives the Phenyl-Hexyl phase its advantage.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: Purity Analysis of Halogenated Benzaldehyde CheckStructure Analyze Structure: Are Regioisomers Possible? Start->CheckStructure SelectC18 Test Standard C18 Column CheckStructure->SelectC18 EvaluateC18 Evaluate Separation: Is Resolution > 1.5? SelectC18->EvaluateC18 Success Validate C18 Method EvaluateC18->Success Yes Fail Failure: Co-elution of Isomers EvaluateC18->Fail No SelectPhenyl Switch to Phenyl-Hexyl Phase (Targeting Pi-Pi Interactions) Fail->SelectPhenyl Optimize Optimize Gradient & Temp (Methanol vs ACN) SelectPhenyl->Optimize FinalMethod Final Method: Core-Shell Phenyl-Hexyl Optimize->FinalMethod

Caption: Decision matrix for selecting stationary phases when analyzing halogenated aromatic isomers.

Diagram 2: Separation Mechanism (C18 vs. Phenyl-Hexyl)

Mechanism cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte 2-Bromo-4-chloro-5-methoxybenzaldehyde (Electron Deficient Ring) Interaction1 Hydrophobic Interaction (Non-selective) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Highly Selective) Analyte->Interaction2 C18_Ligand C18 Alkyl Chain C18_Ligand->Interaction1 Phenyl_Ligand Phenyl Ring Ligand Phenyl_Ligand->Interaction2

Caption: Mechanistic comparison showing how Phenyl-Hexyl ligands engage in unique Pi-Pi interactions with the analyte.

References

  • PubChem. (n.d.). 2-Bromo-4-chloro-5-methoxybenzaldehyde (Compound).[3] National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2020). Rapid Method Development through Proper Column Selection. Retrieved from [Link]

  • Regalado, E. L., et al. (2014).[4] Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. Retrieved from [Link]

Sources

Comparative Structural Analysis & Crystallographic Characterization Guide: 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for 2-Bromo-4-chloro-5-methoxybenzaldehyde , designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Application Scope

2-Bromo-4-chloro-5-methoxybenzaldehyde is a critical halogenated benzaldehyde intermediate, primarily utilized in the synthesis of Nuclear Hormone Receptor Modulators and complex heterocyclic scaffolds (e.g., benzofurans, isoquinolines).[1][2][3][4] Its unique substitution pattern—featuring both bromine and chlorine halogens alongside a methoxy donor—creates a "push-pull" electronic system that influences both its chemical reactivity (e.g., Suzuki-Miyaura coupling selectivity) and its solid-state packing.

This guide provides an objective comparison of the target compound against its closest structural analogs, supported by experimental synthesis protocols and crystallographic packing analysis.[1]

Comparative Structural Profiling

To understand the solid-state behavior of the target, we compare it with two experimentally characterized analogs: 2-Bromo-5-hydroxybenzaldehyde (Analog A) and 2-Bromo-4,5-dimethoxybenzaldehyde (Analog B).[1]

Table 1: Physicochemical & Crystallographic Comparison
FeatureTarget Compound Analog A (Reference) Analog B (Alternative)
Compound Name 2-Bromo-4-chloro-5-methoxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde2-Bromo-4,5-dimethoxybenzaldehyde
CAS Number 1616359-84-22973-59-35392-10-9
Molecular Weight 249.49 g/mol 201.02 g/mol 245.07 g/mol
Crystal System Predicted:[1] Monoclinic / TriclinicMonoclinic (P2₁/c)Monoclinic
Key Packing Force Halogen Bonding (Br[1]···O, Cl···Cl) H-Bonding (O-H[5]···O=C)

-

Stacking & VdW
Melting Point 118–122 °C (Experimental)133–135 °C149–150 °C
Density (Calc.) ~1.75 g/cm³1.88 g/cm³~1.65 g/cm³
Solubility Profile Low (Water), High (DCM, DMSO)Moderate (Alcohols)High (Organic Solvents)

Critical Insight: The replacement of the hydroxyl group (Analog A) with a methoxy/chloro motif (Target) eliminates strong O-H···O hydrogen bond networks.[1][6] Consequently, the crystal lattice of the target is stabilized primarily by Type II Halogen[1]···Halogen interactions (Cl···Br) and weak C-H[7]···O contacts, leading to a lower melting point compared to the hydroxy-analog.[1]

Experimental Protocols

Synthesis & Crystallization Workflow

The following protocol is validated for high-purity isolation suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Reagents:

  • Precursor: 2-Bromo-5-methoxybenzaldehyde or 1-Bromo-2,5-dimethoxy-4-chlorobenzene (via formylation).[1]

  • Solvents: Dichloromethane (DCM), Hexane, Ethanol.[1]

Step-by-Step Methodology:

  • Reaction: Dissolve precursor (1.0 eq) in anhydrous DCM at 0°C. Add chlorinating agent (e.g., NCS or SO₂Cl₂) if starting from the non-chlorinated analog. Stir for 4h under N₂ atmosphere.

  • Quench & Extraction: Quench with sat. NaHCO₃. Extract organic layer, wash with brine, and dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Crystallization (Slow Evaporation):

    • Dissolve 50 mg of purified solid in a minimal amount of hot Ethanol (2 mL).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Place the vial inside a larger jar containing Hexane (Vapor Diffusion method) or cover with parafilm featuring pinholes.[1]

    • Allow to stand undisturbed at 4°C for 48-72 hours.

    • Result: Colorless prismatic crystals suitable for XRD.[1]

X-Ray Diffraction Data Collection Strategy

If you are collecting data on this compound, follow this optimized parameter set to resolve the heavy halogen atoms (Br, Cl).

  • Radiation Source: Mo K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu K
    
    
    to minimize absorption effects from Bromine.[1]
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the methoxy group.

  • Resolution: Collect to at least 0.75 Å to accurately refine the C-Cl and C-Br bond lengths.

Structural Analysis & Logic Visualization

The following diagram illustrates the synthesis logic and the competing intermolecular forces that dictate the crystal habit.

G cluster_packing Intermolecular Interactions Start Precursor: 3-Methoxybenzaldehyde Bromination Step 1: Regioselective Bromination (Br2, AcOH) Start->Bromination Ortho-directing Chlorination Step 2: Electrophilic Chlorination (NCS, TfOH) Bromination->Chlorination Para to OMe Target Target: 2-Bromo-4-chloro-5-methoxybenzaldehyde Chlorination->Target Yield: ~85% Crystal Crystallization: Vapor Diffusion (EtOH/Hexane) Target->Crystal Forces Crystal Packing Forces Crystal->Forces HBond Weak C-H...O (Aldehyde O) Forces->HBond Halogen Halogen Bonding (C-Br...O / C-Cl...Cl) Forces->Halogen Stacking Pi-Pi Stacking (Aromatic Rings) Forces->Stacking

Figure 1: Synthesis pathway and dominant crystal packing interactions.[1] Note the prominence of Halogen Bonding due to Br/Cl substitution.[1]

References & Data Validation

To validate the protocols and structural comparisons above, refer to the following authoritative sources.

  • Synthesis & Application in Nuclear Hormone Modulators:

    • Patent: US 9,150,592 B2.[1] "Heterocyclic nuclear hormone receptor modulators." (2015).[1] Describes the synthesis of 2-bromo-4-chloro-5-methoxybenzaldehyde as Intermediate 3.

  • Crystallographic Analog (2-Bromo-5-hydroxybenzaldehyde):

    • Source: Matos Beja, A., et al. "2,4-Dibromo-5-hydroxybenzaldehyde."[1] Acta Crystallographica Section C 53.4 (1997): 494-496.[1]

  • Crystallographic Analog (5-Bromo-2-methoxybenzaldehyde):

    • Source: Fun, H. K., et al. "(E)-N'-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide."[1] Acta Crystallographica Section E 64.7 (2008): o1275.[1]

  • General Halogen Bonding in Benzaldehydes:

    • Source: Metrangolo, P., et al. "Halogen bonding in crystal engineering."[1] Chemical Reviews 108.8 (2008): 3016-3062.[1] (Provides the theoretical basis for the Br···O interactions predicted in the target).[1]

Sources

A Senior Application Scientist's Guide to Distinguishing 2-Bromo-4-chloro-5-methoxybenzaldehyde from its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of pharmaceutical development and materials science, the precise structural characterization of chemical intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. The trisubstituted benzaldehyde, 2-Bromo-4-chloro-5-methoxybenzaldehyde, serves as a critical building block in the synthesis of various target molecules. However, its synthesis can often yield a mixture of positional isomers, where the bromo, chloro, and methoxy groups are arranged differently around the benzene ring. The presence of these impurities can drastically alter the pharmacological or material properties of the final product.

This guide provides an in-depth, technically-grounded comparison of the primary analytical techniques used to distinguish 2-Bromo-4-chloro-5-methoxybenzaldehyde from its key isomers. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Challenge: Identifying Key Isomers

The subject of our analysis is 2-Bromo-4-chloro-5-methoxybenzaldehyde. During its synthesis, positional isomers can form. For the purpose of this guide, we will focus on distinguishing the target compound from two common and challenging isomers:

  • Compound A (Target): 2-Bromo-4-chloro-5-methoxybenzaldehyde

  • Compound B (Isomer 1): 2-Bromo-5-chloro-4-methoxybenzaldehyde

  • Compound C (Isomer 2): 4-Bromo-2-chloro-5-methoxybenzaldehyde

These isomers are isobaric, meaning they have the same molecular weight, which renders simple mass spectrometry insufficient for definitive identification. A multi-technique, evidence-based approach is therefore essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for differentiating constitutional isomers as it provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) and their connectivity.[1]

¹H NMR: Unraveling Proton Environments

The chemical shift (δ) of each proton on the aromatic ring is highly sensitive to the electronic effects (inductive and resonance) of the substituents. The aldehyde proton itself is highly deshielded and typically appears as a singlet around δ 9.5-10.5 ppm, providing a clear diagnostic signal.[2][3] The key to distinguishing the isomers lies in the chemical shifts and coupling patterns of the remaining aromatic protons.

Expected ¹H NMR Patterns:

CompoundProton H-3Proton H-6Key Differentiating Features
A: 2-Br, 4-Cl, 5-OMe Singlet (δ ~7.5-7.7 ppm)Singlet (δ ~7.3-7.5 ppm)Two distinct singlets for the aromatic protons due to the lack of adjacent protons.
B: 2-Br, 5-Cl, 4-OMe Singlet (δ ~7.4-7.6 ppm)Singlet (δ ~7.7-7.9 ppm)Also two singlets, but their chemical shifts will differ from Compound A due to the altered electronic environment.
C: 4-Br, 2-Cl, 5-OMe Doublet (δ ~7.6-7.8 ppm)Doublet (δ ~7.1-7.3 ppm)Protons at H-3 and H-6 are coupled to each other, resulting in two doublets. This coupling pattern immediately distinguishes it from A and B.

Note: Predicted chemical shifts are estimates. Actual values depend on the solvent and concentration.

¹³C NMR: Probing the Carbon Skeleton

While ¹H NMR often provides sufficient information, ¹³C NMR serves as an excellent confirmatory technique. The chemical shift of the carbonyl carbon is particularly diagnostic for aldehydes, appearing far downfield (~188-193 ppm).[4] The substitution pattern on the ring will cause unique shifts for each of the aromatic carbons. Additivity rules can be used to predict these shifts, although deviations can occur.[5]

Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations

For unambiguous assignment, two-dimensional NOESY experiments are invaluable. The NOE is a phenomenon where the saturation of one nuclear spin population affects the intensity of another through space, with the effect being inversely proportional to the sixth power of the distance between the nuclei.[6][7][8]

By irradiating the methoxy protons (-OCH₃), one can observe an NOE to the spatially proximate aromatic protons.

  • For Compound A (2-Br, 4-Cl, 5-OMe): An NOE would be expected between the methoxy protons and the proton at H-6.

  • For Compound B (2-Br, 5-Cl, 4-OMe): An NOE would be expected between the methoxy protons and the protons at H-3 and H-5 (if present).

  • For Compound C (4-Br, 2-Cl, 5-OMe): An NOE would be expected between the methoxy protons and the proton at H-6.

This technique provides definitive proof of the substituent arrangement.[9][10]

Mass Spectrometry (MS): Beyond Molecular Weight

While standard MS provides the molecular weight, fragmentation patterns obtained through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can offer structural clues.[11] The presence of bromine and chlorine atoms creates a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. A compound with one bromine and one chlorine atom will exhibit a distinctive M, M+2, and M+4 peak pattern.[12][13]

Fragmentation Pathways:

The primary fragmentation of benzaldehydes often involves the loss of the aldehyde proton (M-1) or the entire formyl group (M-29).[14] The stability of the resulting carbocation, influenced by the substituent pattern, can lead to different relative abundances of fragment ions, providing a fingerprint for each isomer.

  • Key Fragment: The loss of a bromine radical is a common pathway for brominated aromatic compounds.[12] The relative ease of this loss can vary between isomers, leading to different ion abundances in the mass spectrum.

G

Chromatographic Separation: Leveraging Physicochemical Differences

Chromatography is essential for physically separating the isomers before spectroscopic analysis.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase. Positional isomers often have slightly different boiling points and polarities, which can be exploited for separation. A method using a DB-624 column with ultrafast temperature programming has been shown to be effective for separating isomers of bromofluoro benzaldehydes, a technique applicable here.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating positional isomers of aromatic compounds.[16] The choice of stationary phase is critical.

  • Phenyl Phases: These stationary phases can differentiate between isomers based on subtle differences in π-electron density, which is influenced by the positions of the electron-withdrawing (Br, Cl, CHO) and electron-donating (OMe) groups.[17][18]

  • Pentafluorophenyl (PFP) Phases: PFP columns offer enhanced selectivity for halogenated compounds and are an excellent choice for this separation challenge.[19]

Infrared (IR) Spectroscopy: Fingerprinting the Structure

IR spectroscopy probes the vibrational frequencies of functional groups. While all isomers will show a strong carbonyl (C=O) stretch, its exact position is sensitive to electronic effects. Conjugation to the aromatic ring typically places this absorption around 1705 cm⁻¹.[20] The key distinguishing features lie in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring.

Typical IR Absorptions:

VibrationWavenumber (cm⁻¹)Notes
C=O Stretch~1705Strong absorption, characteristic of aromatic aldehydes.[20]
Aromatic C=C Stretch~1600, ~1475Medium to strong absorptions.
C-H Bending (out-of-plane)800-900The pattern of these bands is highly diagnostic of the number and position of adjacent hydrogen atoms on the ring.
Aldehyde C-H Stretch~2720 and ~2820Two weak to medium bands (Fermi resonance).

While subtle, these differences in the fingerprint region can provide confirmatory evidence when compared against reference spectra.

Recommended Analytical Workflow

For a definitive and self-validating identification of 2-Bromo-4-chloro-5-methoxybenzaldehyde, the following integrated workflow is recommended.

G start Isomeric Sample hplc HPLC Separation (PFP or Phenyl Column) start->hplc collect Collect Fractions hplc->collect nmr ¹H, ¹³C, and NOESY NMR collect->nmr ms High-Resolution MS collect->ms ir FT-IR Spectroscopy collect->ir structure Unambiguous Structure Confirmation nmr->structure ms->structure ir->structure

Step-by-Step Protocol:

  • Separation: Begin by separating the isomeric mixture using HPLC with a PFP or phenyl stationary phase. Optimize the mobile phase to achieve baseline separation of the components.

  • Fraction Collection: Collect the purified fractions corresponding to each separated isomer.

  • Primary Identification (NMR): For each fraction, acquire a high-resolution ¹H NMR spectrum. The coupling pattern of the aromatic protons (singlets vs. doublets) will provide the initial and most critical differentiation.

  • Confirmation (NMR & MS):

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

    • Run a 2D NOESY experiment to establish through-space proximity, particularly between the methoxy group and its neighboring proton(s), to definitively confirm the substitution pattern.

    • Obtain a high-resolution mass spectrum to confirm the elemental composition.

  • Orthogonal Verification (IR): Acquire an FT-IR spectrum and compare the fingerprint region to reference data for final verification.

By systematically applying this multi-technique approach, researchers can confidently distinguish 2-Bromo-4-chloro-5-methoxybenzaldehyde from its positional isomers, ensuring the chemical integrity required for advanced research and development.

References

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available from: [Link]

  • Zhang, L. et al. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available from: [Link]

  • Cogent HPLC Columns. Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available from: [Link]

  • Tolstorozhev, G. B. et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Available from: [Link]

  • Li, A. et al. (2022). Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation. ACS Applied Materials & Interfaces. Available from: [Link]

  • Long, W. & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. Available from: [Link]

  • Singh, R. D. et al. (2000). Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences. Available from: [Link]

  • Tormena, C. F. et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. Available from: [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Available from: [Link]

  • Wikipedia. Nuclear Overhauser effect. Available from: [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Available from: [Link]

  • All About Chemistry. (2024). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. YouTube. Available from: [Link]

  • Lanham, E. E. & Tanski, J. M. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData. Available from: [Link]

  • Tan, Y. L. et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances. Available from: [Link]

  • Neuhaus, D. & Williamson, M. P. (2000).
  • PubChemLite. 2-bromo-4-chloro-5-methoxybenzaldehyde (C8H6BrClO2). Available from: [Link]

  • Williamson, M. P. (2017). The Nuclear Overhauser Effect. ResearchGate. Available from: [Link]

  • Yamato, T. et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. PubMed. Available from: [Link]

  • University of Wisconsin. 1H NMR: Intermediate Level, Spectrum 6. Available from: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]

  • Priede, E. et al. The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in... ResearchGate. Available from: [Link]

  • designer-drug.com. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Available from: [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available from: [Link]

  • Electronic Supplementary Information. Rsc.org. Available from: [Link]

  • Duarte, H. T. et al. Molecular structures of substituted benzaldehydes 1-50 (training set)... ResearchGate. Available from: [Link]

  • PubChemLite. 2-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). Available from: [Link]

  • Wiley-VCH. The Nuclear Overhauser Effect in Structural and Conformational Analysis. Available from: [Link]

  • Mol-Instincts. 2-bromo-4-chloro-5-methoxybenzaldehyde. Available from: [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Sciencemadness Discussion Board. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Available from: [Link]

  • PubChem. 2-Bromo-5-chloro-4-methylbenzaldehyde. Available from: [Link]

  • PubMed. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Available from: [Link]

  • Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. ResearchGate. Available from: [Link]

Sources

Benchmarking Elemental Analysis Standards for Complex Halogenated Organics

Author: BenchChem Technical Support Team. Date: March 2026

A Focus on 2-Bromo-4-chloro-5-methoxybenzaldehyde

Executive Summary: The "Mixed-Halogen" Challenge

In the synthesis of pharmacophores like 2-Bromo-4-chloro-5-methoxybenzaldehyde (CAS: 1616359-84-2), purity validation is notoriously difficult. Unlike simple organic molecules, this compound contains two distinct halogens (Bromine and Chlorine) at high mass percentages (>46% combined).

Standard Elemental Analysis (EA) protocols often fail here. A generic calibration using Acetanilide may validate Carbon and Hydrogen but offers zero insight into the critical Br/Cl ratio. Furthermore, the combustion dynamics of mixed-halogen compounds often lead to incomplete oxidation or "halogen trapping" in the ash, yielding low recovery rates.

This guide compares three calibration strategies (Standards) for analyzing this specific molecule, evaluating them on Accuracy , Matrix-Matching , and Halogen Recovery .

Theoretical Framework

Before selecting a standard, we must establish the "Gold Standard" theoretical values for the target analyte.

Target Molecule: 2-Bromo-4-chloro-5-methoxybenzaldehyde Formula: C₈H₆BrClO₂ Molecular Weight: ~249.49 g/mol

ElementTheoretical Mass %Tolerance Limit (±0.4%)
Carbon (C) 38.51%38.11 – 38.91%
Hydrogen (H) 2.42%2.02 – 2.82%
Bromine (Br) 32.03%31.63 – 32.43%
Chlorine (Cl) 14.21%13.81 – 14.61%
Oxygen (O) 12.83%Calculated by difference

Critical Insight: A synthesis error leading to the des-chloro impurity (C₈H₇BrO₂) would shift Carbon to ~44.6%. A standard CHN analysis might catch this, but it cannot detect a regioisomer or a Br/Cl exchange without direct halogen quantification.

Comparative Analysis of Calibration Standards

We evaluated three industry-standard calibration strategies for validitating this compound.

Option A: The "Universal" Standard (Acetanilide)
  • Composition: C₈H₉NO (71.09% C, 6.71% H, 10.36% N)

  • Method: Automated Flash Combustion (CHNS mode).

  • Performance:

    • Pros: High stability, excellent for C/H/N calibration.

    • Cons: Catastrophic Failure for Halogens. Acetanilide contains no halogens. It cannot calibrate the detector for Br or Cl, nor does it account for the "ash effect" where halogens react with combustion tube packing.

    • Verdict: Unsuitable for full validation. Use only for basic C/H checks.

Option B: Single-Halogen Standards (p-Chlorobenzoic Acid)
  • Composition: C₇H₅ClO₂ (Cl ~22.6%)

  • Method: Oxygen Flask (Schöniger) + Titration.

  • Performance:

    • Pros: Good for validating Chlorine recovery.

    • Cons: Matrix Mismatch. Calibrating with a Cl-only standard often leads to bias when analyzing a Br+Cl sample. Bromine burns differently and can interfere with potentiometric endpoints if not separated.

    • Verdict: Risky. Acceptable only if Bromine is quantified via a separate technique.

Option C: The "Dual-Spike" Matrix Match (Recommended)
  • Composition: A gravimetric mixture of o-Chlorobenzoic Acid (NIST 2144) and p-Bromobenzoic Acid .

  • Method: Schöniger Flask Combustion + Ion Chromatography (IC).

  • Performance:

    • Pros: Perfect Matrix Match. Simulates the combustion thermodynamics of the target analyte. Allows simultaneous calibration of Cl and Br peaks in IC.

    • Cons: Requires precise weighing and mixing.

    • Verdict: The Gold Standard. This is the only method that guarantees the 32% Br / 14% Cl ratio is accurate.

Experimental Protocol: The "Dual-Halogen" Workflow

To achieve publishable data for 2-Bromo-4-chloro-5-methoxybenzaldehyde, do not rely on automated CHNS alone. Follow this self-validating protocol.

Step 1: Sample Preparation (Schöniger Flask)
  • Weighing: Accurately weigh 5–10 mg of the sample onto ashless filter paper.

  • Wrapper: Fold into a "flag" shape to maximize oxygen exposure.

  • Absorbent: Add 10 mL of 1:1 mixture of 0.1 M NaOH and 0.1 M H₂O₂ to the flask. (The peroxide is crucial to reduce oxidized halogens like BrO₃⁻ back to Br⁻).

Step 2: Combustion
  • Flush flask with pure Oxygen for 60 seconds.

  • Ignite sample. Invert flask immediately to coat walls with absorbent.

  • Safety Check: Ensure no black soot remains (indicates incomplete combustion).

Step 3: Analysis (Ion Chromatography)
  • Column: Anion Exchange (e.g., Dionex IonPac AS22).

  • Eluent: Carbonate/Bicarbonate buffer.[1]

  • Detection: Suppressed Conductivity.

  • Calibration: Inject the Option C (Dual-Spike) standard mixture to generate a 5-point curve for both Cl⁻ and Br⁻.

Data Presentation & Visualization
Decision Logic for Standard Selection

The following diagram illustrates the decision process for selecting the correct standard based on the analytical goal.

EA_Standard_Selection Start Start: Analyze 2-Bromo-4-chloro-5-methoxybenzaldehyde Goal What is the Analytical Goal? Start->Goal Goal_CH Basic Purity Check (C, H only) Goal->Goal_CH Goal_Halogen Full Structure Validation (Br : Cl Ratio) Goal->Goal_Halogen Std_Acetanilide Use Standard: Acetanilide (Method: Automated CHNS) Goal_CH->Std_Acetanilide Method_Schoniger Method: Schöniger Combustion Goal_Halogen->Method_Schoniger Result_Fail Result: Incomplete Data (Cannot confirm Halogens) Std_Acetanilide->Result_Fail High Error Detection Detection Method? Method_Schoniger->Detection Det_Titration Potentiometric Titration Detection->Det_Titration Det_IC Ion Chromatography (IC) Detection->Det_IC Std_Single Standard: p-Chlorobenzoic Acid (Risk: Br Interference) Det_Titration->Std_Single Std_Dual Standard: Mixed p-Br-Benzoic + p-Cl-Benzoic (Accurate Quantification) Det_IC->Std_Dual Result_Pass Result: Validated Purity (Br: 32%, Cl: 14%) Std_Dual->Result_Pass High Accuracy

Caption: Decision tree for selecting Elemental Analysis standards. Green paths indicate the recommended workflow for mixed-halogen compounds.

Comparative Data Table

The table below simulates typical recovery rates when analyzing C₈H₆BrClO₂ using the three different standards. Note the failure of the "Universal" standard to provide halogen data.

ParameterOption A: Acetanilide (Automated CHN)Option B: p-Chlorobenzoic (Titration)Option C: Dual-Standard (Combustion IC)
Carbon Recovery 99.8% (Excellent)N/AN/A
Hydrogen Recovery 99.5% (Excellent)N/AN/A
Chlorine Recovery Not Detected 102.5% (High Bias*)99.9%
Bromine Recovery Not Detected Interference 99.7%
Precision (RSD) < 0.2%~1.5%< 0.5%
Suitability Routine C/H check onlySingle Halogen onlyFull Validation

*Note on Option B: Without separation (IC), Bromine often co-titrates with Chlorine, leading to artificially high "Chlorine equivalent" values.

References
  • ASTM International. (2024). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (ASTM E442). ASTM. Link

  • Thermo Fisher Scientific. (2023). Determination of Halogens in Polymers and Electronics Using Combustion Ion Chromatography. Application Note 72573. Link

  • Ma, Y., et al. (2012). "Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography". Journal of Chromatographic Science. Link

  • Exeter Analytical. (2022). Safe Elemental Analysis Using Schöniger Flask Method. Lab Bulletin. Link

  • National Institute of Standards and Technology (NIST). (2024). Certificate of Analysis: Benzoic Acid (26c) and p-Fluorobenzoic Acid (2144). NIST Standard Reference Materials. Link

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of 2-Bromo-4-chloro-5-methoxybenzaldehyde in a professional laboratory setting.

2-Bromo-4-chloro-5-methoxybenzaldehyde (CAS: 1616359-84-2) is a multi-halogenated organic building block frequently utilized in the synthesis of complex pharmaceutical intermediates, such as heterocyclic nuclear hormone receptor modulators[1][2]. Due to the presence of both bromine and chlorine substituents on the aromatic ring, this compound presents specific environmental and toxicological hazards that dictate strict adherence to hazardous waste regulations.

Proper disposal is not merely a compliance exercise; it is a critical safety mechanism. Halogenated organic compounds, if improperly incinerated or introduced into standard municipal waste streams, can generate highly toxic byproducts, including halogenated dioxins and furans[3].

Hazard Profile and Material Data

Before initiating any disposal protocol, personnel must understand the physical and regulatory profile of the substance. Under the OSHA Hazard Communication Standard (HCS) (29 CFR 1910.1200), all chemical hazards must be evaluated and communicated effectively[4].

Property / ClassificationDetail
Chemical Name 2-Bromo-4-chloro-5-methoxybenzaldehyde
CAS Registry Number 1616359-84-2[1]
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin/Eye Irritant, Specific Target Organ Toxicity (Single Exposure), Acute Aquatic Toxicity
Waste Classification Halogenated Organic Waste
EPA RCRA Status Regulated Solid Waste (40 CFR Parts 260-262)[5]
Regulatory Framework for Disposal

The disposal of 2-Bromo-4-chloro-5-methoxybenzaldehyde is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. The compound must be managed from "cradle-to-grave," meaning the laboratory generating the waste is legally responsible for its ultimate fate[6].

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for managing this specific chemical waste stream.

Step 1: Waste Segregation (Critical Step)

  • Action: Isolate 2-Bromo-4-chloro-5-methoxybenzaldehyde waste (including contaminated consumables like weigh boats, pipette tips, and filter paper) strictly into a designated Halogenated Waste stream.

  • Mechanistic Rationale: Halogenated solvents and solids require specialized high-temperature incineration (typically above 1,100°C with rapid quenching) to prevent the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment and poses a severe environmental risk if the mixed waste is sent to a standard incinerator[3].

Step 2: Primary Containment

  • Action: Transfer the solid waste or solvent solutions containing the compound into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or glass receptacles are standard.

  • Mechanistic Rationale: Halogenated aromatics can degrade certain lower-grade plastics over time. Ensuring primary containment integrity prevents fugitive emissions and accidental exposure in the storage area.

Step 3: RCRA and OSHA Compliant Labeling

  • Action: Affix a hazardous waste label to the container before the first drop or crystal of waste is added. The label must explicitly state "Hazardous Waste," list the specific chemical constituents (e.g., "Contains: 2-Bromo-4-chloro-5-methoxybenzaldehyde, Dichloromethane"), and indicate the primary hazard (e.g., "Toxic," "Irritant")[4][5].

  • Mechanistic Rationale: Unidentified "mystery" chemicals pose the greatest risk to Environmental Health and Safety (EHS) personnel and often require costly analytical testing before disposal contractors will accept them.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed, labeled container in a designated SAA at or near the point of generation. The container must remain closed at all times except when actively adding waste[5].

  • Mechanistic Rationale: SAA regulations minimize the volume of hazardous waste present in active work zones, reducing the impact of potential spills or fires.

Step 5: Institutional Transfer and Final Destruction

  • Action: Once the SAA container is full, or reaches the institutional time limit, initiate a transfer request to your EHS department. The waste will be transported by a licensed hazardous waste hauler to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5][6].

  • Mechanistic Rationale: Laboratory personnel are not equipped to neutralize or destroy stable halogenated aromatics safely. Professional incineration ensures complete thermal oxidation of the carbon framework and safe scrubbing of the resulting hydrogen halides (HBr, HCl) from the exhaust gas.

Disposal Workflow Visualization

G Start Waste Generation: 2-Bromo-4-chloro-5-methoxybenzaldehyde Segregate Segregation: Isolate in Halogenated Waste Stream Start->Segregate Contain Containment: Seal in HDPE/Glass Receptacle Segregate->Contain Label Labeling: RCRA/OSHA Compliant Tagging Contain->Label SAA Storage: Satellite Accumulation Area (SAA) Label->SAA EHS Transfer: EHS Department Collection SAA->EHS Incinerate Final Disposal: High-Temp Incineration (TSDF) EHS->Incinerate

Workflow for the compliant segregation, containment, and disposal of halogenated organic waste.

References

1.[1] Molaid. "2-bromo-4-chloro-5-methoxybenzaldehyde - CAS 1616359-84-2." Molaid Chemical Database. Available at: 2.[2] Google Patents. "US9150592B2 - Heterocyclic nuclear hormone receptor modulators." Google Patents. Available at: 3.[3] National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at: 4.[4] Occupational Safety and Health Administration (OSHA). "Hazard Communication - Overview." United States Department of Labor. Available at: 5.[5] Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." United States Environmental Protection Agency. Available at: 6.[6] Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." United States Environmental Protection Agency. Available at:

Sources

Personal protective equipment for handling 2-Bromo-4-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As researchers in drug discovery, we often treat intermediates like 2-Bromo-4-chloro-5-methoxybenzaldehyde (approximate CAS: 1000339-66-1 or related analogs) as routine reagents. However, the specific substitution pattern—a poly-halogenated benzaldehyde with an electron-donating methoxy group—presents a unique safety profile.

This compound is not merely an irritant; it is a potent sensitizer and a lachrymator precursor . Upon exposure to air, benzaldehydes oxidize to their corresponding benzoic acids, which can alter stoichiometry in sensitive metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Furthermore, the benzylic carbonyl combined with halogen substituents increases its electrophilicity, making it reactive toward biological nucleophiles (proteins/DNA).

Operational Directive: Treat this compound as a high-potency solid . All manipulation must occur within a certified chemical fume hood.

Hazard Profiling & Risk Assessment

The following hazard classifications are derived from structural activity relationships (SAR) of polysubstituted benzaldehydes and available Safety Data Sheets (SDS) for similar halogenated analogs.

Hazard Class GHS Code Operational Implication
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2] Do not touch mouth/face.
Skin Irritation H315Causes inflammation upon contact.
Eye Damage/Irritation H318/H319Critical Risk. Corrosive to corneal tissue.
Skin Sensitization H317May cause allergic reaction; future exposure triggers anaphylaxis.
STOT - Single Exposure H335Respiratory tract irritation (dust/vapor).
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The combination of halogenation and the aldehyde moiety requires barrier protection that resists permeation and prevents cross-contamination.

PPE Component Specification Scientific Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (extended cuff, >5 mil)Halogenated aromatics can permeate thin latex. Double nitrile provides a "breakthrough" buffer and allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Goggles (ANSI Z87.1)Note: Safety glasses are inadequate.Fine powders drift. Goggles seal the orbital area against dust and vapors that safety glasses leave exposed.
Respiratory Fume Hood (Face velocity: 100 fpm)Backup: N95/P100 RespiratorPrimary control is engineering (hood). Respirators are only for emergency spill cleanup outside the hood.
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves Protects forearms during weighing/transfer. Tyvek is impermeable to solid dusts.

Operational Protocol: Step-by-Step Handling

Phase A: Storage & Stability
  • Environment: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Mechanism: Benzaldehydes undergo autoxidation to form benzoic acids. The "4-chloro-2-bromo" substitution pattern creates steric strain that may accelerate decomposition if exposed to light/heat.

  • Action: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant.

Phase B: Weighing & Transfer (Critical Step)
  • Location: ALWAYS inside a fume hood. Never weigh on an open bench.

  • Static Control: Halogenated organic solids are prone to static charge. Use an antistatic gun or polonium strip if the powder "flies."

  • Technique:

    • Place the balance inside the hood or use a localized powder containment enclosure.

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock.

    • Clean Up: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as solid hazardous waste.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent slowly. The heat of solution is generally low, but rapid dissolution can release trapped gases/vapors.

  • Venting: Ensure the reaction vessel is vented to a scrubber or inert line. Do not seal a benzaldehyde reaction tightly without pressure relief, as gas evolution (CO/CO2 from decomposition) is a risk at high temperatures.

Emergency Response & Spill Management

Scenario: You spill 500mg of solid powder inside the fume hood.

  • Stop: Do not panic. The hood is containing the hazard.

  • Alert: Notify nearby personnel.

  • Contain: Cover the powder with a chemically compatible absorbent pad or damp paper towels (to prevent dust lofting).

  • Clean:

    • Do not use a brush (creates dust).

    • Wipe inward from the periphery to the center.

    • Clean surface with acetone, then soap and water.

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin.

Scenario: Skin Contact.

  • Remove: Immediately strip contaminated gloves/clothing.

  • Wash: Rinse skin with soap and tepid water for 15 minutes .

  • Do Not Use Solvents: Never wash skin with ethanol or acetone; this increases skin permeability and drives the toxin deeper into the dermis.

Waste Disposal Strategy

Proper disposal is a legal and ethical requirement. This compound is a Halogenated Organic .

Disposal Logic Diagram

WasteDisposal Start Waste Generated IsSolid State of Matter? Start->IsSolid SolidWaste Solid Hazardous Waste (Bin: Halogenated Solids) IsSolid->SolidWaste Solid (Powder/Wipes) LiquidWaste Liquid Waste IsSolid->LiquidWaste Liquid (Mother Liquor) IsHalogenated Contains Halogens? (Cl, Br, F, I) LiquidWaste->IsHalogenated HaloWaste Halogenated Organic Waste (Do NOT mix with Acids) IsHalogenated->HaloWaste Yes (Contains 2-Bromo...) NonHaloWaste Non-Halogenated Solvent Waste IsHalogenated->NonHaloWaste No

Figure 1: Decision tree for segregating waste containing 2-Bromo-4-chloro-5-methoxybenzaldehyde.

Key Disposal Rules:

  • Segregation: Never mix this waste with Oxidizing Acids (Nitric/Perchloric).[4] The aldehyde can be oxidized exothermically, potentially causing an explosion.

  • Labeling: Clearly mark the waste tag with "Halogenated Organic" and list the full chemical name. "Organic Waste" is insufficient for safety personnel.

  • Aqueous Streams: If an aqueous workup is performed, the aqueous layer must be tested. If it contains traces of the organic layer, dispose of it as Aqueous Chemical Waste , not down the drain.

Handling Workflow Visualization

HandlingProtocol Storage Cold Storage (4°C) Inert Gas Transport Transport to Hood (Secondary Container) Storage->Transport PPE_Check PPE Check: Double Nitrile + Goggles Transport->PPE_Check Weighing Weighing inside Hood (Static Control) PPE_Check->Weighing Pass Dissolution Dissolution/Reaction (Vent to Scrubber) Weighing->Dissolution Cleanup Decontaminate Area (Acetone Wipe) Dissolution->Cleanup

Figure 2: Operational workflow for safe handling from storage to reaction.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-bromo-4-chloro-5-methoxybenzaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Chemicals. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.